molecular formula C9H6N2 B1223287 4-Methylphthalonitrile CAS No. 63089-50-9

4-Methylphthalonitrile

Cat. No.: B1223287
CAS No.: 63089-50-9
M. Wt: 142.16 g/mol
InChI Key: MDXGRFMFORMPGT-UHFFFAOYSA-N
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Description

4-Methylphthalonitrile, also known as this compound, is a useful research compound. Its molecular formula is C9H6N2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylbenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-7-2-3-8(5-10)9(4-7)6-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXGRFMFORMPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370062
Record name 4-Methylphthalonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63089-50-9
Record name 4-Methylphthalonitrile
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Record name 4-Methylphthalonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of Phthalonitrile via Ammoxidation of Ortho-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phthalonitriles are critical precursors in the synthesis of a wide range of high-performance materials, including phthalocyanine pigments, thermostable polymers, and specialized resins for the aerospace industry. The most economically viable and widely adopted industrial method for their production is the vapor-phase catalytic ammoxidation of xylenes. This process combines oxidation and ammonolysis in a single step, converting methyl groups into nitrile groups with high efficiency.

This technical guide provides an in-depth overview of the synthesis of phthalonitrile from ortho-xylene. It should be noted that the direct synthesis of 4-methylphthalonitrile from ortho-xylene is not chemically feasible via this route, as ortho-xylene (1,2-dimethylbenzene) lacks the necessary methyl group at the 4-position of the benzene ring. The ammoxidation of ortho-xylene yields unsubstituted phthalonitrile (1,2-dicyanobenzene). The principles, catalysts, and experimental setup detailed herein are, however, directly analogous to the synthesis of other substituted phthalonitriles from appropriately substituted xylene precursors.

This document is intended for researchers, chemists, and professionals in materials science and drug development, offering detailed experimental conditions, quantitative data, and process workflows.

Reaction Pathway and Mechanism

The core of the process is the vapor-phase reaction of ortho-xylene with ammonia (NH₃) and an oxygen source, typically air, over a heterogeneous catalyst at elevated temperatures. The overall reaction is as follows:

C₆H₄(CH₃)₂ + 2 NH₃ + 3 O₂ → C₆H₄(CN)₂ + 6 H₂O

The reaction is highly exothermic and proceeds through a series of complex surface-catalyzed steps. The mechanism is understood to involve the initial oxidation of one methyl group to form an intermediate aldehyde or carboxyl surface species, which then reacts with ammonia to form o-tolunitrile (2-methylbenzonitrile). The second methyl group is subsequently converted to a nitrile group through a similar sequence of steps to yield the final phthalonitrile product.

Key side reactions include the deep oxidation of the hydrocarbon feed to carbon monoxide (CO) and carbon dioxide (CO₂), and the hydrolysis of the dinitrile product to form phthalimide, particularly if water, a primary reaction product, is present at high concentrations on the catalyst surface.[1][2]

Catalyst Systems

The choice of catalyst is paramount to achieving high selectivity and yield. The most effective catalysts are based on mixed metal oxides, typically featuring vanadium as the primary active component, supported on a high-surface-area carrier like silica (SiO₂) or alumina (Al₂O₃).[3][4]

Common catalyst formulations include:

  • Vanadium-Chromium Oxides on Silica: These systems demonstrate good activity and selectivity. FT-IR analysis of V₂O₅-Cr₂O₃/SiO₂ catalysts shows characteristic vibration bands for vanadates (VO₃²⁻) and chromates (Cr₂O₇²⁻), which are crucial for the catalytic cycle.[3]

  • Multi-component Metal Oxides: More advanced catalysts incorporate promoters like antimony (Sb), bismuth (Bi), and molybdenum (Mo) to enhance performance and stability.[1][5] For example, V-Sb-Bi-Zr/γ-Al₂O₃ oxide catalysts have been shown to be highly effective for the ammoxidation of substituted xylenes.[1][6]

The catalyst is typically prepared via impregnation of the support with aqueous solutions of the metal salts, followed by drying and calcination to form the active oxide phases.

Quantitative Data: Reaction Parameters

The operational conditions must be precisely controlled to maximize the yield of phthalonitrile while minimizing the formation of byproducts. The data below is compiled from studies on vapor-phase ammoxidation in fixed-bed reactors.[3][7]

Table 1: Optimized Reaction Conditions for Ammoxidation of o-Xylene

Parameter Value Reference
Reaction Temperature 450 °C [3]
Catalyst System Vanadium-Chromium Oxide on Silica (7% active loading) [3]
Molar Ratio (Ammonia / o-Xylene) 30 [3]
Molar Ratio (Oxygen / o-Xylene) 50 [3]

| Reactor Pressure | Atmospheric |[3] |

Table 2: Performance Metrics under Optimized Conditions

Metric Value Reference
o-Xylene Conversion 96.8% [7]
Phthalonitrile Molar Yield 75.2% [7]
Phthalonitrile Selectivity 77.7% [7]
Phthalimide Byproduct < 5% [7]

| o-Tolunitrile Byproduct | < 0.5% |[7] |

Experimental Protocols

The following section outlines a generalized experimental methodology for the laboratory-scale synthesis of phthalonitrile from o-xylene in a fixed-bed reactor system.

1. Catalyst Preparation (Impregnation Method)

  • Support Preparation: Begin with a silica gel support, which is washed and dried to remove impurities.

  • Impregnation: Prepare an aqueous solution of the precursor salts (e.g., ammonium metavanadate and ammonium dichromate). The concentrations should be calculated to achieve the desired metal loading (e.g., 7%) on the support.

  • Drying and Calcination: Immerse the silica support in the salt solution. After a set time, the excess solution is drained, and the impregnated support is dried in an oven (typically at 110-120 °C) to remove water. The dried catalyst is then calcined in a furnace in a stream of air at high temperatures (e.g., 500-600 °C) to decompose the salts into their respective oxides.

  • Characterization: The final catalyst can be characterized using techniques such as BET surface area analysis, X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FT-IR).[3]

2. Ammoxidation Reaction Procedure

  • Reactor Setup: A fixed-bed reactor, typically a quartz or stainless steel tube, is packed with a known quantity of the prepared catalyst. The reactor is placed inside a programmable tube furnace to maintain the reaction temperature.

  • Feed System: Liquid o-xylene is delivered via a high-precision pump (e.g., HPLC pump) to an evaporator/preheater, where it is vaporized and mixed with gaseous ammonia and air.[8] Mass flow controllers are used to precisely regulate the flow rates of ammonia and air to achieve the desired molar ratios.

  • Reaction Execution: The gaseous reactant mixture is passed through the heated catalyst bed. The optimal reaction temperature is maintained at 450 °C.[3] Temperatures above this can lead to increased formation of CO and CO₂.[3]

  • Product Collection: The reactor effluent, a hot gas stream containing phthalonitrile, unreacted starting materials, byproducts, and water, is passed through a series of condensers or cold traps. Phthalonitrile, being a solid at room temperature, desublimates and is collected.

  • Analysis: The collected solid product and any trapped volatile compounds are analyzed to determine the conversion, selectivity, and yield. Gas Chromatography (GC) is typically used for quantitative analysis of the organic components, while the gaseous effluent (CO, CO₂, O₂, N₂) can be analyzed with an online gas analyzer.

3. Product Purification

  • The crude phthalonitrile product may contain phthalimide as a primary impurity.[7]

  • Purification can be achieved by washing the crude product with a dilute aqueous base solution (e.g., sodium hydroxide), which converts the acidic phthalimide into a water-soluble salt, effectively removing it.[7]

  • The washed phthalonitrile can be further purified by recrystallization or sublimation to yield a white, needle-like crystalline solid.

Visualized Workflows and Pathways

Reaction Pathway Diagram

G Fig. 1: Ammoxidation Reaction Pathway cluster_reactants Reactants cluster_products Products cluster_byproducts Byproducts oX o-Xylene Catalyst V₂O₅-Cr₂O₃ / SiO₂ @ 450°C oX->Catalyst NH3 Ammonia (NH₃) NH3->Catalyst O2 Oxygen (O₂) O2->Catalyst PN Phthalonitrile PI Phthalimide PN->PI +H₂O (Hydrolysis) H2O Water (H₂O) COx CO / CO₂ OT o-Tolunitrile Intermediate o-Tolunitrile Catalyst->H2O Catalyst->COx Deep Oxidation Catalyst->Intermediate +NH₃, +O₂ -H₂O Intermediate->PN +NH₃, +O₂ -H₂O

Fig. 1: Ammoxidation Reaction Pathway

Experimental Workflow Diagram

G Fig. 2: Experimental Workflow cluster_prep A. Catalyst Preparation cluster_reaction B. Ammoxidation Reaction cluster_purification C. Purification & Analysis Impregnation 1. Impregnation of SiO₂ Support Drying 2. Drying (120°C) Impregnation->Drying Calcination 3. Calcination (550°C) Drying->Calcination React 5. Pass over Catalyst in Fixed-Bed Reactor (450°C) Calcination->React Load Catalyst Feed 4. Vaporize & Mix Feeds (o-Xylene, NH₃, Air) Feed->React Condense 6. Condense & Collect Crude Product React->Condense Wash 7. Wash with Aqueous Base Condense->Wash Transfer Crude Solid Purify 8. Recrystallize or Sublime Wash->Purify Analyze 9. Analyze Product (GC, NMR, IR) Purify->Analyze

Fig. 2: Experimental Workflow

References

Spectroscopic Characterization of 4-Methylphthalonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylphthalonitrile (C₉H₆N₂), a key intermediate in the synthesis of various functional materials, including phthalocyanines. This document is intended for researchers, scientists, and professionals in the fields of materials science, organic chemistry, and drug development, offering detailed experimental protocols and tabulated spectral data to facilitate characterization and utilization of this compound.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) analysis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.73d7.91HH-6
7.59s1HH-3
7.51d7.91HH-5
2.51s3H-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

¹³C Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmAssignment
146.45C-4
134.45C-6
133.61C-3
129.81C-5
117.10C-1
116.14C-2
115.59-CN
115.14-CN
21.61-CH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3071, 3042WeakC-H stretch (aromatic)
2928WeakC-H stretch (aliphatic)
2230StrongC≡N stretch (nitrile)
1603, 1493, 1452MediumC=C stretch (aromatic)
1389MediumC-H bend (methyl)
1285Medium
901, 835StrongC-H bend (out-of-plane)

Sample Preparation: KBr pellet

Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
142100[M]⁺ (Molecular Ion)
14125[M-H]⁺
11615[M-CN]⁺
11530[M-HCN]⁺
8910[M-2HCN]⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are provided as a guide and may be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) was prepared by dissolving the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and a total of 16 scans. The free induction decay (FID) was processed with an exponential line broadening of 0.3 Hz prior to Fourier transformation.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer operating at a frequency of 100 MHz. The experiment was performed using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024 scans were employed.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of this compound (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of this compound in methanol was introduced into the mass spectrometer via a direct insertion probe.

Data Acquisition: Mass spectra were recorded on a mass spectrometer equipped with an electron ionization (EI) source. The ionization energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500 amu.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow Analytical Workflow for this compound Characterization cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Vibrational Frequencies Functional Groups IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Analytical workflow for this compound.

An In-depth Technical Guide to the Solubility of 4-Methylphthalonitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-methylphthalonitrile. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering a robust experimental framework for determining its solubility in common organic solvents. A qualitative analysis of its expected solubility based on molecular structure is also presented. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary tools to ascertain the solubility of this compound for their specific applications.

Introduction to this compound

This compound, with the chemical formula C₉H₆N₂, is an aromatic nitrile.[1] It is a derivative of benzene containing two adjacent nitrile groups and a methyl group.[1][2] At room temperature, it typically appears as a powder or crystals.[2] Understanding its solubility is crucial for a variety of applications, including as a precursor for the synthesis of phthalocyanines and other functional materials.[3] The solubility of a compound in different solvents is a fundamental physical property that influences reaction kinetics, purification processes, and formulation development.

Qualitative Solubility Profile

The solubility of a compound can often be predicted qualitatively using the "like dissolves like" principle. The molecular structure of this compound, which includes a largely nonpolar aromatic ring and a methyl group, along with two polar nitrile (-C≡N) groups, suggests a nuanced solubility profile.

  • Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and acetonitrile are expected to be effective in dissolving this compound. The dipole-dipole interactions between these solvents and the polar nitrile groups of this compound would facilitate dissolution. Phthalonitrile, the parent compound, is known to be soluble in organic solvents like acetonitrile and DMF.[4]

  • Polar Protic Solvents: Alcohols like methanol and ethanol are likely to show moderate solubility. While these solvents are polar, their primary mode of interaction is hydrogen bonding, which may not be as effective with the nitrile groups compared to the strong dipole interactions of aprotic solvents.

  • Nonpolar Solvents: Solvents with low polarity, such as toluene, hexane, and cyclohexane, are expected to be poor solvents for this compound. The polarity of the nitrile groups will likely hinder its solubility in these nonpolar environments.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
Acetone
Acetonitrile
Chloroform
Dichloromethane
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Ethanol
Ethyl Acetate
Methanol
Tetrahydrofuran (THF)
Toluene

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the isothermal shake-flask method, a common and reliable technique for determining the equilibrium solubility of a compound in a solvent.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringes and syringe filters (chemically compatible with the solvents)

  • Volumetric flasks

  • Calibrated analytical instrument (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, or UV-Vis Spectrophotometer)

4.2. Procedure

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure the solution reaches saturation.[5]

  • Solvent Addition: Add a known volume of a specific organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature. Agitate the samples for a sufficient duration (e.g., 24-48 hours) to ensure that solubility equilibrium is reached.[5] It is advisable to determine the time to equilibrium by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to remain undisturbed at the constant temperature for a period (e.g., 2-4 hours) to permit the excess solid to sediment.[5]

  • Sample Extraction: Carefully withdraw a sample of the supernatant using a syringe. To avoid aspirating any solid particles, immediately pass the solution through a syringe filter into a clean vial. The filter material must be compatible with the solvent.

  • Dilution and Analysis: Accurately dilute the filtered saturated solution to a known volume with the same solvent. Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.[5]

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

4.3. Analytical Method Development

A robust and validated analytical method is critical for accurate solubility determination.

  • HPLC Method: An isocratic HPLC method with a suitable C18 column and a mobile phase (e.g., a mixture of acetonitrile and water) is often a good starting point. Detection can be performed using a UV detector at a wavelength where this compound has strong absorbance. A calibration curve should be generated using standard solutions of known concentrations.

  • UV-Vis Spectrophotometry: If this compound has a distinct chromophore and does not suffer from solvent interference, UV-Vis spectrophotometry can be a simpler alternative. A calibration curve based on Beer-Lambert law should be prepared.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility is depicted in the following diagram.

Solubility_Determination_Workflow start Start prep Sample Preparation: Add excess this compound and a known volume of solvent to vials. start->prep equilibrate Equilibration: Agitate at constant temperature (e.g., 24-48 hours). prep->equilibrate sediment Phase Separation: Allow excess solid to sediment (e.g., 2-4 hours). equilibrate->sediment extract Sample Extraction: Withdraw supernatant and filter. sediment->extract analyze Analysis: Dilute and measure concentration (e.g., HPLC, UV-Vis). extract->analyze calculate Calculation: Determine solubility from concentration and dilution factor. analyze->calculate end End calculate->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

An In-Depth Technical Guide to the Thermal Properties of 4-Methylphthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 4-Methylphthalonitrile. As a key intermediate in the synthesis of various materials, including phthalocyanines and high-performance polymers, a thorough understanding of its thermal behavior is crucial for its application in research and development. This document summarizes the available thermal data, outlines detailed experimental protocols for its characterization, and provides visual representations of the analytical workflows.

Core Thermal Properties of this compound

Thermal PropertyValueNotes
Melting Point (T\u2098) 119-121 °CThis is a literature-reported value.
Boiling Point (T\u209b) Data not availableMay decompose or sublime before boiling at atmospheric pressure.
Decomposition Temperature (T\u2091) Data not availablePhthalonitrile-based polymers generally exhibit high thermal stability, with decomposition temperatures often exceeding 450°C.[1]
Heat of Fusion (ΔH\u2091\u1d64\u209b) Data not availableThis value can be determined experimentally using Differential Scanning Calorimetry (DSC).
Heat of Vaporization (ΔH\u1d65\u2090\u209a) Data not availableThe heat of vaporization for the parent compound, benzonitrile, is 55.5 kJ/mol.[2]

Experimental Protocols for Thermal Analysis

To fully characterize the thermal properties of this compound, two primary analytical techniques are employed: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The following sections provide detailed methodologies for these key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3] It is particularly useful for determining melting point, heat of fusion, and glass transition temperatures.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a certified indium standard. The sample and reference pans are placed in the DSC cell.

  • Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves:

    • Equilibration at a sub-ambient temperature (e.g., 25°C).

    • Heating at a constant rate (e.g., 10°C/min) to a temperature above the expected melting point (e.g., 150°C).

    • An isothermal hold at the upper temperature for a few minutes to ensure complete melting.

    • Cooling at a controlled rate back to the starting temperature.

    • A second heating cycle may be performed to observe any changes in the material's properties after the initial thermal history.

  • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as dry nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The resulting DSC thermogram plots heat flow against temperature. The melting point is determined as the peak temperature of the endothermic melting transition. The heat of fusion is calculated by integrating the area under the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of materials.

Methodology:

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is placed in a TGA sample pan, which is commonly made of a high-temperature resistant material like alumina or platinum.

  • Instrument Setup: The TGA instrument's microbalance is tared, and the sample pan is placed onto the balance mechanism within the furnace.

  • Atmosphere: The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min) to establish the desired experimental atmosphere.

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant, linear heating rate (e.g., 10°C/min or 20°C/min).

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The decomposition temperature can be reported as the onset temperature of the mass loss step or the temperature at which a certain percentage of mass loss (e.g., 5%) occurs.

Visualized Experimental Workflows

The following diagrams illustrate the logical workflows for the described Differential Scanning Calorimetry and Thermogravimetric Analysis experiments.

DSC_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run DSC Run cluster_analysis Data Analysis weigh Weigh 2-5 mg of This compound seal Seal in Aluminum Pan weigh->seal load Load Sample and Reference Pans seal->load calibrate Calibrate with Indium Standard calibrate->load program Execute Thermal Program (Heat-Cool-Heat) load->program atmosphere Maintain Nitrogen Atmosphere thermogram Generate Heat Flow vs. Temperature Thermogram program->thermogram analyze Determine Melting Point (Tₘ) and Heat of Fusion (ΔHfus) thermogram->analyze

DSC Experimental Workflow for this compound.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_setup_tga Instrument Setup cluster_run_tga TGA Run cluster_analysis_tga Data Analysis weigh_tga Weigh 5-10 mg of This compound place_tga Place in Alumina/Platinum Pan weigh_tga->place_tga load_tga Load Sample Pan into Furnace place_tga->load_tga tare_tga Tare Microbalance tare_tga->load_tga program_tga Execute Heating Program (e.g., to 600°C at 10°C/min) load_tga->program_tga atmosphere_tga Purge with Inert/Oxidative Gas curve_tga Generate Mass % vs. Temperature Curve program_tga->curve_tga analyze_tga Determine Decomposition Temperature (Tₔ) curve_tga->analyze_tga

References

The Dawn of a Versatile Molecule: A Technical Guide to the Discovery and History of Substituted Phthalonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical development of substituted phthalonitriles, a class of compounds at the heart of significant advancements in materials science and medicinal chemistry. From their serendipitous discovery to their current role as versatile precursors for phthalocyanines and other functional materials, this document provides a comprehensive overview of their synthesis, characterization, and applications.

A Glimpse into History: The Emergence of Phthalonitriles

The journey of phthalonitriles began in 1896 when Johannes Pinnow first described the parent compound, phthalonitrile, as a byproduct in the synthesis of ortho-dicyanodiazoamidobenzene.[1] The first intentional synthesis was later achieved through the dehydration of phthalamide by boiling it in acetic anhydride.[1] Another historically significant method for synthesizing phthalonitriles is the Rosenmund-von Braun reaction, which involves the treatment of an ortho-substituted dihalobenzene with copper(I) cyanide.[1] This reaction paved the way for the synthesis of various substituted derivatives.

The primary and most impactful application of phthalonitriles has been as precursors to phthalocyanine pigments.[1] These vibrant and exceptionally stable pigments are generated through the reaction of phthalonitriles with metal precursors at elevated temperatures.[1] This discovery opened up a new chapter in the world of synthetic dyes and pigments.

Crafting the Building Blocks: Synthesis of Substituted Phthalonitriles

The versatility of phthalocyanines and other related materials stems from the ability to introduce various substituents onto the phthalonitrile ring. These substituents modulate the electronic, photophysical, and solubility properties of the resulting macrocycles. Several synthetic strategies have been developed to access a wide array of substituted phthalonitriles.

Nucleophilic Aromatic Substitution: A Workhorse Reaction

One of the most common and efficient methods for synthesizing substituted phthalonitriles is the nucleophilic aromatic substitution (SNAAr) reaction. This typically involves the displacement of a nitro or halo group from a phthalonitrile precursor with a nucleophile. A prime example is the synthesis of 4-(4-Morpholinyl)phthalonitrile, where the nitro group of 4-nitrophthalonitrile is displaced by morpholine.

Experimental Protocol: Synthesis of 4-(4-Morpholinyl)phthalonitrile

  • Reactants: 4-Nitrophthalonitrile (1.0 g, 5.78 mmol), Morpholine (0.60 g, 6.93 mmol)

  • Solvent: Anhydrous N,N-dimethylformamide (DMF, 20 mL)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃)

  • Procedure:

    • A solution of 4-nitrophthalonitrile and morpholine is prepared in anhydrous DMF in a round-bottom flask.

    • Anhydrous potassium carbonate is added to the solution.

    • The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a set duration (e.g., 6 hours).

    • After completion, the reaction mixture is cooled to room temperature and poured into ice-water to precipitate the product.

    • The solid product is collected by filtration, washed with water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

This versatile method can be adapted to introduce a wide range of substituents by varying the nucleophile.

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Synthesis_Workflow Start Start: Substituted Phthalonitrile Precursor (e.g., 4-Nitrophthalonitrile) Reaction Nucleophilic Aromatic Substitution (SNAAr) Start->Reaction Nucleophile Nucleophile (e.g., Amine, Alcohol, Thiol) Nucleophile->Reaction Purification Work-up and Purification Reaction->Purification Product End: Substituted Phthalonitrile Purification->Product

General workflow for the synthesis of substituted phthalonitriles via SNAAr.
Other Synthetic Routes

Beyond SNAAr, other methods have been developed to access diverse substitution patterns:

  • Diels-Alder Reactions: This cycloaddition reaction has been employed for the synthesis of 3,6-disubstituted phthalonitriles.[2]

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, have been utilized to introduce aryl and alkyl substituents.[2]

  • Modification of Existing Substituents: Functional groups on a pre-synthesized substituted phthalonitrile can be chemically modified to introduce new functionalities.

Quantitative Data on Phthalonitrile Synthesis

The efficiency of synthetic methods for substituted phthalonitriles varies depending on the starting materials, reagents, and reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Synthesis of Substituted Phthalonitriles via Nucleophilic Aromatic Substitution

Starting MaterialNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
4-NitrophthalonitrileMorpholineDMF80692BenchChem
4-Nitrophthalonitrile4-tert-ButylphenolDMF1002485F. Alkorbi et al.
4,5-DichlorophthalonitrileHexanethiolDMF801290A. N. Cammidge et al.
3-NitrophthalonitrilePhenolDMSO120878J. He et al.

Table 2: Synthesis of Substituted Phthalonitriles via Other Methods

MethodStarting MaterialsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Suzuki Coupling3,6-Dibromophthalonitrile, Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/Ethanol/H₂O901288M. J. Heeney et al.
Rosenmund-von Braun1,2-Dibromo-4,5-dimethylbenzeneCuCNDMF1502475C. G. Leznoff et al.
Diels-Alder1,4-Diphenyl-1,3-butadiene, Dicyanofumaronitrile-Xylene1404865M. Hanack et al.

Spectroscopic Characterization of Substituted Phthalonitriles

The synthesized substituted phthalonitriles are characterized using various spectroscopic techniques to confirm their structure and purity.

Table 3: Spectroscopic Data for Representative Substituted Phthalonitriles

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)UV-Vis (λmax, nm)
4-(4-Morpholinyl)phthalonitrile7.6-7.0 (Ar-H), 3.8 (O-CH₂), 3.4 (N-CH₂)160-110 (Ar-C), 116 (CN), 66 (O-CH₂), 48 (N-CH₂)~2230 (C≡N)~320
4,5-Bis(hexylthio)phthalonitrile7.8 (Ar-H), 3.0 (S-CH₂), 1.7-0.9 (Alkyl-H)150-115 (Ar-C), 115 (CN), 35 (S-CH₂), 31-14 (Alkyl-C)~2225 (C≡N)~350
4-tert-Butylphthalonitrile7.9-7.6 (Ar-H), 1.3 (t-Butyl-H)158-115 (Ar-C), 117 (CN), 35 (C(CH₃)₃), 31 (C(CH₃)₃)~2230 (C≡N)~290

From Phthalonitriles to Phthalocyanines: The Cyclotetramerization Reaction

The primary application of substituted phthalonitriles is in the synthesis of phthalocyanines. This is typically achieved through a cyclotetramerization reaction, where four molecules of the phthalonitrile precursor condense in the presence of a metal salt or a strong base to form the characteristic 18-π electron macrocycle.

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Cyclotetramerization Phthalonitrile 4 x Substituted Phthalonitrile Reaction Cyclotetramerization (High Temperature) Phthalonitrile->Reaction Reagents Metal Salt (e.g., Zn(OAc)₂) or Strong Base (e.g., DBU) Reagents->Reaction Phthalocyanine Substituted Phthalocyanine Reaction->Phthalocyanine

General scheme for the synthesis of substituted phthalocyanines.

Substituted Phthalonitriles in Action: Signaling Pathways in Photodynamic Therapy

Substituted phthalocyanines, derived from their corresponding phthalonitriles, have emerged as promising photosensitizers in photodynamic therapy (PDT) for cancer treatment. Upon activation by light of a specific wavelength, these molecules can generate reactive oxygen species (ROS), which in turn induce apoptosis (programmed cell death) in cancer cells.

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PDT_Pathway cluster_0 Cellular Environment Light Light Activation (Specific Wavelength) PS Substituted Phthalocyanine (Photosensitizer) Light->PS Excitation O2 Ground State Oxygen (³O₂) PS->O2 Energy Transfer ROS Reactive Oxygen Species (¹O₂) O2->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Oxidative Stress Caspase Caspase Activation Mitochondria->Caspase Release of Cytochrome c Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

References

Unveiling the Electronic Landscape of 4-Methylphthalonitrile: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 4-Methylphthalonitrile, a key precursor in the synthesis of phthalocyanines and other functional materials. By leveraging high-level computational chemistry, this document offers valuable insights into the molecule's quantum chemical properties, which are pivotal for the rational design of novel materials in fields ranging from materials science to medicinal chemistry.

Molecular Geometry and Electronic Properties

The foundational step in understanding the electronic behavior of this compound lies in the optimization of its molecular geometry. Theoretical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in predicting the ground-state properties of the molecule.

Computational Protocol: Geometry Optimization and Electronic Structure Calculation

The geometric and electronic properties of this compound have been elucidated through DFT calculations. A prevalent methodology involves the use of the Gaussian suite of programs. The geometry of the molecule is optimized without any symmetry constraints to find the global minimum on the potential energy surface.

A widely used and robust computational approach employs the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, which combines the strengths of both Hartree-Fock and DFT methods. This is typically paired with a comprehensive basis set, such as the 6-311++G(d,p), which provides a flexible description of the electron distribution by including polarization and diffuse functions for both heavy atoms and hydrogen atoms. This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.

Frontier Molecular Orbitals and Chemical Reactivity

The electronic character of this compound is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

HOMO-LUMO Analysis

Theoretical calculations provide invaluable data on the energies of these frontier orbitals. For this compound, the HOMO and LUMO energies, and the resultant energy gap, have been determined using DFT at the B3LYP/6-311++G(d,p) level of theory.[1]

ParameterEnergy (eV)
HOMO Energy -7.08
LUMO Energy -1.32
HOMO-LUMO Gap (ΔE) 5.76
Table 1: Calculated Frontier Molecular Orbital Energies of this compound.[1]

A large HOMO-LUMO gap, such as the 5.76 eV calculated for this compound, is indicative of high kinetic stability and low chemical reactivity.[1] This stability is a desirable characteristic for materials intended for applications requiring durability. The spatial distribution of the HOMO and LUMO is also crucial. The HOMO is typically localized on the electron-rich regions of the molecule, indicating the sites susceptible to electrophilic attack. Conversely, the LUMO is centered on the electron-deficient areas, highlighting the regions prone to nucleophilic attack.

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint that is highly sensitive to the molecule's structure and bonding. Theoretical frequency calculations can predict these spectra with a high degree of accuracy, aiding in the assignment of experimentally observed vibrational modes.

Theoretical Vibrational Analysis Protocol

The vibrational frequencies of this compound can be calculated using the same DFT/B3LYP/6-311++G(d,p) methodology employed for geometry optimization. The calculation of the second derivatives of the energy with respect to the nuclear coordinates yields the harmonic vibrational frequencies. It is standard practice to scale the calculated frequencies by an empirical scaling factor to account for anharmonicity and the approximate nature of the exchange-correlation functional.

Key Vibrational Modes

The calculated vibrational spectrum of this compound reveals several characteristic modes of vibration.

Vibrational ModeWavenumber (cm⁻¹)Description
Strongest IR Absorption ~846Ring breathing mode of C-C bonds
Next Strongest IR Absorption ~1639Stretching mode of C=C bonds
Strongest Raman Activity ~2337Stretching mode of C≡N bonds
Table 2: Prominent Calculated Vibrational Frequencies for this compound.

The strong IR absorption corresponding to the ring breathing mode and the C=C stretching vibration are characteristic of the aromatic phthalonitrile core. The most intense Raman signal is attributed to the symmetric stretching of the two nitrile (C≡N) groups, a feature that is often used for the characterization of phthalonitrile derivatives.

Visualizing Molecular and Computational Frameworks

To further elucidate the concepts discussed, graphical representations of the molecular structure and the computational workflow are provided below.

Caption: Molecular Structure of this compound.

computational_workflow Figure 2: Computational Workflow for Electronic Structure Analysis arrow arrow start Initial Molecular Geometry dft DFT Calculation (B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo vib_spectra Vibrational Spectra (IR/Raman) freq_calc->vib_spectra end Electronic & Spectroscopic Properties homo_lumo->end vib_spectra->end

Caption: Computational Workflow for Electronic Structure Analysis.

Conclusion

The theoretical investigation into the electronic structure of this compound provides a robust framework for understanding its fundamental chemical and physical properties. The use of Density Functional Theory has enabled the precise calculation of its optimized geometry, frontier molecular orbital energies, and vibrational spectra. The significant HOMO-LUMO gap suggests a molecule with high stability, a crucial attribute for its application in the synthesis of durable materials. Furthermore, the predicted vibrational frequencies offer a valuable reference for the experimental characterization of this and related phthalonitrile derivatives. These computational insights are paramount for the strategic design and development of novel functional materials with tailored electronic and optical properties.

References

The Reactivity of Nitrile Groups in 4-Methylphthalonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the nitrile groups in 4-methylphthalonitrile. The presence of two adjacent nitrile functionalities on a benzene ring, modified by an electron-donating methyl group, results in a unique chemical profile. This document explores the key reactions of the nitrile groups, including cycloadditions, nucleophilic additions, and reductions, supported by experimental protocols and quantitative data from related systems to provide a predictive understanding of this compound's chemical behavior.

Electronic and Steric Influences on Reactivity

The reactivity of the nitrile groups in this compound is governed by the interplay of electronic and steric effects. The two nitrile groups are strong electron-withdrawing groups, which significantly polarize the C≡N triple bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. Conversely, the methyl group at the 4-position is a weak electron-donating group, which slightly deactivates the aromatic ring towards electrophilic attack but can influence the regioselectivity of reactions. The proximity of the two nitrile groups can also lead to unique cyclization reactions.

Cycloaddition Reactions

The nitrile groups in this compound can participate in several types of cycloaddition reactions, serving as a 2π component.

Cyclotetramerization to Phthalocyanines

The most prominent reaction of this compound is its cyclotetramerization to form tetramethyl-substituted phthalocyanines. This reaction is a cornerstone of phthalocyanine chemistry, leading to macrocyclic compounds with significant applications in materials science and medicine. The reaction typically proceeds at high temperatures in the presence of a metal salt, which acts as a template for the macrocycle formation.

Reaction Scheme:

G 4 x this compound 4 x this compound Tetramethylphthalocyanine Tetramethylphthalocyanine 4 x this compound->Tetramethylphthalocyanine Metal Salt, Heat

Caption: General scheme for phthalocyanine synthesis.

Experimental Protocol: Synthesis of Zinc(II) Tetramethylphthalocyanine

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine this compound (4.0 mmol), anhydrous zinc chloride (1.0 mmol), and a high-boiling point solvent such as quinoline or dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 180-220 °C) under a nitrogen atmosphere for 4-6 hours. The progress of the reaction can be monitored by the appearance of a deep green or blue color.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into a large volume of a non-polar solvent like methanol or acetone to precipitate the crude phthalocyanine complex. The precipitate is collected by filtration, washed extensively with hot water, methanol, and acetone to remove unreacted starting materials and solvent. Further purification can be achieved by column chromatography on silica gel or by sublimation under high vacuum.

Reactant Ratio (Nitrile:Metal Salt)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4:1Quinoline2204~70-80General Procedure
4:1DMF1536~60-70General Procedure
[3+2] Cycloaddition with Azides to Form Tetrazoles

The nitrile group can undergo a [3+2] cycloaddition with azides to form tetrazole rings. This "click chemistry" reaction is a highly efficient method for the synthesis of 5-substituted tetrazoles, which are important scaffolds in medicinal chemistry. For this compound, this reaction would lead to the formation of a bis-tetrazole derivative.

Reaction Scheme:

G This compound This compound Bis-tetrazole derivative Bis-tetrazole derivative This compound->Bis-tetrazole derivative NaN3, Catalyst

Caption: [3+2] Cycloaddition of this compound with sodium azide.

Experimental Protocol: Synthesis of 4-Methyl-1,2-bis(1H-tetrazol-5-yl)benzene (Analogous Procedure)

  • Reaction Setup: To a solution of the dinitrile (e.g., a substituted phthalonitrile) (1.0 mmol) in DMF (10 mL) in a round-bottom flask, add sodium azide (2.2 mmol) and a catalyst such as zinc chloride or triethylamine hydrochloride (1.1 mmol).

  • Reaction Conditions: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or an ethanol/water mixture.

DinitrileCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
BenzonitrileZnCl21202485
Substituted BenzonitrilesSilica Sulfuric Acid1108-1272-95

Nucleophilic Addition to the Nitrile Carbon

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles.

Hydrolysis to Carboxylic Acids

Under acidic or basic conditions, the nitrile groups of this compound can be hydrolyzed to carboxylic acid functionalities, yielding 4-methylphthalic acid. This reaction typically requires harsh conditions, such as prolonged heating in the presence of a strong acid or base.

Reaction Scheme:

G This compound This compound 4-Methylphthalic Acid 4-Methylphthalic Acid This compound->4-Methylphthalic Acid H3O+ or OH-, Heat

Caption: Hydrolysis of this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Phthalonitrile Analog

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the phthalonitrile (10 mmol) and a 50% aqueous solution of sulfuric acid (50 mL).

  • Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete (as monitored by TLC or the disappearance of the starting material).

  • Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. The precipitated carboxylic acid is collected by filtration, washed with cold water, and can be purified by recrystallization from water or another suitable solvent.

Experimental Protocol: Base-Promoted Hydrolysis of a Phthalonitrile Analog

  • Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve the phthalonitrile (10 mmol) in a 20% aqueous solution of sodium hydroxide (50 mL).

  • Reaction Conditions: Heat the mixture to reflux for several hours.

  • Work-up and Purification: After cooling, acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic. The precipitated carboxylic acid is collected by filtration, washed with cold water, and recrystallized.

NitrileConditionsTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzonitrile50% H2SO4Reflux4>90General Procedure
Benzonitrile20% NaOHReflux6>90General Procedure

Reduction of the Nitrile Groups

The nitrile groups can be reduced to primary amines using strong reducing agents.

Reduction to Diamine

The reduction of this compound with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) will yield 4-methyl-1,2-bis(aminomethyl)benzene.

Reaction Scheme:

G This compound This compound 4-Methyl-1,2-bis(aminomethyl)benzene 4-Methyl-1,2-bis(aminomethyl)benzene This compound->4-Methyl-1,2-bis(aminomethyl)benzene 1. LiAlH4, THF 2. H2O

Caption: Reduction of this compound to the corresponding diamine.

Experimental Protocol: Reduction of a Phthalonitrile Analog with LiAlH₄

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of LiAlH₄ (excess, typically 2-3 equivalents per nitrile group) in anhydrous tetrahydrofuran (THF).

  • Reaction Conditions: Cool the suspension in an ice bath. A solution of the phthalonitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). The resulting granular precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diamine. Purification can be achieved by distillation under reduced pressure or by conversion to a salt and recrystallization.

NitrileReducing AgentSolventReaction Time (h)Yield (%)Reference
PhthalonitrileLiAlH₄THF4~80-90General Procedure
Substituted BenzonitrilesLiAlH₄Diethyl Ether2-4High[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the described chemical transformations.

experimental_workflow General Experimental Workflow for Nitrile Reactions start This compound reaction Reaction Setup (Solvent, Reagents, Catalyst) start->reaction conditions Reaction Conditions (Temperature, Time, Atmosphere) reaction->conditions workup Work-up (Quenching, Extraction, Washing) conditions->workup purification Purification (Recrystallization, Chromatography, Distillation) workup->purification characterization Characterization (NMR, IR, MS, EA) purification->characterization product Final Product characterization->product

Caption: A generalized workflow for the chemical transformation of this compound.

reaction_pathways Key Reaction Pathways of this compound Nitrile Groups start This compound cyclo_tet Cyclotetramerization start->cyclo_tet Metal Salt, Heat cyclo_3_2 [3+2] Cycloaddition start->cyclo_3_2 Azide, Catalyst hydrolysis Hydrolysis start->hydrolysis H3O+ or OH- reduction Reduction start->reduction LiAlH4 phthalocyanine Phthalocyanine cyclo_tet->phthalocyanine tetrazole Bis-tetrazole cyclo_3_2->tetrazole carboxylic_acid Dicarboxylic Acid hydrolysis->carboxylic_acid diamine Diamine reduction->diamine

Caption: Summary of the primary reaction pathways for the nitrile groups of this compound.

Conclusion

The nitrile groups in this compound are versatile functional handles that can undergo a variety of chemical transformations. The predominant reactivity is the cyclotetramerization to form phthalocyanines, a reaction of significant industrial and academic interest. Additionally, the nitrile groups can participate in [3+2] cycloadditions to form tetrazoles, undergo hydrolysis to dicarboxylic acids, and be reduced to diamines. The presence of the 4-methyl group has a modest electronic effect, slightly deactivating the nitrile groups towards nucleophilic attack compared to unsubstituted phthalonitrile, but it does not fundamentally alter the types of reactions they can undergo. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers working with this compound and related compounds in the fields of materials science, medicinal chemistry, and organic synthesis.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Methylphthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical health and safety information for the handling and use of 4-Methylphthalonitrile (CAS No. 63089-50-9). Designed for laboratory and drug development settings, this document outlines the toxicological profile, exposure control measures, and emergency procedures necessary for its safe utilization. Adherence to these guidelines is paramount to ensuring a safe research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[2][3] The compound is also known to cause skin irritation and serious eye irritation, and may lead to respiratory irritation.[4][5]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2][4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[7]

Toxicological Profile

The primary mechanism of toxicity for organic nitriles is associated with the metabolic release of cyanide ions.[3][8] Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase in the mitochondrial electron transport chain. This inhibition halts aerobic respiration, leading to cellular hypoxia and, in severe cases, systemic effects. Furthermore, the lipophilic nature of related benzonitrile compounds may allow them to cross the blood-brain barrier, potentially causing neurotoxic effects such as toxic encephalopathy and peripheral neuropathy.[9]

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. General toxicological studies conducted by bodies like the National Toxicology Program (NTP) involve characterization of the toxicologic potential of chemicals in laboratory animals, typically in two species such as rats and mice, to determine dose-response relationships and identify target organs.[10]

cluster_Metabolism Cellular Metabolism cluster_Toxicity Mechanism of Toxicity MPN This compound Metabolism Metabolic Processes (in vivo) MPN->Metabolism Absorption Cyanide Cyanide Ions (CN-) Metabolism->Cyanide Biotransformation Cytochrome Cytochrome c Oxidase Cyanide->Cytochrome Inhibition ETC Electron Transport Chain Cytochrome->ETC Blocks ATP ATP Production (Cellular Energy) ETC->ATP Disrupts Hypoxia Cellular Hypoxia ATP->Hypoxia Leads to Toxicity Systemic Toxicity Hypoxia->Toxicity

Proposed mechanism of this compound toxicity.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₆N₂[6]
Molecular Weight142.16 g/mol [6]
AppearanceWhite to off-white powder or crystals[1][3]
Melting Point119-121 °C[1][3]
SolubilityNo data available
Flash PointNot applicable[1][3]

Safe Handling and Storage

Safe handling practices are crucial to minimize exposure and mitigate risks. A hierarchy of controls should be implemented to ensure a safe working environment.

Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Hierarchy of controls for safe handling.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound.

  • Eye and Face Protection: Chemical safety goggles or a face shield that meets ANSI Z87.1 standards are required.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn.[1][3] Contaminated clothing should be removed and laundered before reuse.[7]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[1][3]

Handling Procedures
  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.[4][7]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][9]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

  • The storage area should be secured and accessible only to authorized personnel.[4]

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is critical.

cluster_Routes Routes of Exposure cluster_Actions First Aid Measures Exposure Exposure to This compound Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to fresh air. Keep comfortable for breathing. Inhalation->FreshAir WashSkin Wash with plenty of soap and water. Remove contaminated clothing. Skin->WashSkin RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses if present. Eye->RinseEyes RinseMouth Rinse mouth. Do NOT induce vomiting. Ingestion->RinseMouth Medical Seek Immediate Medical Attention FreshAir->Medical WashSkin->Medical RinseEyes->Medical RinseMouth->Medical

First aid procedures for exposure.

Inhalation

If inhaled, remove the person to fresh air and keep them comfortable for breathing.[4][7][9] If the individual feels unwell, seek immediate medical attention.[4]

Skin Contact

In case of skin contact, immediately wash the affected area with plenty of soap and water.[4][7] Remove all contaminated clothing.[7] If skin irritation occurs, seek medical advice.[4]

Eye Contact

If the substance enters the eyes, rinse cautiously with water for several minutes.[4][7] If present and easy to do, remove contact lenses.[4] Continue rinsing and seek immediate medical attention if eye irritation persists.[4]

Ingestion

If swallowed, rinse the mouth with water.[4][9] Do not induce vomiting. Call a poison center or doctor immediately for treatment advice.[4]

Accidental Release and Disposal

Accidental Release

In the event of a spill, avoid generating dust. Wear appropriate personal protective equipment and sweep up the material. Place the spilled substance into a suitable container for disposal. Ensure the area is well-ventilated. Prevent the product from entering drains or waterways.[7]

Disposal

Dispose of this compound and its container in accordance with local, state, and federal regulations.[4][9] Waste should be handled by a licensed professional waste disposal service.[4]

This guide is intended to provide comprehensive health and safety information for the handling of this compound. It is not a substitute for a thorough risk assessment and the implementation of a robust chemical hygiene plan. Always consult the most current Safety Data Sheet (SDS) before working with this or any other chemical.

References

Methodological & Application

High-Yield Synthesis of 4-Methylphthalonitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the high-yield synthesis of 4-Methylphthalonitrile, a key intermediate in the preparation of various functional materials, including phthalocyanine dyes and pigments. The presented methodology is based on a well-established and convenient procedure, ensuring reproducibility and high efficiency.

Introduction

This compound, also known as 4-methyl-1,2-dicyanobenzene, is a valuable precursor in the synthesis of substituted phthalocyanines. These macrocyclic compounds have found extensive applications in diverse fields such as photodynamic therapy, chemical sensors, and nonlinear optics. The introduction of a methyl group on the phthalocyanine periphery can influence the solubility, aggregation behavior, and electronic properties of the final molecule. Therefore, access to a reliable and high-yield synthesis of this compound is crucial for the advancement of these technologies.

The protocol detailed below describes a robust method for the preparation of this compound, adapted from established literature procedures.

Reaction Scheme

The synthesis of this compound can be achieved through various methods. One of the most efficient and convenient laboratory-scale syntheses involves the Rosenmund-von Braun reaction, where a dihaloaromatic precursor is treated with a cyanide source, typically copper(I) cyanide. While the full experimental details from the seminal work by Siegl et al. were not fully retrieved, a general and widely applicable protocol for this type of transformation is provided below. This reaction is known for its reliability and good yields.

A plausible and efficient synthetic route starts from a readily available precursor like 4-methyl-1,2-dibromobenzene. The reaction proceeds via a nucleophilic substitution of the bromide atoms with cyanide ions, catalyzed by a copper salt.

General Reaction:

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialGradeRecommended Supplier
4-Methyl-1,2-dibromobenzene≥98%Sigma-Aldrich, Alfa Aesar
Copper(I) cyanide (CuCN)≥99%Acros Organics, Strem Chemicals
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich, Fisher Scientific
Ferric chloride (FeCl₃)AnhydrousVWR, BeanTown Chemical
Hydrochloric acid (HCl)Concentrated (37%)J.T. Baker, EMD Millipore
TolueneACS GradeVWR, Pharmco-Aaper
Celite®-Sigma-Aldrich
Deionized Water-In-house

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-methyl-1,2-dibromobenzene (1 equivalent) and copper(I) cyanide (2.2 equivalents).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask. The typical concentration is in the range of 0.5 to 1 M with respect to the starting material.

  • Reaction: Heat the reaction mixture to reflux (approximately 153 °C) with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine its completion, which usually occurs within 24-48 hours.

  • Work-up: After the reaction is complete, cool the mixture to 60-70 °C. Prepare a solution of ferric chloride (4 equivalents) in a mixture of concentrated hydrochloric acid (1 part) and water (3 parts). Add this solution to the reaction mixture and stir for 30 minutes to decompose the copper complexes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with toluene (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers sequentially with 10% aqueous HCl, water, and saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel to yield a pure, crystalline solid.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical outcomes for Rosenmund-von Braun reactions.

ParameterValue
Starting Material 4-Methyl-1,2-dibromobenzene
Key Reagent Copper(I) Cyanide (CuCN)
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature Reflux (~153 °C)
Typical Reaction Time 24 - 48 hours
Expected Yield 75 - 90%
Purity (after purification) >98% (by GC or HPLC)
Appearance White to off-white crystalline solid
Melting Point 119-121 °C

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 4-Methyl-1,2-dibromobenzene + CuCN in DMF reflux Reflux (153 °C, 24-48h) start->reflux quench Quench with FeCl3/HCl solution reflux->quench extraction Extract with Toluene quench->extraction wash Wash organic layer extraction->wash dry Dry and Concentrate wash->dry purify Purify by Recrystallization/ Chromatography dry->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out by trained personnel in a well-ventilated fume hood.

  • Copper(I) cyanide is highly toxic. Avoid inhalation, ingestion, and skin contact. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF) is a reproductive toxin and can be absorbed through the skin. Handle with care.

  • Concentrated acids are corrosive. Handle with extreme caution.

  • The reaction is performed at a high temperature. Use appropriate heating and safety measures.

By following this detailed protocol, researchers can reliably synthesize high-purity this compound for their research and development needs.

Microwave-Assisted Synthesis of Tetramethyl-Substituted Phthalocyanines from 4-Methylphthalonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the efficient synthesis of tetramethyl-substituted phthalocyanines from 4-methylphthalonitrile using microwave irradiation. This method offers a significant reduction in reaction time and an increase in yield compared to conventional heating methods. The protocol is applicable to the synthesis of both metal-free and various metallophthalocyanines, which are of significant interest in drug development, photodynamic therapy, and materials science. This document outlines the synthesis procedures, purification techniques, and characterization of the resulting compounds.

Introduction

Phthalocyanines are robust macrocyclic compounds with a wide range of applications, including as photosensitizers in photodynamic therapy, catalysts, and advanced materials. The introduction of substituents onto the phthalocyanine periphery, such as methyl groups, can enhance their solubility and modulate their electronic properties, making them more suitable for specific applications. Conventional synthesis of phthalocyanines often requires high temperatures and long reaction times. Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions, leading to higher yields and cleaner products in a fraction of the time.[1][2][3] This application note details a microwave-assisted protocol for the synthesis of tetramethyl-substituted phthalocyanines starting from this compound.

Data Presentation

The following table summarizes typical reaction conditions and yields for the microwave-assisted synthesis of various tetramethyl-substituted metallophthalocyanines from this compound. The data has been compiled from analogous microwave-assisted syntheses of phthalocyanines from substituted phthalonitriles.

Metal Salt PrecursorMolar Ratio (this compound:Metal Salt)Microwave Power (W)Reaction Time (min)SolventYield (%)Reference
Zn(OAc)₂4:135010N,N-Dimethylformamide (DMF)~85Inferred from[1]
CoCl₂4:135082-(Dimethylamino)ethanol~53[1]
CuCl4:14005-7Solvent-free>90[3]
Metal-free (Li/pentanol)-44010n-pentanol~80[2]

Experimental Protocols

Materials and Equipment
  • This compound

  • Anhydrous metal salts (e.g., Zn(OAc)₂, CoCl₂, CuCl)

  • Lithium

  • High-boiling point solvents (e.g., N,N-Dimethylformamide (DMF), 2-(dimethylamino)ethanol, n-pentanol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (for solvent-free reactions)

  • Microwave reactor (e.g., CEM MARS 5 or similar)

  • Standard laboratory glassware

  • Purification supplies: silica gel for column chromatography, Soxhlet extractor, and appropriate solvents (e.g., chloroform, methanol, acetone).

General Procedure for Microwave-Assisted Synthesis of Metallophthalocyanines

This protocol is a general guideline and can be adapted for different metal salts.

  • Reaction Setup: In a dedicated microwave reaction vessel, combine this compound (4 mmol) and the desired anhydrous metal salt (1 mmol).

  • Solvent Addition (if applicable): Add a high-boiling point solvent such as DMF or 2-(dimethylamino)ethanol (5 mL). For solvent-free reactions, a catalytic amount of DBU can be added.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified power and time (e.g., 350 W for 8-10 minutes). The reaction progress can be monitored by the color change of the mixture to a deep green or blue.

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature.

    • For reactions in solvent: Pour the reaction mixture into a large volume of water (e.g., 100 mL) to precipitate the crude phthalocyanine.

    • For solvent-free reactions: The solid product can be directly subjected to purification.

  • Purification:

    • Collect the crude product by filtration and wash it thoroughly with water, followed by methanol and acetone to remove unreacted starting materials and byproducts.

    • For further purification, column chromatography on silica gel is effective. A typical eluent system is a gradient of methanol in chloroform.

    • Alternatively, Soxhlet extraction with appropriate solvents can be used for purification.

Protocol for Microwave-Assisted Synthesis of Metal-Free Tetramethylphthalocyanine
  • Reaction Setup: In a microwave reaction vessel, add this compound (4 mmol) and a small piece of lithium metal to n-pentanol (5 mL).

  • Microwave Irradiation: Irradiate the mixture at 440 W for 10 minutes.[2]

  • Work-up: After cooling, carefully add a few drops of glacial acetic acid to neutralize the lithium alkoxide and protonate the phthalocyanine. The metal-free phthalocyanine will precipitate.

  • Purification: Collect the precipitate by filtration and wash extensively with water and methanol. Further purification can be achieved by column chromatography as described above.

Characterization

The synthesized tetramethyl-substituted phthalocyanines can be characterized by the following spectroscopic methods:

  • UV-Vis Spectroscopy: Phthalocyanines exhibit a characteristic intense Q-band absorption in the visible region (around 650-750 nm) and a Soret band (B-band) in the UV region (around 300-400 nm). The exact position of these bands depends on the central metal ion and the solvent.

  • FT-IR Spectroscopy: The formation of the phthalocyanine macrocycle is confirmed by the disappearance of the nitrile (C≡N) stretching vibration from the this compound starting material (around 2230 cm⁻¹).

  • ¹H NMR Spectroscopy: For diamagnetic metal complexes (e.g., Zn(II)) and the metal-free derivative, ¹H NMR spectroscopy can be used to confirm the structure. The aromatic protons and the methyl protons will show characteristic chemical shifts.

  • Mass Spectrometry: The molecular weight of the synthesized phthalocyanine can be confirmed by techniques such as MALDI-TOF mass spectrometry.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start reactants Mix this compound & Metal Salt start->reactants solvent Add Solvent (optional) reactants->solvent microwave Microwave Irradiation solvent->microwave precipitation Precipitation in Water microwave->precipitation Crude Product filtration Filtration & Washing precipitation->filtration chromatography Column Chromatography filtration->chromatography uv_vis UV-Vis Spectroscopy chromatography->uv_vis Purified Product ftir FT-IR Spectroscopy uv_vis->ftir nmr NMR Spectroscopy ftir->nmr ms Mass Spectrometry nmr->ms end Final Product ms->end

Caption: Experimental workflow for the microwave-assisted synthesis of tetramethyl-substituted phthalocyanines.

logical_relationship cluster_reaction_types Reaction Types cluster_products Products precursor This compound metal_catalyzed With Metal Salt precursor->metal_catalyzed metal_free Metal-Free (e.g., Li/pentanol) precursor->metal_free metallophthalocyanine Tetramethyl-substituted Metallophthalocyanine metal_catalyzed->metallophthalocyanine h2_phthalocyanine Tetramethyl-substituted Metal-Free Phthalocyanine metal_free->h2_phthalocyanine applications Applications (PDT, Catalysis, Materials) metallophthalocyanine->applications h2_phthalocyanine->applications

Caption: Logical relationship between precursor, reaction types, and products in phthalocyanine synthesis.

References

Application Notes and Protocols for the Polycyclotrimerization of 4-Methylphthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of high-performance polymers through the polycyclotrimerization of 4-methylphthalonitrile. The protocols and data presented are intended to serve as a foundational guide for researchers in materials science and drug development exploring the use of robust, thermally stable polymers. Phthalonitrile-based polymers are renowned for their exceptional thermal and oxidative stability, inherent flame resistance, and low moisture absorption, making them suitable for a wide range of demanding applications.[1]

Overview of Polycyclotrimerization

The polycyclotrimerization of phthalonitrile monomers is a thermally driven process that results in a highly cross-linked, aromatic polymer network. The reaction proceeds through the cyclotrimerization of the nitrile functional groups to form a network of phthalocyanine and triazine rings. This robust, heterocyclic structure is the basis for the outstanding thermal and mechanical properties of the resulting polymer. The polymerization can be initiated by heat alone, although the process is often sluggish. Therefore, curing agents or catalysts are frequently employed to lower the polymerization temperature and accelerate the reaction rate.

Experimental Protocols

While specific protocols for this compound are not extensively detailed in the literature, the following general procedures for the thermal curing of phthalonitrile resins can be adapted. The selection of the curing agent and the temperature profile are critical parameters that will influence the final properties of the polymer.

Materials and Reagents
  • Monomer: this compound

  • Curing Agent (select one):

    • Aromatic amines (e.g., 1,3-bis(3-aminophenoxy)benzene (m-APB), 4,4'-diaminodiphenyl sulfone (DDS))

    • Metallic salts (e.g., CuCl, ZnCl2)

    • Self-catalytic comonomers (e.g., 4-(aminophenoxy)phthalonitrile (APPH))

  • Solvent (optional, for solution mixing): N-methyl-2-pyrrolidone (NMP)

General Curing Protocol
  • Monomer and Curing Agent Preparation: Ensure that the this compound monomer and the selected curing agent are thoroughly dried in a vacuum oven to remove any residual moisture, which can adversely affect the polymerization process.

  • Mixing:

    • Melt Mixing: In a suitable vessel, heat the this compound monomer to its melting point. Once molten, add the desired amount of curing agent (typically 1-5 wt%). Stir the mixture gently until the curing agent is fully dissolved and a homogeneous melt is obtained.

    • Solution Mixing: If melt mixing is not feasible, dissolve both the monomer and the curing agent in a minimal amount of a high-boiling-point solvent such as NMP. Stir the solution until a homogeneous mixture is achieved. The solvent must be completely removed under vacuum prior to curing.

  • Degassing: Pour the homogeneous mixture into a preheated mold. Place the mold in a vacuum oven at a temperature above the melting point of the mixture but below the onset of curing. Apply a vacuum to remove any entrapped air bubbles or residual solvent.

  • Curing: Transfer the mold to a high-temperature oven with an inert atmosphere (e.g., nitrogen or argon). The curing process is typically performed in a multi-step heating schedule to control the polymerization rate and prevent the formation of voids. A representative curing schedule is as follows:

    • Heat to 220-250°C and hold for 2-8 hours.

    • Ramp the temperature to 270-300°C and hold for 4-8 hours.

    • Increase the temperature to 320-350°C and hold for 4-8 hours.

  • Post-Curing: For optimal thermomechanical properties, a post-curing step at a higher temperature is often beneficial. This step helps to complete the cross-linking reaction.

    • Increase the temperature to 350-380°C and hold for 4-8 hours.

  • Cooling: Allow the cured polymer to cool slowly to room temperature to minimize internal stresses.

Data Presentation

The following table summarizes typical quantitative data for various phthalonitrile polymer systems. This data is provided for comparative purposes to guide the expected performance of poly(this compound).

Monomer SystemCuring Agent/CatalystCuring Temperature (°C)Post-Curing Temperature (°C)Glass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (TGA, N2) (°C)Char Yield at 800°C (N2) (%)
Bisphenol A-based phthalonitrileSulfaguanidine~263 (peak)->350~450>70
1,3-bis(3,4-dicyanophenoxy)benzene4-(aminophenoxy)phthalonitrile (APPN)-->400524-
Bisphenol A-based phthalonitrileCuCl/DDS220-290350>40057377
Resorcinol-based phthalonitrile-375--47572
Naphthyl-based phthalonitrile4,4'-diaminodiphenyl ether-->380>460-
Phthalonitrile-etherified resole-220--446 (air)33 (air)

Visualizations

Polycyclotrimerization Reaction Pathway

The following diagram illustrates the fundamental chemical transformations that occur during the polycyclotrimerization of phthalonitrile monomers. The nitrile groups react to form highly stable triazine and phthalocyanine ring structures, which constitute the cross-linked polymer network.

G Polycyclotrimerization of Phthalonitrile Monomer Phthalonitrile Monomers (e.g., this compound) Heat Heat (200-400°C) Monomer->Heat Initiation Catalyst Curing Agent (e.g., Aromatic Amine) Monomer->Catalyst Catalysis Intermediate Reactive Intermediates Heat->Intermediate Catalyst->Intermediate Triazine Triazine Ring Formation Intermediate->Triazine Cyclotrimerization Phthalocyanine Phthalocyanine Ring Formation Intermediate->Phthalocyanine Tetramerization Polymer Cross-linked Polymer Network Triazine->Polymer Phthalocyanine->Polymer

Caption: Reaction pathway of phthalonitrile polymerization.

Experimental Workflow

This diagram outlines the key steps involved in the synthesis and processing of phthalonitrile-based polymers, from raw materials to the final cured product.

G Experimental Workflow for Phthalonitrile Polymer Synthesis cluster_prep Preparation cluster_processing Processing cluster_curing Curing cluster_final Final Product Monomer 1. Dry Monomer (this compound) Mixing 3. Homogeneous Mixing (Melt or Solution) Monomer->Mixing CuringAgent 2. Dry Curing Agent CuringAgent->Mixing Degassing 4. Degassing in Mold (Vacuum Oven) Mixing->Degassing Curing 5. Multi-Step Thermal Curing (Inert Atmosphere) Degassing->Curing PostCuring 6. Post-Curing (High Temperature) Curing->PostCuring FinalPolymer 7. Cured Phthalonitrile Polymer PostCuring->FinalPolymer

References

Application of 4-Methylphthalonitrile in Organic Electronics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Methylphthalonitrile serves as a crucial precursor in the synthesis of tetra-methyl substituted metal phthalocyanines, a class of organic semiconductors with significant potential in the field of organic electronics. The incorporation of methyl groups onto the phthalocyanine macrocycle enhances the performance of organic electronic devices by improving solubility, influencing molecular packing, and modifying electronic properties. This document provides detailed application notes and experimental protocols for the synthesis of tetra-methyl substituted metal phthalocyanines from this compound and their subsequent application in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Solar Cells (OSCs).

Introduction

Organic electronics has emerged as a promising field for the development of lightweight, flexible, and low-cost electronic devices.[1] Phthalocyanines, a class of synthetic porphyrin analogues, are extensively studied as active materials in these devices due to their high thermal and chemical stability, and their excellent charge transport properties.[2][3] this compound is a key building block for introducing methyl substituents onto the periphery of the phthalocyanine macrocycle. These methyl groups can improve the processability of the resulting phthalocyanine derivatives and favorably influence their performance in electronic devices.[4]

This guide details the synthesis of tetra-methyl substituted metal phthalocyanines from this compound and their application in various organic electronic devices, providing researchers with the necessary protocols and performance data to advance their work in this area.

Synthesis of Tetra-methyl Substituted Metal Phthalocyanines

The primary application of this compound in organic electronics is as a starting material for the synthesis of tetra-methyl substituted metal phthalocyanines (Me₄-MPc). The general synthesis involves the cyclotetramerization of four this compound molecules in the presence of a metal salt.

General Synthetic Protocol (Solution-Phase)

This protocol is adapted from general procedures for the synthesis of substituted phthalocyanines.[5]

Materials:

  • This compound

  • Metal salt (e.g., Copper(II) acetate, Zinc acetate)

  • High-boiling point solvent (e.g., 1-pentanol, N,N-dimethylformamide (DMF))

  • Base catalyst (e.g., 1,8-Diazabicycloundec-7-ene (DBU))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Purification supplies (solvents for washing, column chromatography materials)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (4.0 eq) and the chosen metal salt (1.0 eq).

  • Add a high-boiling point solvent (e.g., 1-pentanol) to the flask.

  • Purge the reaction mixture with an inert gas (e.g., Argon) for 15-20 minutes.

  • Add a catalytic amount of a strong, non-nucleophilic base such as DBU to the mixture.

  • Heat the reaction mixture to reflux under the inert atmosphere and maintain for 12-24 hours. The reaction progress can be monitored by observing the formation of the intensely colored phthalocyanine product.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the crude product by pouring the reaction mixture into a large volume of a non-polar solvent like hexane or by adding water.

  • Collect the solid product by filtration and wash it sequentially with water, methanol, and acetone to remove unreacted starting materials and byproducts.

  • Further purification can be achieved by column chromatography on silica gel or by vacuum sublimation.

Alternative Synthetic Protocol (Microwave-Assisted)

Microwave-assisted synthesis can significantly reduce reaction times.[6]

Materials:

  • This compound

  • Metal salt

  • Microwave-transparent, high-boiling solvent (e.g., glycerin)

  • Microwave reactor

Procedure:

  • In a microwave reaction vessel, prepare a solution of this compound and the selected metal salt in a high-boiling, microwave-transparent solvent like glycerin.

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture with microwaves at a set temperature (e.g., 180-240 °C) for a short duration (e.g., 5-15 minutes).

  • After cooling, process the reaction mixture, typically by precipitation in an appropriate solvent, followed by filtration and washing to isolate the phthalocyanine product.

Applications in Organic Electronics

Tetra-methyl substituted metal phthalocyanines (Me₄-MPc) derived from this compound have shown enhanced performance in various organic electronic devices compared to their unsubstituted counterparts.

Organic Field-Effect Transistors (OFETs)

In OFETs, the active semiconductor layer is responsible for charge transport between the source and drain electrodes, modulated by a gate voltage. Phthalocyanines are known to be effective p-type semiconductors.[3]

Device Performance:

An octamethyl-substituted Zinc Phthalocyanine (Me₈-ZnPc) has been utilized as the active layer in an OFET, demonstrating a significant hole mobility.[4] The performance of this device is summarized in the table below.

CompoundDevice ConfigurationHole Mobility (μh) [cm²/Vs]On/Off RatioReference
Me₈-ZnPcDrop casting0.13110⁵[4]
Unsubstituted CuPcVapor Deposition~0.02 - 0.5~10⁵[4]

Experimental Protocol for OFET Fabrication (Bottom-Gate, Top-Contact):

  • Substrate Cleaning: Thoroughly clean a heavily n-doped Si wafer with a thermally grown SiO₂ layer (acting as the gate dielectric) by sonication in acetone and isopropanol, followed by drying with a stream of nitrogen.

  • Active Layer Deposition: Dissolve the synthesized Me₄-MPc in a suitable organic solvent (e.g., chloroform, chlorobenzene). Deposit a thin film of the Me₄-MPc onto the SiO₂ surface using spin-coating or drop-casting. Anneal the film at an optimized temperature to improve crystallinity.

  • Source-Drain Electrode Deposition: Deposit the source and drain electrodes (typically Gold) on top of the organic semiconductor layer through a shadow mask by thermal evaporation.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, an electric current is passed through an organic emissive layer, leading to the generation of light. Phthalocyanines are often used as hole injection or transport layers to improve device efficiency and lifetime.

Device Performance:

Tetra-methyl substituted copper phthalocyanine (CuMePc) has been successfully employed as a hole injection layer (HIL) in Alq₃-based OLEDs, showing superior performance compared to devices using unsubstituted copper phthalocyanine (CuPc).[7][8] The presence of methyl groups leads to smoother thin films by depressing crystallization, which enhances hole injection.[7] The carrier mobility of CuMePc is also reported to be approximately three times that of CuPc.[7]

Device StructureMax. Luminous Efficiency [cd/A]Half-Lifetime [min]Reference
ITO/CuMePc (7.5 nm)/NPB/Alq₃/LiF/Al4.081314[7]
ITO/CuPc (7.5 nm)/NPB/Alq₃/LiF/Al3.13-[7]
ITO/NPB/Alq₃/LiF/Al (without HIL)--[7]

Experimental Protocol for OLED Fabrication:

  • Substrate Preparation: Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then treated with UV-ozone.

  • Organic Layer Deposition: The organic layers are deposited by thermal evaporation in a high-vacuum chamber.

    • Deposit the hole injection layer (HIL) of CuMePc (optimized thickness, e.g., 7.5 nm).

    • Deposit the hole transport layer (HTL), e.g., N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB).

    • Deposit the emissive layer (EML), e.g., tris(8-hydroxyquinolinato)aluminum (Alq₃).

  • Cathode Deposition: Subsequently, a thin layer of lithium fluoride (LiF) and an aluminum (Al) cathode are deposited through a shadow mask.

Organic Solar Cells (OSCs)

OSCs convert light into electricity. Phthalocyanines can act as the donor material in the active layer of an OSC, where they absorb photons and generate excitons.

Device Performance:

A bilayer organic photovoltaic cell using copper tetra-methyl phthalocyanine (CuMePc) as the donor and fullerene (C₆₀) as the acceptor has demonstrated a significant increase in power conversion efficiency (PCE) compared to a similar device with unsubstituted CuPc.[9] This enhancement is attributed to the higher carrier mobility of the CuMePc thin film.[9]

Device StructurePower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current (Jsc) [mA/cm²]Fill Factor (FF)Reference
ITO/CuMePc/C₆₀/BCP/Al2.520.527.910.61[9]
ITO/CuPc/C₆₀/BCP/Al1.340.485.120.55[9]

Experimental Protocol for OSC Fabrication:

  • Substrate Preparation: Clean patterned ITO-coated glass substrates as described for OLEDs.

  • Active Layer Deposition:

    • Deposit a thin film of the donor material, CuMePc, by thermal evaporation onto the ITO substrate.

    • Subsequently, deposit a thin film of the acceptor material, C₆₀, on top of the donor layer.

  • Interfacial and Electrode Layer Deposition:

    • Deposit a thin layer of an exciton blocking layer, such as bathocuproine (BCP).

    • Finally, deposit the metal cathode (e.g., Aluminum) by thermal evaporation.

Visualizations

Synthesis_and_Application_Workflow cluster_synthesis Synthesis cluster_application Application in Organic Electronics This compound This compound Cyclotetramerization Cyclotetramerization This compound->Cyclotetramerization Metal Salt Metal Salt Metal Salt->Cyclotetramerization Tetra-methyl Substituted Metal Phthalocyanine Tetra-methyl Substituted Metal Phthalocyanine Cyclotetramerization->Tetra-methyl Substituted Metal Phthalocyanine OFET OFET Tetra-methyl Substituted Metal Phthalocyanine->OFET Active Layer OLED OLED Tetra-methyl Substituted Metal Phthalocyanine->OLED Hole Injection Layer OSC OSC Tetra-methyl Substituted Metal Phthalocyanine->OSC Donor Layer

Caption: Workflow for the synthesis of tetra-methyl substituted metal phthalocyanines from this compound and their application in organic electronic devices.

OLED_Device_Structure cluster_device OLED Device Structure Anode Anode (ITO) HIL Hole Injection Layer (CuMePc) Anode->HIL Hole Injection HTL Hole Transport Layer (e.g., NPB) HIL->HTL EML Emissive Layer (e.g., Alq3) HTL->EML ETL Electron Transport Layer EML->ETL Electron Injection Light hv EML->Light Light Emission Cathode Cathode (e.g., Al) ETL->Cathode

Caption: Schematic diagram of an OLED device structure incorporating a tetra-methyl substituted copper phthalocyanine (CuMePc) as the hole injection layer.

Conclusion

This compound is a valuable precursor for synthesizing high-performance organic semiconductors for a range of electronic applications. The resulting tetra-methyl substituted metal phthalocyanines exhibit improved characteristics in OFETs, OLEDs, and OSCs, primarily due to enhanced solubility, favorable film morphology, and modified electronic properties. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of these materials in next-generation organic electronic devices. Further research into optimizing synthetic procedures and device architectures will continue to unlock the full potential of this compound-derived materials.

References

Application Notes and Protocols: Synthesis of Functionalized Polymers from 4-Methylphthalonitrile Derivatives for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and functionalization of polymers derived from 4-methylphthalonitrile for potential applications in drug delivery. While phthalonitrile-based polymers are traditionally recognized for their exceptional thermal stability in aerospace and electronics, their inherent aromatic structure and potential for chemical modification offer intriguing possibilities for the development of novel drug delivery systems. This document outlines a proposed synthetic strategy to impart biocompatibility and drug-carrying capacity to this class of polymers, along with detailed experimental protocols for their synthesis, characterization, and evaluation as drug carriers.

Introduction

Phthalonitrile resins are a class of high-performance thermosetting polymers known for their remarkable thermal and oxidative stability.[1][2] These properties stem from the formation of a highly cross-linked, aromatic network upon curing. However, their native hydrophobicity and lack of functional groups suitable for bioconjugation have limited their application in the biomedical field. This document proposes a novel approach to synthesize functionalized polymers from this compound derivatives, aiming to create biocompatible and biodegradable materials for controlled drug release.

The core strategy involves the copolymerization of a this compound derivative with a hydrophilic and biocompatible monomer, such as a polyethylene glycol (PEG) derivative. This approach is designed to produce amphiphilic block copolymers capable of self-assembling into nanoparticles in aqueous environments, which can serve as effective carriers for hydrophobic drugs.[3][4]

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process:

  • Synthesis of a Monofunctional this compound-PEG Monomer: This involves the reaction of 4-methyl-3-nitrophthalonitrile with a mono-amino-terminated polyethylene glycol (PEG-NH2) via nucleophilic aromatic substitution. The methyl group on the phthalonitrile ring can enhance solubility in organic solvents during synthesis.

  • Copolymerization: The resulting phthalonitrile-PEG monomer will be copolymerized with a traditional bis-phthalonitrile monomer to form a cross-linked network. The ratio of the two monomers can be varied to control the degree of hydrophilicity and the cross-linking density of the final polymer.

This synthetic approach is illustrated in the workflow diagram below.

Synthesis_Workflow Figure 1. Proposed Synthesis Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Copolymerization cluster_formulation Nanoparticle Formulation Monomer1 4-Methyl-3-nitrophthalonitrile Reaction1 Nucleophilic Aromatic Substitution Monomer1->Reaction1 Monomer2 PEG-NH2 Monomer2->Reaction1 Product1 Phthalonitrile-PEG Monomer Reaction1->Product1 Reaction2 Thermal Curing Product1->Reaction2 Monomer3 Bis-phthalonitrile Monomer Monomer3->Reaction2 Product2 Functionalized Polyphthalonitrile Reaction2->Product2 Process1 Self-Assembly/Nanoprecipitation Product2->Process1 Product3 Drug-Loaded Nanoparticles Process1->Product3

Figure 1. Proposed Synthesis Workflow

Experimental Protocols

Synthesis of Phthalonitrile-PEG Monomer

Objective: To synthesize a monofunctional phthalonitrile monomer with a hydrophilic polyethylene glycol chain.

Materials:

  • 4-Methyl-3-nitrophthalonitrile

  • Mono-amino-terminated polyethylene glycol (PEG-NH2, MW 2000 Da)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-methyl-3-nitrophthalonitrile (1.0 eq) and PEG-NH2 (1.1 eq) in anhydrous DMF.

  • Add anhydrous K2CO3 (2.0 eq) to the solution.

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold deionized water.

  • Extract the aqueous mixture with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a DCM/methanol gradient to obtain the pure Phthalonitrile-PEG monomer.

  • Characterize the product by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Synthesis of Functionalized Polyphthalonitrile

Objective: To synthesize a cross-linked polyphthalonitrile network with incorporated PEG chains.

Materials:

  • Phthalonitrile-PEG monomer (synthesized in 3.1)

  • 1,3-Bis(3,4-dicyanophenoxy)benzene (a common bis-phthalonitrile monomer)

  • Curing agent (e.g., 4-(aminophenoxy)phthalonitrile)

Procedure:

  • Melt the bis-phthalonitrile monomer at a temperature above its melting point in a pre-heated mold.

  • Add the Phthalonitrile-PEG monomer and the curing agent (typically 1-5 wt%) to the molten bis-phthalonitrile.

  • Stir the mixture thoroughly to ensure homogeneity.

  • Degas the mixture under vacuum to remove any trapped air bubbles.

  • Cure the mixture in an oven using a staged curing cycle, for example:

    • 150°C for 2 hours

    • 200°C for 4 hours

    • 250°C for 8 hours

  • After curing, allow the polymer to cool down slowly to room temperature to avoid thermal stress.

  • The resulting functionalized polyphthalonitrile will be a solid thermoset polymer.

Preparation of Drug-Loaded Nanoparticles

Objective: To formulate drug-loaded nanoparticles from the functionalized polyphthalonitrile via nanoprecipitation.[5]

Materials:

  • Functionalized polyphthalonitrile

  • Hydrophobic drug (e.g., Paclitaxel)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Pluronic F-127 (as a stabilizer)

Procedure:

  • Dissolve the functionalized polyphthalonitrile (e.g., 10 mg) and the hydrophobic drug (e.g., 1 mg) in THF (1 mL).

  • Prepare an aqueous solution of Pluronic F-127 (0.1% w/v).

  • Add the polymer-drug solution dropwise to the rapidly stirring aqueous stabilizer solution.

  • Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of the organic solvent and the formation of nanoparticles.

  • Centrifuge the nanoparticle suspension to remove any aggregates.

  • Wash the nanoparticles with deionized water and re-disperse them in a suitable buffer (e.g., PBS).

  • Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

Characterization Methods

A comprehensive characterization of the synthesized monomers, polymers, and nanoparticles is crucial to ensure their suitability for drug delivery applications.

Technique Purpose Expected Outcome
¹H NMR, ¹³C NMR Structural confirmation of the Phthalonitrile-PEG monomer.Peaks corresponding to both the phthalonitrile and PEG moieties.
FTIR Spectroscopy Confirmation of functional groups in the monomer and polymer.Presence of nitrile (-C≡N), ether (C-O-C), and aromatic C-H stretching vibrations.
Differential Scanning Calorimetry (DSC) Determination of melting point and glass transition temperature (Tg).A defined melting point for the monomer and a Tg for the cured polymer.
Thermogravimetric Analysis (TGA) Evaluation of thermal stability.High decomposition temperature, characteristic of phthalonitrile polymers.[6]
Dynamic Light Scattering (DLS) Measurement of nanoparticle size and size distribution.A narrow size distribution in the range of 100-200 nm.
Zeta Potential Analysis Determination of the surface charge of nanoparticles.A negative zeta potential, indicating colloidal stability.
Transmission Electron Microscopy (TEM) Visualization of nanoparticle morphology.Spherical nanoparticles with a uniform size.
High-Performance Liquid Chromatography (HPLC) Quantification of drug loading and encapsulation efficiency.Determination of the amount of drug encapsulated within the nanoparticles.

In Vitro Drug Release Studies

Objective: To evaluate the release kinetics of the encapsulated drug from the nanoparticles.

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions).

  • Incubate the dispersion at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.

  • Centrifuge the aliquot to pellet the nanoparticles.

  • Analyze the supernatant for the amount of released drug using HPLC.

  • Plot the cumulative drug release as a function of time.

Signaling Pathway Visualization

For targeted drug delivery applications, the functionalized nanoparticles could be conjugated with ligands that target specific receptors on cancer cells. The following diagram illustrates a hypothetical signaling pathway that could be targeted.

Signaling_Pathway Figure 2. Targeted Nanoparticle Internalization Pathway cluster_cell Cancer Cell Receptor Overexpressed Receptor Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion DrugRelease Drug Release Lysosome->DrugRelease Target Intracellular Target DrugRelease->Target Therapeutic Action Nanoparticle Functionalized Nanoparticle (with targeting ligand) Nanoparticle->Receptor Binding

Figure 2. Targeted Nanoparticle Internalization Pathway

Conclusion

The proposed synthesis and functionalization of polymers from this compound derivatives represent a novel avenue for the development of advanced drug delivery systems. By combining the inherent stability of phthalonitrile polymers with the biocompatibility of PEG, it is possible to create robust nanocarriers for hydrophobic drugs. The detailed protocols and characterization methods provided in these application notes offer a comprehensive guide for researchers to explore this promising new class of biomaterials. Further in vitro and in vivo studies will be necessary to fully evaluate the safety and efficacy of these materials for clinical applications.

References

Application Notes and Protocols: 4-Methylphthalonitrile in the Development of Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphthalonitrile is a versatile aromatic dinitrile that serves as a key building block in the synthesis of a variety of advanced materials. Its chemical structure, featuring a methyl group and two adjacent nitrile functional groups on a benzene ring, allows for the formation of complex macrocycles and polymers with unique and highly desirable properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of high-performance polymers, functional dyes such as phthalocyanines, and materials for specialized applications including photodynamic therapy and nonlinear optics.

I. Synthesis of Metallophthalocyanines from this compound

Metallophthalocyanines derived from this compound exhibit excellent thermal stability, distinct electronic absorption spectra, and potent photosensitizing capabilities, making them suitable for applications in catalysis, chemical sensors, nonlinear optics, and photodynamic therapy. The methyl substituents enhance solubility in organic solvents compared to the unsubstituted parent phthalocyanine.

Experimental Protocol: Synthesis of Zinc(II) Tetramethylphthalocyanine

This protocol describes the template synthesis of zinc(II) tetramethylphthalocyanine via the cyclotetramerization of this compound in the presence of a zinc salt.

Materials:

  • This compound

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O) or Zinc chloride (ZnCl₂)

  • N,N-Dimethylformamide (DMF)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (optional, as a catalyst)

  • Methanol

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Filtration apparatus

Procedure:

  • To a 100 mL round-bottom flask, add this compound (4.0 mmol, 0.57 g) and a catalytic amount of DBU (2-3 drops).

  • Add zinc acetate dihydrate (1.0 mmol, 0.22 g) to the flask.

  • Add 20 mL of DMF to the flask and stir the mixture to ensure homogeneity.

  • Fit the flask with a reflux condenser and purge the system with an inert gas (argon or nitrogen) for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 150-155 °C) under the inert atmosphere and maintain for 18-24 hours. The solution will gradually turn a deep green or blue color.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitate the crude product by slowly pouring the reaction mixture into 200 mL of a methanol/water mixture (1:1 v/v) with vigorous stirring.

  • Collect the solid product by vacuum filtration and wash it thoroughly with hot water and then with methanol to remove unreacted starting materials and solvent residues.

  • The crude product can be further purified by Soxhlet extraction with ethanol to remove any remaining impurities, followed by washing with dichloromethane.

  • Dry the purified zinc(II) tetramethylphthalocyanine in a vacuum oven at 60 °C overnight.

Characterization:

The final product should be characterized by UV-Vis spectroscopy, which will show the characteristic Q-band absorption in the 670-700 nm region and a Soret band around 350 nm. Further characterization can be performed using FT-IR, ¹H NMR, and mass spectrometry.

Quantitative Data: Photophysical Properties of Substituted Zinc Phthalocyanines

The photophysical properties of phthalocyanines are crucial for their application in areas like photodynamic therapy. Key parameters include the fluorescence quantum yield (ΦF) and the singlet oxygen quantum yield (ΦΔ).

CompoundSolventΦFΦΔReference
Zinc(II) Phthalocyanine (Unsubstituted)DMSO0.170.57-0.67[1][2]
Tetracarboxy Zinc(II) PhthalocyanineDMSO/H₂O0.148~0.3[3]
Tetra-substituted Zinc(II) PhthalocyaninesDMSO0.23 - 0.650.45 - 0.79[1][4]

II. High-Performance Polymers from this compound

Phthalonitrile resins are a class of high-performance thermosetting polymers known for their exceptional thermal and oxidative stability, high glass transition temperatures (Tg), excellent mechanical properties, and inherent flame retardancy. These properties make them ideal for applications in aerospace, defense, and electronics. The polymerization of this compound, often with a curing agent, results in a highly cross-linked, void-free network.

Experimental Protocol: Thermal Polymerization of this compound

This protocol outlines the melt polymerization of this compound using an aromatic amine as a curing agent.

Materials:

  • This compound monomer

  • 4,4'-Diaminodiphenyl ether (ODA) or similar aromatic amine curing agent (typically 2-5 wt%)

  • High-temperature mold

  • Vacuum oven or furnace with programmable temperature control

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Thoroughly mix the this compound monomer with the curing agent (e.g., 3 wt% ODA) in a mortar and pestle until a homogeneous powder is obtained.

  • Place the mixture into a high-temperature mold.

  • Position the mold in a vacuum oven or furnace.

  • Heat the mixture to a temperature above the monomer's melting point but below the curing temperature (e.g., 150 °C) to create a homogenous melt. Apply a vacuum to degas the molten mixture.

  • Release the vacuum and apply an inert atmosphere (nitrogen or argon).

  • Cure the resin using a staged heating profile. A typical curing cycle is as follows:

    • Heat to 250 °C and hold for 4 hours.

    • Increase the temperature to 280 °C and hold for 8 hours.

    • Further increase the temperature to 320 °C and hold for 12 hours for post-curing.

  • After the curing cycle is complete, allow the polymer to cool slowly to room temperature under the inert atmosphere to prevent thermal shock.

  • Remove the cured polymer from the mold.

Quantitative Data: Thermal and Mechanical Properties of Phthalonitrile-Based Polymers

The thermal and mechanical properties of phthalonitrile polymers are critical for their performance in demanding applications.

PropertyValueTest MethodReference
Glass Transition Temperature (Tg)> 400 °CDMA[5]
Decomposition Temperature (TGA, 5% weight loss in N₂)> 500 °CTGA[5]
Char Yield at 800 °C in N₂> 70%TGA[5]
Storage Modulus at 50 °C3.0 - 4.2 GPaDMA[6]
Water Absorption< 1.5%-[6]

Note: The data presented is for phthalonitrile polymers derived from various precursors, which are expected to have similar properties to those derived from this compound.

III. Applications in Photodynamic Therapy (PDT)

Metallophthalocyanines, including those derived from this compound, are excellent photosensitizers for photodynamic therapy (PDT), a non-invasive cancer treatment. Upon activation with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces cancer cell death through apoptosis or necrosis.[7][8]

Signaling Pathway in Phthalocyanine-Mediated PDT

The primary mechanism of cell death in PDT is through the induction of apoptosis triggered by ROS.

PDT_Signaling_Pathway PS Photosensitizer (e.g., Zn-Tetramethylphthalocyanine) O2 Molecular Oxygen (³O₂) PS->O2 Energy Transfer (Type II Mechanism) Light Light (670-700 nm) Light->PS Excitation ROS Reactive Oxygen Species (¹O₂) O2->ROS Mitochondria Mitochondria ROS->Mitochondria Oxidative Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution Phase

Caption: Signaling pathway of apoptosis induced by phthalocyanine-based photodynamic therapy.

IV. Applications in Nonlinear Optics (NLO)

The extended π-conjugated system of metallophthalocyanines gives rise to significant third-order nonlinear optical (NLO) properties.[9][10] Materials with high third-order NLO susceptibility (χ⁽³⁾) are of great interest for applications in optical switching, optical limiting, and all-optical signal processing. The introduction of methyl groups can influence the electronic properties and molecular packing, thereby affecting the NLO response.

Quantitative Data: Third-Order Nonlinear Optical Properties of Metallophthalocyanines
Compoundχ⁽³⁾ (esu)Measurement TechniqueReference
Various Metallophthalocyanines10⁻¹² - 10⁻¹⁰Z-scan, DFWM[9]
3,4,5-Trimethoxy Phenyl Substituted ZnPc~10⁻¹⁰Z-scan[9]

Note: The NLO properties are highly dependent on the central metal, substituents, and measurement conditions. The values for substituted phthalocyanines indicate the potential for materials derived from this compound.

Experimental Workflows

Workflow for Synthesis and Characterization of Zinc(II) Tetramethylphthalocyanine

Synthesis_Workflow Start Start Reactants Mix this compound, Zn(OAc)₂·2H₂O, and DBU in DMF Start->Reactants Reflux Reflux under Inert Atmosphere (18-24 h) Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Precipitate in Methanol/Water Cool->Precipitate Filter Filter and Wash (Hot Water, Methanol) Precipitate->Filter Purify Purify by Soxhlet Extraction (Ethanol) Filter->Purify Dry Dry under Vacuum Purify->Dry Characterize Characterize (UV-Vis, FT-IR, NMR, MS) Dry->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis of Zinc(II) Tetramethylphthalocyanine.

Workflow for Phthalonitrile Polymerization

Polymerization_Workflow Start Start Mix Mix this compound Monomer and Curing Agent Start->Mix Mold Place Mixture in Mold Mix->Mold Melt Melt and Degas under Vacuum Mold->Melt Cure Staged Curing under Inert Atmosphere Melt->Cure Cool Slowly Cool to Room Temperature Cure->Cool Demold Demold Cured Polymer Cool->Demold End End Demold->End

References

Application Note and Protocol: Synthesis and Polymerization of 4-Methylphthalonitrile for High-Performance Thermosets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phthalonitrile-based polymers are a class of high-performance thermosetting resins renowned for their exceptional thermal and oxidative stability, high mechanical strength, and excellent resistance to moisture and chemicals. These properties make them suitable for demanding applications in the aerospace, defense, and electronics industries. 4-Methylphthalonitrile is a derivative that can be polymerized to form a cross-linked network with a high char yield and a high glass transition temperature. This document provides a detailed experimental protocol for the polymerization of this compound and the characterization of the resulting thermoset.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the polymerization and characterization of this compound resin.

ParameterValueMethod of Analysis
Monomer Melting Point119-121 °CDifferential Scanning Calorimetry (DSC)
Curing Temperature Range250-350 °CDifferential Scanning Calorimetry (DSC)
Glass Transition Temperature (Tg)> 400 °CDynamic Mechanical Analysis (DMA)
5% Weight Loss Temperature (TGA)> 500 °C (in N₂)Thermogravimetric Analysis (TGA)
Char Yield at 800 °C (in N₂)> 70%Thermogravimetric Analysis (TGA)
Storage Modulus at 50 °C~3 GPaDynamic Mechanical Analysis (DMA)

Experimental Protocols

Materials and Equipment
  • Monomer: this compound (99%)[1]

  • Curing Agent: 4-(4-aminophenoxy)phthalonitrile (4-APN) or other aromatic amines.[2][3]

  • Solvent (optional, for pre-polymer preparation): N-methyl-2-pyrrolidone (NMP)[4][5]

  • Inert Gas: High-purity nitrogen or argon

  • Apparatus:

    • High-temperature oven or furnace with programmable temperature control

    • Vacuum pump

    • Molds (e.g., steel or aluminum)

    • Mortar and pestle or mechanical mixer

    • Analytical balance

    • Standard laboratory glassware

    • Characterization instruments: DSC, TGA, DMA, FTIR spectrometer

Protocol 1: Melt Polymerization of this compound

This protocol describes the direct melt processing of the this compound monomer with a curing agent.

  • Preparation of the Monomer/Curing Agent Mixture:

    • Accurately weigh the this compound monomer and the curing agent, typically in a weight ratio of 97:3 to 95:5 (monomer:curing agent).

    • Thoroughly mix the two components using a mortar and pestle until a homogeneous powder is obtained.

  • Degassing:

    • Place the powdered mixture into a suitable container and heat it in a vacuum oven at a temperature slightly above the melting point of the monomer (~125 °C) for 1-2 hours to remove any entrapped air and moisture.

  • Curing:

    • Transfer the molten mixture into a preheated mold.

    • Place the mold in a programmable oven or furnace under a continuous flow of inert gas (nitrogen or argon).

    • The curing process is typically performed using a staged heating profile to control the polymerization reaction and prevent the formation of voids.[6] A representative curing cycle is as follows:

      • Heat to 250 °C and hold for 2 hours.

      • Increase the temperature to 280 °C and hold for 4 hours.

      • Further increase the temperature to 320 °C and hold for 8 hours.

      • A final post-curing step at a higher temperature (e.g., 350 °C for 4 hours) may be employed to enhance the cross-linking density.

  • Cooling and Demolding:

    • After the curing cycle is complete, cool the oven down to room temperature at a controlled rate.

    • Carefully remove the cured polymer from the mold.

Protocol 2: Characterization of the Cured Poly(this compound)
  • Fourier Transform Infrared (FTIR) Spectroscopy:

    • Obtain an FTIR spectrum of the cured polymer.

    • The disappearance of the characteristic nitrile peak (~2230 cm⁻¹) and the appearance of peaks corresponding to triazine rings (around 1520 and 1360 cm⁻¹) and phthalocyanine structures indicate successful polymerization.[4]

  • Differential Scanning Calorimetry (DSC):

    • Perform a DSC scan on the uncured monomer mixture to determine the onset and peak of the exothermic curing reaction.

    • A DSC scan of the cured polymer should show the absence of the curing exotherm, confirming the completion of the reaction.

  • Thermogravimetric Analysis (TGA):

    • Analyze the thermal stability of the cured polymer by TGA under both nitrogen and air atmospheres.

    • The temperature at 5% weight loss (Td5) and the char yield at high temperatures are key parameters to be determined.[4]

  • Dynamic Mechanical Analysis (DMA):

    • Use DMA to determine the glass transition temperature (Tg) and the storage modulus of the cured material. The Tg is often identified by the peak of the tan δ curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_processing Processing cluster_characterization Characterization Monomer This compound Mixing Homogeneous Mixing Monomer->Mixing Catalyst Curing Agent (e.g., 4-APN) Catalyst->Mixing Degassing Vacuum Degassing (~125 °C) Mixing->Degassing Powder Mixture Molding Transfer to Mold Degassing->Molding Molten Resin Curing Staged Curing (250-350 °C, Inert Atm.) Molding->Curing FinalPolymer Cured Polymer Curing->FinalPolymer FTIR FTIR DSC DSC TGA TGA DMA DMA FinalPolymer->FTIR FinalPolymer->DSC FinalPolymer->TGA FinalPolymer->DMA Signaling_Pathway cluster_products Cross-linked Polymer Network Monomer Phthalonitrile Monomers (this compound) Initiation Initiation (Catalyst + Heat) Monomer->Initiation Propagation Propagation Initiation->Propagation Active Species Crosslinking Cross-linking Propagation->Crosslinking Triazine Triazine Rings Crosslinking->Triazine Phthalocyanine Phthalocyanine Rings Crosslinking->Phthalocyanine Isoindoline Isoindoline Structures Crosslinking->Isoindoline

References

Application Notes and Protocols for the Characterization of Polymers Derived from 4-Methylphthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers derived from 4-methylphthalonitrile are a class of high-performance thermosetting resins known for their exceptional thermal stability, mechanical strength, and resistance to harsh environments. These properties make them suitable for a range of demanding applications, including advanced composites, aerospace components, and high-temperature adhesives. The characterization of these polymers is crucial for ensuring material quality, understanding structure-property relationships, and optimizing performance for specific applications.

This document provides detailed application notes and experimental protocols for the comprehensive characterization of polymers derived from this compound. While specific data for polymers synthesized directly from this compound is limited in publicly available literature, the protocols and representative data presented here are based on closely related and well-studied phthalonitrile polymer systems. These will serve as a robust guide for researchers in this field.

Synthesis Overview

The synthesis of phthalonitrile polymers typically involves the polymerization of a phthalonitrile monomer, which can be initiated by heat or the addition of a curing agent. A common synthetic route for phthalonitrile monomers involves a nucleophilic aromatic substitution reaction where a bisphenol is reacted with a phthalonitrile precursor, often in the presence of a base like potassium carbonate.[1] The resulting monomer is then subjected to a thermal curing process to form a highly cross-linked polymer network.[1] The curing process, including temperature and duration, is critical in determining the final properties of the polymer.[2][3]

Experimental Protocols

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups and monitor the curing process of the polymer.

Methodology:

  • Prepare the sample by either placing a small amount of the powdered polymer onto the ATR crystal or by preparing a KBr pellet.

  • Obtain a background spectrum of the empty sample compartment.

  • Place the sample in the FTIR spectrometer and acquire the spectrum.

  • Collect spectra over a range of 4000-400 cm⁻¹.

  • For monitoring the curing process, spectra can be taken at different time intervals during the curing cycle.[4] A key indicator of curing is the decrease in the intensity of the nitrile (-C≡N) peak around 2230 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of the monomer and the resulting polymer.

Methodology:

  • Dissolve a small amount of the polymer sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Process the spectra to identify chemical shifts and coupling constants, which provide information about the molecular structure.[2]

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of the polymer.

Methodology:

  • Place a small, known weight of the cured polymer sample (typically 5-10 mg) into a TGA crucible.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[6]

  • Record the weight loss of the sample as a function of temperature.

  • From the TGA curve, determine the onset of decomposition (Td), the temperature of 5% weight loss (Td5%), and the char yield at a high temperature (e.g., 800 °C).[2]

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and study the curing behavior of the resin.

Methodology:

  • Place a small sample (5-10 mg) of the uncured or cured polymer into a DSC pan.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[6]

  • For Tg determination of a cured sample, a heat-cool-heat cycle is typically used to erase the thermal history. The Tg is observed as a step change in the heat flow curve.

  • For studying the curing process, the uncured resin is heated, and the exothermic peak corresponding to the curing reaction is analyzed to determine the onset and peak curing temperatures.[3]

Dynamic Mechanical Analysis (DMA)

Objective: To measure the viscoelastic properties of the cured polymer, including the storage modulus (E'), loss modulus (E''), and tan delta, and to determine the Tg.

Methodology:

  • Prepare a rectangular sample of the cured polymer with precise dimensions.

  • Clamp the sample in the DMA instrument.

  • Apply a sinusoidal strain to the sample and measure the resulting stress as a function of temperature.

  • The Tg is often identified as the peak of the tan delta curve. The storage modulus in the glassy and rubbery regions provides information about the material's stiffness and cross-link density.[2]

Data Presentation

The following tables summarize representative quantitative data for phthalonitrile-based polymers. It is important to note that these values can vary significantly depending on the specific monomer, curing agent, and curing cycle used.

Table 1: Thermal Properties of Cured Phthalonitrile Polymers

PropertyTypical Value RangeAnalysis Technique
Glass Transition Temperature (Tg)> 400 °CDSC, DMA
5% Weight Loss Temperature (Td5%)450 - 550 °CTGA
Char Yield at 800 °C (in N₂)> 70 %TGA

Data compiled from multiple sources.[2][7]

Table 2: Mechanical Properties of Cured Phthalonitrile Polymers

PropertyTypical ValueAnalysis Technique
Storage Modulus at Room Temperature3 - 4 GPaDMA
Storage Modulus at 400 °C1 - 2 GPaDMA
Coefficient of Linear Thermal Expansion (CLTE)3.5 - 9.0 x 10⁻⁵ K⁻¹TMA

Data compiled from multiple sources.[2][8]

Table 3: Spectroscopic Data for Phthalonitrile Polymers

Analysis TechniqueKey FeatureTypical Wavenumber/Chemical Shift
FTIRNitrile (-C≡N) stretch~2230 cm⁻¹
FTIRTriazine ring formation~1520 and 1360 cm⁻¹
¹³C NMRNitrile carbon115-120 ppm
¹³C NMRAromatic carbons120-150 ppm

Representative data based on general phthalonitrile polymer characterization.[5][9]

Visualizations

G cluster_synthesis Monomer Synthesis & Curing cluster_characterization Polymer Characterization Workflow cluster_properties Property Evaluation 4-Methylphthalonitrile_Derivative This compound Derivative Monomer Mixing Mixing & Degassing 4-Methylphthalonitrile_Derivative->Mixing Curing_Agent Curing Agent (e.g., Amine) Curing_Agent->Mixing Curing Thermal Curing Mixing->Curing Controlled heat Cured_Polymer Cured Polymer Network Curing->Cured_Polymer FTIR FTIR Spectroscopy Cured_Polymer->FTIR Structural Analysis NMR NMR Spectroscopy Cured_Polymer->NMR Structural Elucidation TGA Thermogravimetric Analysis Cured_Polymer->TGA Thermal Stability DSC Differential Scanning Calorimetry Cured_Polymer->DSC Thermal Transitions DMA Dynamic Mechanical Analysis Cured_Polymer->DMA Mechanical Properties Functional_Groups Functional Groups & Cure Monitoring FTIR->Functional_Groups Molecular_Structure Molecular Structure NMR->Molecular_Structure Decomposition_Profile Decomposition Profile & Char Yield TGA->Decomposition_Profile Glass_Transition_Tg Glass Transition (Tg) DSC->Glass_Transition_Tg Viscoelastic_Properties Viscoelastic Properties (E', E'') DMA->Viscoelastic_Properties

Caption: Workflow for the synthesis and characterization of polymers derived from this compound.

G Start Uncured Resin Curing Thermal Curing Process Start->Curing Partially_Cured Partially Cured Polymer Curing->Partially_Cured Intermediate Stage Fully_Cured Fully Cured Polymer Curing->Fully_Cured Final Stage Partially_Cured->Curing FTIR_Analysis FTIR Analysis Partially_Cured->FTIR_Analysis Fully_Cured->FTIR_Analysis Nitrile_Peak Monitor Decrease of -C≡N peak (~2230 cm⁻¹) FTIR_Analysis->Nitrile_Peak Triazine_Peak Appearance of Triazine/Phthalocyanine peaks (~1520, 1360, 1010 cm⁻¹) FTIR_Analysis->Triazine_Peak

Caption: Monitoring the curing process of phthalonitrile resins using FTIR spectroscopy.

References

Application Notes and Protocols for the Synthesis of Near-Infrared Absorbing Dyes from 4-Methylphthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of near-infrared (NIR) absorbing dyes using 4-methylphthalonitrile as a key precursor. The primary focus is on the synthesis of tetramethyl-substituted metallophthalocyanines, which exhibit strong absorption in the NIR region of the electromagnetic spectrum, making them suitable for a variety of applications including photodynamic therapy, bioimaging, and materials science.

Introduction

Phthalocyanines are robust macrocyclic compounds renowned for their intense color and exceptional stability.[1][2] By introducing substituents onto the phthalocyanine periphery, their electronic and photophysical properties can be finely tuned. The use of this compound as a starting material leads to the formation of 2,9,16,23-tetramethyl-substituted phthalocyanines. The methyl groups, being electron-donating, can influence the electronic structure of the macrocycle, often resulting in a red-shift of the Q-band absorption into the near-infrared region (typically 600-750 nm).[2][3] This NIR absorption is highly desirable for applications requiring deep tissue penetration of light, such as in vivo imaging and photodynamic therapy.

The synthesis of these dyes is typically achieved through a metal-templated cyclotetramerization reaction, where four molecules of the phthalonitrile precursor condense around a central metal ion.[1][4] Zinc is a commonly used metal for this purpose as it is known to produce phthalocyanines with favorable photophysical properties, including high triplet and singlet oxygen quantum yields, which are crucial for photodynamic applications.[5]

Data Presentation

The following table summarizes representative photophysical data for peripherally substituted zinc phthalocyanines, which are structurally similar to the tetramethyl-substituted derivatives synthesized from this compound. This data provides an expected range for the key photophysical parameters of the synthesized NIR dyes.

Compoundλmax (Q-band) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (ΦF)Singlet Oxygen Quantum Yield (ΦΔ)Solvent
Zinc Phthalocyanine (Unsubstituted)~670~2.8 x 10⁵0.20 - 0.300.50 - 0.67DMF/DMSO
Tetra-tert-butyl Zinc Phthalocyanine~678~2.0 x 10⁵0.170.56Toluene
Tetra-alkoxy Zinc Phthalocyanines680 - 7001.5 - 2.5 x 10⁵0.15 - 0.250.40 - 0.60DMSO
Octa-alkoxy Zinc Phthalocyanines700 - 7202.0 - 3.0 x 10⁵0.10 - 0.200.30 - 0.50DMSO

Note: The data presented are representative values for peripherally substituted zinc phthalocyanines and may vary depending on the specific substitution pattern and solvent.

Experimental Protocols

This section provides a detailed protocol for the synthesis of zinc(II) 2,9,16,23-tetramethylphthalocyanine from this compound. The procedure is based on established methodologies for the synthesis of substituted phthalocyanines.[4][5]

Materials:

  • This compound

  • Zinc Acetate (Zn(OAc)₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylformamide (DMF) or a high-boiling alcohol (e.g., 1-pentanol)

  • Methanol

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer with heating mantle

Protocol for the Synthesis of Zinc(II) 2,9,16,23-Tetramethylphthalocyanine:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, combine this compound (4 equivalents, e.g., 1.0 g) and zinc acetate (1 equivalent, e.g., 0.32 g).

  • Solvent and Catalyst Addition: Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or 1-pentanol (sufficient to ensure stirring). Add a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 3-5 drops) to the mixture.[1][6]

  • Reaction: Heat the reaction mixture to reflux (for DMF, approx. 153°C) under an inert atmosphere. The progress of the reaction can be monitored by the appearance of a deep green or blue color. Maintain the reflux for 12-24 hours.[4]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the crude product by adding the reaction mixture dropwise to a large volume of methanol with vigorous stirring.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the precipitate sequentially with hot methanol, water, and then a non-polar solvent like hexane to remove unreacted starting materials and byproducts.

    • Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane and methanol).

Visualizations

Synthesis_Pathway This compound This compound Reaction Cyclotetramerization (Reflux, Inert Atm.) This compound->Reaction Metal_Salt Metal Salt (e.g., Zn(OAc)₂) Metal_Salt->Reaction Solvent_Base High-Boiling Solvent + Base (cat.) Solvent_Base->Reaction NIR_Dye Near-Infrared Absorbing Dye (Zinc Tetramethylphthalocyanine) Reaction->NIR_Dye

Caption: Synthetic pathway for a near-infrared absorbing dye.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Combine this compound and Zinc Acetate Solvent Add High-Boiling Solvent and DBU Catalyst Reactants->Solvent Reflux Reflux under Inert Atmosphere (12-24h) Solvent->Reflux Precipitation Precipitate Crude Product in Methanol Reflux->Precipitation Filtration Collect Solid by Vacuum Filtration Precipitation->Filtration Washing Wash with Methanol, Water, and Hexane Filtration->Washing Chromatography Column Chromatography (Silica Gel) Washing->Chromatography UV_Vis UV-Vis Spectroscopy (λmax, ε) Chromatography->UV_Vis Fluorescence Fluorescence Spectroscopy (ΦF) UV_Vis->Fluorescence NMR_MS NMR and Mass Spectrometry UV_Vis->NMR_MS

References

Troubleshooting & Optimization

Technical Support Center: 4-Methylphthalonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methylphthalonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is commonly synthesized through several routes:

  • Ammoxidation of 4-methyl-o-xylene: This is a primary industrial method involving the vapor-phase reaction of 4-methyl-o-xylene with ammonia and oxygen over a catalyst at high temperatures.

  • Rosenmund-von Braun Reaction: This method involves the reaction of a dihalo-p-xylene (e.g., 3,4-dibromotoluene) with a cyanide source, typically cuprous cyanide, at elevated temperatures.[1][2]

  • Sandmeyer Reaction: This route starts with 3,4-dimethylaniline, which is converted to a diazonium salt and then reacted with a cyanide source in the presence of a copper catalyst to introduce the nitrile groups.[3][4][5]

  • Dehydration of 4-methylphthalamide: This involves the dehydration of the corresponding diamide, 4-methylphthalamide, using a suitable dehydrating agent.

Q2: I am experiencing a low yield in my this compound synthesis. What are the likely causes and how can I improve it?

A2: Low yields can stem from several factors depending on the synthetic route. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: Ensure the reaction is allowed to proceed for the recommended duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of starting materials.

  • Suboptimal Reaction Temperature: The reaction temperature is often critical. For instance, in the Rosenmund-von Braun reaction, temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures might cause decomposition of the product or starting materials.[1] It is crucial to maintain the recommended temperature range for your specific protocol.

  • Poor Quality of Reagents or Solvents: The purity of your starting materials and solvents can significantly impact the reaction outcome. Ensure that all reagents and solvents are of appropriate grade and are free from contaminants, especially water, which can interfere with many organic reactions.

  • Catalyst Deactivation: In catalytic reactions like ammoxidation or the Sandmeyer reaction, the catalyst can lose its activity. For ammoxidation, the catalyst can be deactivated by coking. In the Sandmeyer reaction, the copper catalyst must be in the correct oxidation state (Cu(I)).[3]

  • Losses during Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps. Ensure efficient extraction by using the appropriate solvent and performing multiple extractions. During purification by recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.

Q3: My final product is impure. What are the common byproducts and how can I remove them?

A3: The nature of impurities will depend on the synthetic method used.

  • Incomplete reaction: Unreacted starting materials are a common impurity. These can often be removed by chromatography or recrystallization.

  • Partially reacted intermediates: In multi-step syntheses, intermediates from previous steps might be present. For example, in the synthesis from 4-methyl-o-xylene, 4-methyl-o-tolunitrile (the mononitrile) can be a significant byproduct.[3]

  • Side reactions: Depending on the reaction conditions, various side products can form. For instance, in the ammoxidation of xylenes, phthalimide can be formed.[6] Hydrolysis of the nitrile groups to carboxylic acids can also occur if water is present during workup.

  • Purification: Recrystallization is a common method for purifying crude this compound. Suitable solvents include ethanol or methanol. Column chromatography can also be employed for separating closely related impurities.

Troubleshooting Guides

Low Yield Troubleshooting
Symptom Possible Cause Suggested Solution
Reaction stalls before completion (verified by TLC/GC) Incomplete conversion of starting material.- Extend the reaction time. - Increase the reaction temperature within the recommended range. - Add a fresh portion of the catalyst or reagents.
Low isolated yield after workup Product loss during extraction or washing.- Perform multiple extractions with the appropriate solvent. - Minimize the volume of washing solutions. - Back-extract the aqueous layers to recover any dissolved product.
Significant amount of starting material recovered Reaction conditions are not optimal.- Verify the purity and activity of the catalyst. - Ensure the reaction temperature is correct and stable. - Check the stoichiometry of the reactants.
Formation of a large amount of tar-like substances Decomposition of starting materials or product.- Lower the reaction temperature. - Use a higher purity of starting materials and solvents. - Ensure an inert atmosphere if the reaction is sensitive to oxygen.
Impurity Troubleshooting
Impurity Detected Possible Origin Recommended Purification Method
Unreacted 4-methyl-o-xylene or 3,4-dihalotoluene Incomplete reaction.Recrystallization or column chromatography.
4-Methyl-o-tolunitrile Incomplete ammoxidation or cyanation.Fractional distillation under reduced pressure or column chromatography.
4-Methylphthalimide Side reaction during ammoxidation.Can be removed by washing with a basic solution.[4]
4-Methylphthalic acid Hydrolysis of the nitrile groups.Can be removed by washing with a basic solution, followed by re-acidification of the aqueous layer to check for precipitated acid.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction (Illustrative Protocol)

This protocol is a general illustration of the Sandmeyer reaction for the synthesis of an aryl nitrile and should be adapted and optimized for this compound.

Step 1: Diazotization of 3,4-Dimethylaniline

  • In a flask equipped with a stirrer, dissolve 3,4-dimethylaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.

  • Stir the mixture for an additional 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Cyanation

  • In a separate flask, prepare a solution of cuprous cyanide (CuCN) in a suitable solvent (e.g., aqueous potassium cyanide).

  • Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring.

  • A reaction is often indicated by the evolution of nitrogen gas.

  • After the addition is complete, the reaction mixture may be gently warmed to ensure the reaction goes to completion.

  • The crude this compound can then be isolated by extraction with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated.

  • The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol.

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation a Dissolve 3,4-Dimethylaniline in Acid b Cool to 0-5 °C a->b c Slowly add NaNO₂ solution b->c d Stir for 15-20 min c->d f Add diazonium salt solution to CuCN d->f Diazonium Salt e Prepare CuCN solution e->f g Warm gently f->g h Isolate by extraction g->h i Purify by recrystallization h->i j j i->j Pure this compound

Caption: Experimental workflow for the synthesis of this compound via a Sandmeyer reaction.

troubleshooting_yield start Low Yield Observed check_reaction Check Reaction Completion TLC GC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_reaction Troubleshoot Reaction Extend time Increase temp. Add reagents incomplete->troubleshoot_reaction check_workup Review Workup & Purification Extraction efficiency Recrystallization complete->check_workup troubleshoot_reaction->check_reaction optimize_conditions Optimize Reaction Conditions Catalyst Temperature Stoichiometry check_workup->optimize_conditions

Caption: Logical workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Overcoming Solubility Issues of 4-Methylphthalonitrile-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the solubility of 4-methylphthalonitrile-based polymers. These high-performance polymers often exhibit poor solubility in common organic solvents, which can hinder their characterization and processing. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the dissolution of this compound-based polymers.

IssuePotential CauseTroubleshooting Steps
Polymer does not dissolve in a range of common organic solvents. High degree of cross-linking: This is an inherent property of fully cured phthalonitrile polymers, which form a rigid, three-dimensional network.- For characterization, consider analyzing the polymer in its prepolymer or partially cured state before full cross-linking occurs.- If the goal is a soluble polymer, the reaction can be stopped before the gel point is reached, which will result in a lower molecular weight polymer with improved solubility.[1]
Strong intermolecular interactions: The rigid aromatic structure of the polymer backbone leads to strong π-π stacking and other intermolecular forces.- Attempt dissolution in high-boiling point, polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[1]- Gentle heating of the solvent-polymer mixture can help to overcome these interactions.
Polymer swells but does not fully dissolve. Partial cross-linking or high molecular weight: The polymer may have started to form a network structure, or the linear polymer chains may be too long to be effectively solvated.- If partial cross-linking is suspected, ensure that the curing reaction has not proceeded too far by carefully controlling the reaction time and temperature.- For high molecular weight linear polymers, increasing the dissolution temperature and using a larger volume of a good solvent may improve solubility.
Precipitation occurs upon cooling of a previously clear solution. Supersaturation: The polymer may have only been soluble at an elevated temperature, and the solution was supersaturated.- Maintain the solution at the elevated temperature for subsequent experiments if possible.- If room temperature solubility is required, consider synthesizing a modified polymer with improved solubility characteristics.
Inconsistent solubility between batches. Variations in polymerization: Differences in reaction conditions (temperature, time, catalyst concentration) can lead to polymers with different molecular weights, degrees of branching, or levels of cross-linking.- Carefully control and document all polymerization parameters to ensure batch-to-batch consistency.- Characterize each batch for its molecular weight and thermal properties to identify any variations.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound-based polymers?

A1: Due to their rigid aromatic structure, this compound-based polymers are generally not soluble in common low-boiling point solvents. The most effective solvents are typically high-boiling point, polar aprotic solvents. These include:

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethylformamide (DMF)[2]

  • Dimethyl sulfoxide (DMSO)

  • m-Cresol

It is important to note that even in these solvents, heating may be required to achieve dissolution, and the resulting solutions may be viscous. The uncured or prepolymer forms often show better solubility.[3][4]

Q2: How can I improve the solubility of my this compound-based polymer?

A2: Several strategies can be employed to enhance the solubility of these polymers, primarily through chemical modification:

  • Synthesis of Prepolymers: Reacting the this compound monomer with a co-monomer can create a prepolymer with a less regular structure, which often leads to improved solubility.[3]

  • Introduction of Flexible Linkages: Incorporating flexible ether or other aliphatic linkages into the polymer backbone can disrupt the rigid structure and improve solubility.

  • Use of Bulky Side Groups: Attaching bulky side groups to the polymer backbone can increase the free volume and hinder close chain packing, thereby enhancing solubility.

Q3: Does the curing process affect the solubility of the final polymer?

A3: Absolutely. The curing process is designed to create a highly cross-linked, insoluble, and infusible thermoset polymer. As the curing reaction progresses, the solubility of the material will decrease significantly. For applications requiring a soluble polymer, it is crucial to either work with the uncured monomer/prepolymer or to carefully control the curing process to achieve only a partial cure, stopping short of the gel point.

Q4: Can I use solubility to determine the molecular weight of my polymer?

A4: For soluble, linear (uncross-linked) this compound-based polymers, techniques such as gel permeation chromatography (GPC) or size-exclusion chromatography (SEC) can be used to determine the molecular weight distribution. This requires finding a suitable solvent in which the polymer is fully soluble and that is compatible with the GPC/SEC system.

Q5: What are some common issues to watch out for during the synthesis of these polymers that might affect solubility?

A5: Key issues during synthesis that can impact the solubility of the resulting polymer include:

  • Premature Gelation: If the reaction temperature is too high or the reaction time is too long, premature gelation can occur, leading to an insoluble, cross-linked product.

  • Monomer Purity: Impurities in the this compound monomer can affect the polymerization reaction and the structure of the final polymer, which in turn can influence its solubility.

  • Catalyst Concentration: The concentration of the curing agent or catalyst can significantly affect the rate of polymerization and the final polymer structure.

Quantitative Data

Precise quantitative solubility data for fully cured this compound-based polymers is scarce due to their inherent insolubility. However, qualitative solubility information for related phthalonitrile prepolymers can provide guidance. The following table summarizes the qualitative solubility of a biphenyl phthalonitrile (BPh) prepolymer modified with 1,7-bis(hydroxymethyl)-m-carborane (BPh-Q), which demonstrates improved solubility over the unmodified BPh prepolymer.

SolventBPh-Q Prepolymer Solubility
N-Methyl-2-pyrrolidone (NMP)Soluble at room temperature
Dimethylformamide (DMF)Soluble at room temperature
AcetoneSoluble with heating
Tetrahydrofuran (THF)Soluble with heating
ChloroformPartially soluble with heating
TolueneInsoluble

Data adapted from studies on related phthalonitrile systems.

Experimental Protocols

Protocol 1: Synthesis of a Soluble this compound-Based Prepolymer

This protocol describes a general method for synthesizing a more soluble prepolymer by reacting this compound with a bisphenol to introduce ether linkages.

Materials:

  • This compound

  • Bisphenol A (or other suitable bisphenol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Methanol

  • Deionized water

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, add this compound, bisphenol A, and potassium carbonate in a 2:1:2.2 molar ratio.

  • Add NMP and toluene (typically a 4:1 v/v ratio of NMP to toluene).

  • Heat the mixture to 140-150 °C and stir under a nitrogen atmosphere. Water generated during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • After the removal of water is complete, remove the Dean-Stark trap and increase the temperature to 160-170 °C. Maintain the reaction at this temperature for 8-12 hours.

  • Cool the reaction mixture to room temperature and pour it into a stirred solution of methanol/water (1:1 v/v) to precipitate the prepolymer.

  • Filter the precipitate, wash it thoroughly with deionized water and then with methanol to remove unreacted monomers and salts.

  • Dry the resulting prepolymer in a vacuum oven at 80 °C overnight.

Protocol 2: Qualitative Solubility Testing of this compound-Based Polymers

This protocol provides a standardized method for assessing the qualitative solubility of your polymer.

Materials:

  • Dried polymer sample (0.1 g)

  • Selected organic solvents (e.g., NMP, DMF, DMSO, acetone, THF, chloroform, toluene)

  • Test tubes with stoppers

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Weigh 0.1 g of the dried polymer into a test tube.

  • Add 2 mL of the selected solvent to the test tube.

  • Stopper the test tube and vortex the mixture for 2 minutes at room temperature.

  • Observe the mixture. If the polymer has completely dissolved, it is considered "soluble at room temperature."

  • If the polymer is not fully dissolved, place the test tube in a water bath or on a heating block and heat to 60 °C (or a higher temperature if the solvent's boiling point allows) for 30 minutes with occasional agitation.

  • Observe the mixture while hot. If the polymer dissolves completely, it is "soluble with heating." If some solid remains, it is "partially soluble."

  • If the polymer does not dissolve upon heating, it is considered "insoluble" in that solvent.

  • Record your observations for each solvent tested.

Visualizations

Experimental_Workflow cluster_synthesis Prepolymer Synthesis cluster_solubility Solubility Testing Reactants This compound + Bisphenol Reaction Nucleophilic Substitution in NMP/Toluene Reactants->Reaction K2CO3 Precipitation Precipitation in Methanol/Water Reaction->Precipitation Drying Vacuum Drying Precipitation->Drying Polymer_Sample Dried Prepolymer Drying->Polymer_Sample Solvent_Addition Add Solvent Polymer_Sample->Solvent_Addition Vortex Vortex at RT Solvent_Addition->Vortex Observation1 Observe Solubility Vortex->Observation1 Heating Heat to 60°C Observation1->Heating If not soluble Observation2 Observe Solubility Heating->Observation2 Troubleshooting_Logic Start Start: Polymer Insoluble Check_Curing Is the polymer fully cured? Start->Check_Curing Prepolymer_Stage Use prepolymer or partially cured polymer for analysis. Check_Curing->Prepolymer_Stage Yes Check_Solvent Are you using a high-boiling, polar aprotic solvent (NMP, DMF, DMSO)? Check_Curing->Check_Solvent No Use_Good_Solvent Switch to a recommended solvent. Check_Solvent->Use_Good_Solvent No Apply_Heat Have you tried heating the mixture? Check_Solvent->Apply_Heat Yes Heat_Solution Gently heat the solution (e.g., 60-80°C). Apply_Heat->Heat_Solution No Modify_Polymer Consider synthesizing a modified polymer with improved solubility. Apply_Heat->Modify_Polymer Yes

References

Troubleshooting guide for the polymerization of 4-Methylphthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the polymerization of 4-Methylphthalonitrile. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polymerization of this compound in a question-and-answer format.

Q1: The polymerization reaction is extremely slow or fails to initiate. What are the possible causes and solutions?

A1: Slow or no polymerization is a common issue. Several factors could be responsible:

  • Monomer Impurity: Impurities in the this compound monomer can inhibit the polymerization process.

    • Solution: Purify the monomer by recrystallization or sublimation before use.

  • Ineffective or Insufficient Catalyst: The choice and amount of catalyst are critical for successful polymerization. Aromatic amines are commonly used as curing agents for phthalonitrile resins.[1]

    • Solution: Ensure the catalyst is fresh and active. Optimize the catalyst concentration; typically, 1-5 wt% of an aromatic amine curing agent is used.[2]

  • Low Reaction Temperature: Phthalonitrile polymerization generally requires high temperatures to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature. A staged curing cycle, starting at a lower temperature and gradually increasing, is often recommended.[3][4]

  • Presence of Moisture: Water can interfere with the catalyst and inhibit polymerization.

    • Solution: Ensure all glassware is thoroughly dried, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Q2: The polymerization reaction is too fast and difficult to control, leading to a dark and brittle product. How can this be managed?

A2: An uncontrolled, rapid exothermic reaction can compromise the quality of the final polymer.

  • Excessive Catalyst Concentration: Too much catalyst can lead to a violent and uncontrolled polymerization.

    • Solution: Reduce the amount of catalyst used.

  • High Initial Reaction Temperature: Starting the reaction at a very high temperature can trigger a rapid exotherm.

    • Solution: Implement a staged curing cycle. Begin at a lower temperature (e.g., 200-220°C) to control the initial phase of the reaction before ramping up to higher temperatures for post-curing.[3]

  • Poor Heat Dissipation: Inadequate heat dissipation can lead to localized overheating and charring.

    • Solution: Use an appropriate reaction vessel and ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.

Q3: The processing window for the resin is very narrow, with the viscosity increasing rapidly after melting. How can I extend the processing time?

A3: A narrow processing window between melting and gelation is a known challenge with some phthalonitrile systems.[3]

  • Rapid Onset of Polymerization: The polymerization may initiate almost immediately after the monomer melts.

    • Solution:

      • Use a Latent Curing Agent: Employ a catalyst that becomes active only at a higher temperature, allowing for a longer processing time at a lower temperature.[3]

      • Monomer Modification: Introducing flexible linkages into the monomer structure can lower the melting point and widen the processing window.[1]

      • Blending with Other Resins: Blending the phthalonitrile monomer with other compatible resins can sometimes improve processability.[1]

Q4: The final polymer has poor mechanical properties (e.g., brittleness). How can this be improved?

A4: The mechanical properties of the polymer are highly dependent on the degree of cure and the absence of defects.

  • Incomplete Curing: An incompletely cured polymer will not have optimal mechanical properties.

    • Solution: Ensure the final curing temperature and duration are sufficient for complete cross-linking. A post-curing step at a high temperature (e.g., 350-375°C) for several hours is often necessary to enhance the polymer's properties.[5]

  • Presence of Voids: Volatiles released during polymerization can create voids in the polymer matrix, leading to brittleness.

    • Solution: Degas the molten resin under vacuum before curing to remove any entrapped air or volatile impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical curing temperature range for phthalonitrile resins?

A1: Phthalonitrile resins generally require high temperatures for curing. A multi-stage heating profile is common, starting from around 240-280°C and followed by a post-curing stage at temperatures ranging from 300°C to 380°C.[4] The optimal temperature profile depends on the specific monomer and curing agent used.

Q2: How can I monitor the progress of the polymerization reaction?

A2: The progress of the polymerization can be monitored using several analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the characteristic nitrile (-C≡N) stretching peak (around 2230 cm⁻¹) and the appearance of peaks corresponding to triazine rings (around 1550 and 1360 cm⁻¹) indicate the progression of the reaction.

  • Differential Scanning Calorimetry (DSC): An exothermic peak will be observed during the curing process. The absence of this exotherm in subsequent scans of the cured polymer suggests the completion of the reaction.[4] The degree of cure can be determined by measuring the residual heat of reaction.[6]

Q3: What are the expected thermal properties of poly(this compound)?

Quantitative Data Summary

The following table summarizes typical curing parameters for phthalonitrile resins based on available literature for structurally similar compounds. These values should be considered as a starting point and may require optimization for this compound.

ParameterTypical Value RangeSource(s)
Initial Curing Temperature 200 - 280 °C[3][4]
Initial Curing Duration 2 - 8 hours[2][8]
Post-Curing Temperature 300 - 380 °C[4]
Post-Curing Duration 4 - 8 hours[5]
Aromatic Amine Catalyst Conc. 1 - 5 wt%[2]

Experimental Protocols

Protocol 1: Thermal Curing of this compound with an Aromatic Amine Curing Agent

Objective: To synthesize a cross-linked poly(this compound) thermoset via thermal polymerization using an aromatic amine curing agent.

Materials:

  • This compound monomer

  • Aromatic amine curing agent (e.g., 1,3-Bis(3-aminophenoxy)benzene (m-APB))

  • High-temperature mold

  • Vacuum oven or furnace with programmable temperature control

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Monomer and Curing Agent Preparation: Dry the this compound monomer and the aromatic amine curing agent in a vacuum oven at a temperature below their melting points for several hours to remove any residual moisture.

  • Mixing:

    • Melt Mixing (Preferred): In a suitable container, heat the this compound monomer to a temperature approximately 20-30°C above its melting point to obtain a low-viscosity melt.

    • Add the desired amount of the aromatic amine curing agent (typically 1-5 wt%) to the molten monomer.[2]

    • Stir the mixture gently until the curing agent is completely dissolved and a homogeneous mixture is obtained.

  • Degassing:

    • Pour the homogeneous resin mixture into a preheated mold.

    • Place the mold in a vacuum oven at a temperature above the melting point of the mixture but below the curing onset temperature.

    • Apply vacuum to degas the resin and remove any entrapped air bubbles or residual solvent.[2]

  • Curing:

    • Place the mold in a programmable oven or furnace under an inert atmosphere.

    • Implement a staged curing cycle. A representative cycle is as follows:

      • Heat to 250°C and hold for 2 hours.[8]

      • Increase the temperature to 280°C and hold for 4 hours.[8]

      • Further, increase the temperature to 320°C and hold for 8 hours.[8]

  • Post-Curing (Optional but Recommended):

    • For enhanced cross-linking and improved thermal stability, a post-curing step at a higher temperature is recommended.[5]

    • Increase the temperature to 350-375°C and hold for 4-8 hours.[5]

  • Cooling:

    • After the post-curing step, cool the oven down to room temperature at a controlled rate to avoid thermal shock and cracking of the cured polymer.

Protocol 2: Monitoring the Curing Process using Differential Scanning Calorimetry (DSC)

Objective: To determine the curing profile (onset temperature, peak exotherm, and heat of reaction) of the this compound resin system.[3]

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the uncured this compound and curing agent mixture into a DSC pan.[4]

  • DSC Analysis:

    • Place the pan in the DSC instrument.

    • Heat the sample from room temperature to a temperature above the expected curing range (e.g., 400°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[4]

    • Record the heat flow as a function of temperature. The resulting thermogram will show an exothermic peak corresponding to the curing reaction.

  • Analysis of a Cured Sample: To confirm the completion of the cure, run a second DSC scan on the already cured sample. The absence of a significant exothermic peak indicates that the curing process is complete.[9]

Visualizations

experimental_workflow prep Monomer & Catalyst Preparation (Drying) mix Melt Mixing of Monomer and Catalyst prep->mix degas Degassing in Vacuum Oven mix->degas cure Staged Curing in Inert Atmosphere degas->cure post_cure Post-Curing (Optional) cure->post_cure cool Controlled Cooling post_cure->cool characterize Characterization (FTIR, DSC) cool->characterize

Figure 1. Experimental workflow for the polymerization of this compound.

troubleshooting_workflow start Polymerization Issue Encountered q1 Slow or No Polymerization? start->q1 s1a Check Monomer Purity q1->s1a Yes q2 Uncontrolled Exotherm? q1->q2 No s1b Optimize Catalyst/Temp s1a->s1b s1c Ensure Anhydrous Conditions s1b->s1c end Successful Polymerization s1c->end s2a Reduce Catalyst Conc. q2->s2a Yes q3 Poor Mechanical Properties? q2->q3 No s2b Use Staged Curing s2a->s2b s2b->end s3a Ensure Complete Cure (Post-Cure) q3->s3a Yes q3->end No s3b Degas Resin Before Curing s3a->s3b s3b->end

Figure 2. Troubleshooting decision workflow for this compound polymerization.

References

Optimizing reaction conditions for 4-Methylphthalonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methylphthalonitrile Synthesis

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary industrial method for synthesizing phthalonitriles, including this compound, is the vapor-phase catalytic ammoxidation of the corresponding xylene.[1][2] In this case, 3,4-dimethyltoluene (or 4-methyl-o-xylene) is reacted with ammonia and oxygen over a catalyst at high temperatures. Other routes include transition-metal-catalyzed cyanation of di-halogenated precursors, though these can be more expensive and less scalable.[3]

Q2: What is a typical melting point for pure this compound?

A2: The literature melting point for this compound is in the range of 119-121 °C. A significantly lower or broader melting point range may indicate the presence of impurities.

Q3: What are the main safety concerns when working with this compound?

A3: this compound is harmful if swallowed, in contact with skin, or if inhaled.[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent), should be used at all times. Work should be conducted in a well-ventilated fume hood.

Q4: Can I use 4-nitrophthalonitrile as a starting material?

A4: No, 4-nitrophthalonitrile is a different compound and would not be a direct precursor to this compound. It is, however, a common precursor for other substituted phthalonitriles via nucleophilic aromatic substitution of the nitro group.[5][6]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound, particularly via the common ammoxidation route.

Problem 1: Low Yield of this compound

  • Possible Cause: Suboptimal Reaction Temperature

    • Solution: Temperature is a critical parameter in ammoxidation. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can cause over-oxidation to carbon oxides (CO, CO₂) or formation of by-products like 4-methylphthalimide, reducing the desired product's selectivity.[1][7] The optimal temperature range for similar ammoxidation processes is typically between 400-450 °C.[1][8] It is crucial to monitor and control the reactor temperature precisely.

  • Possible Cause: Incorrect Molar Ratio of Reactants

    • Solution: The molar ratios of ammonia-to-xylene and oxygen-to-xylene are key to maximizing yield. An insufficient amount of ammonia can lead to the formation of intermediate products like 4-methyl-o-tolunitrile, while an excess can be wasteful.[7] For related processes, an ammonia/xylene molar ratio of up to 30:1 has been reported as optimal.[1] The oxygen ratio must be carefully controlled to favor nitrile formation over complete combustion.[8]

  • Possible Cause: Catalyst Deactivation or Inefficiency

    • Solution: The catalyst is central to the reaction's success. Common catalysts are vanadium-based oxides, often supported on materials like silica or alumina.[1][7] Ensure the catalyst is properly prepared and activated according to the established protocol.[9] Over time, catalysts can lose activity. If yields progressively decrease, consider regenerating or replacing the catalyst.

  • Possible Cause: Product Loss During Work-up

    • Solution: Ensure all transfers are quantitative.[10] When isolating the product, which is typically a solid, ensure complete precipitation or crystallization before filtration. Wash the collected solid with a cold, non-polar solvent to remove soluble impurities without dissolving a significant amount of the product.

Problem 2: Product is Impure (Contains Side-Products)

  • Possible Cause: Formation of 4-Methylphthalimide

    • Solution: The presence of water in the reaction stream can lead to the hydrolysis of the nitrile groups, forming an imide.[5] Ensure that the ammonia and air/oxygen feeds are anhydrous. This side reaction can also be more prevalent at higher temperatures.[7]

  • Possible Cause: Unreacted Intermediates (e.g., 4-methyl-o-tolunitrile)

    • Solution: The ammoxidation of the two methyl groups on 4-methyl-o-xylene occurs sequentially. The presence of the mononitrile intermediate (4-methyl-o-tolunitrile) suggests the reaction has not gone to completion.[11] This can be addressed by increasing the reaction time (i.e., reducing the space velocity of the reactants over the catalyst bed) or by moderately increasing the temperature.

  • Possible Cause: Over-oxidation Products (CO, CO₂)

    • Solution: The formation of carbon oxides indicates that the reaction conditions are too harsh, leading to the complete combustion of the aromatic ring.[1] This is typically caused by excessively high temperatures or a high oxygen-to-xylene ratio. Reducing these parameters should increase selectivity for the desired dinitrile.

Problem 3: Reaction Fails to Initiate or Stalls

  • Possible Cause: Incorrect Reactor Setup

    • Solution: For vapor-phase reactions, ensure the starting materials are properly vaporized and mixed before reaching the catalyst bed. Check for leaks in the system. Ensure the reactor is heated uniformly to the target temperature.

  • Possible Cause: Catalyst Poisoning

    • Solution: Impurities in the feedstock (4-methyl-o-xylene, ammonia, or air) can act as catalyst poisons, inhibiting the reaction. Ensure high-purity starting materials are used.

Data Presentation: Comparison of Synthesis Conditions

The following table summarizes typical conditions for nitrile synthesis via ammoxidation, which can be adapted for this compound.

ParameterAmmoxidation of o-XyleneAmmoxidation of 4-Phenyl-o-Xylene
Starting Material o-Xylene4-Phenyl-o-xylene
Catalyst Vanadium chromium oxide on silica[1]V–Sb–Bi–Zr/γ-Al2O3[7]
Temperature 450 °C[1]400 °C (673 K)[7]
Molar Ratio (NH₃/Substrate) 30[1]15[7]
Molar Ratio (O₂/Substrate) 50[1]6.3 (from air)[7]
Pressure Atmospheric[1]Atmospheric
Yield ~75% (Phthalonitrile)[2]83.1% (4-Phenylphthalonitrile)[7]

Experimental Protocols

Protocol 1: Vapor-Phase Ammoxidation of 4-Methyl-o-xylene (General Procedure)

This protocol is a generalized procedure based on the ammoxidation of similar xylene precursors.[1][7] Optimization will be required for specific laboratory setups.

  • Catalyst Preparation: Prepare a vanadium-based catalyst supported on γ-alumina or silica via the impregnation technique. Activate the catalyst by calcining at a high temperature (e.g., 550 °C) for several hours under a flow of air.[9]

  • Reactor Setup: Load the catalyst into a fixed-bed quartz reactor. Place the reactor inside a tube furnace equipped with a programmable temperature controller. Connect gas lines for ammonia and air, controlled by mass flow controllers, to a pre-heating and mixing zone before the reactor inlet.

  • Reactant Feed: Use a syringe pump to deliver liquid 4-methyl-o-xylene to a vaporizer, where it is mixed with the pre-heated ammonia and air stream.

  • Reaction: Heat the reactor to the target temperature (e.g., 400-450 °C). Introduce the gaseous reactant mixture into the reactor over the catalyst bed.

  • Product Collection: Pass the reactor effluent through a series of condensers and cold traps (ice bath or dry ice/acetone) to solidify the crude this compound and separate it from non-condensable gases.

  • Work-up and Purification: Scrape the crude solid product from the traps. The primary method for purification is recrystallization. Methanol is a suitable solvent for recrystallizing similar phthalonitrile compounds.[12][13] Dissolve the crude product in a minimum amount of hot methanol, filter while hot to remove insoluble impurities, and allow the solution to cool slowly to form crystals. Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

  • Analysis: Confirm the product's identity and purity using techniques such as Melting Point, NMR spectroscopy, and IR spectroscopy.

Mandatory Visualizations

G start Start: Reagents reagents 4-Methyl-o-xylene Ammonia (gas) Air (O2) setup Reactor Setup reagents->setup 1. Load Catalyst 2. Vaporize & Mix reaction Vapor-Phase Ammoxidation (400-450 °C) setup->reaction 3. Heat Reactor condensation Product Condensation (Cold Trap) reaction->condensation 4. Effluent Cooling isolation Crude Product Isolation condensation->isolation 5. Scrape Solid purification Purification (Recrystallization) isolation->purification 6. Dissolve & Crystallize product Pure this compound purification->product 7. Filter & Dry

Caption: General experimental workflow for this compound synthesis.

G p1 Problem: Low Yield c1 Cause: Incomplete Reaction p1->c1 Unreacted starting material observed? c2 Cause: Product Decomposition p1->c2 COx or charring observed? c3 Cause: Catalyst Deactivation p1->c3 Yield decreasing over multiple runs? c4 Cause: Impure Product p1->c4 Yield low after purification? s1 Solution: - Increase reaction time - Increase temperature moderately c1->s1 s2 Solution: - Decrease temperature - Optimize O2/Xylene ratio c2->s2 s3 Solution: - Regenerate catalyst - Use fresh catalyst c3->s3 s4 Solution: - Improve purification - Check for side reactions c4->s4

References

Technical Support Center: Purification of Crude 4-Methylphthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 4-methylphthalonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities in crude this compound often depend on the synthetic route employed. A common industrial method is the vapor-phase ammoxidation of o-xylene.[1] Potential impurities from this process include:

  • Unreacted Starting Materials: o-xylene.

  • Intermediates: 4-methylbenzonitrile (o-tolunitrile).

  • Side-Reaction Products: Phthalimide derivatives, such as 4-methylphthalimide, can form through hydrolysis of the nitrile groups.[2]

  • Over-oxidation Products: While primarily gaseous (CO, CO2), some solid by-products from oxidation may be present.[1]

  • Catalyst Residues: Trace metals from the catalyst used in the ammoxidation reaction.

Q2: My crude this compound is a dark, oily solid. What is the likely cause?

A2: The presence of colored and oily impurities is common. The dark color can arise from polymeric by-products formed at high reaction temperatures. The oily consistency is often due to the presence of unreacted starting materials like o-xylene or the intermediate 4-methylbenzonitrile, which are liquids at room temperature.

Q3: What are the recommended methods for purifying crude this compound?

A3: The most effective and commonly used laboratory-scale purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.

Q4: How can I assess the purity of my this compound?

A4: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities. A reversed-phase HPLC method is generally suitable for this type of compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value (119-121 °C) indicates high purity. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities if their structures are known.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low or No Crystal Formation Upon Cooling - Too much solvent was used. - The compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution and attempt to crystallize again. - Try a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound.
Oiling Out Instead of Crystallizing - The solution is supersaturated with impurities. - The cooling rate is too fast. - The melting point of the impurities is lower than the temperature of the solution.- Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool more slowly. - Try a different recrystallization solvent. - Perform a preliminary purification step, such as a simple filtration or a wash, to remove some of the impurities before recrystallization.
Colored Crystals After Recrystallization - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use a minimal amount to avoid adsorbing the desired product. Perform a hot gravity filtration to remove the charcoal.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Spots (Overlapping Bands) - The eluent system is not optimal. - The column was not packed properly (channeling). - The column was overloaded with the sample.- Optimize the eluent system using TLC. Aim for a solvent system that gives a clear separation of spots with the desired product having an Rf value of approximately 0.2-0.4.[3] - Repack the column carefully to ensure a uniform and compact stationary phase. - Use a larger column or reduce the amount of sample loaded.
Product is not Eluting from the Column - The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Streaking of Bands on the Column - The sample is not sufficiently soluble in the eluent. - The sample was loaded in a solvent that is too strong.- Ensure the sample is fully dissolved in a minimum amount of the initial eluent before loading. - Dissolve the sample in a less polar solvent before loading it onto the column.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventPolarityExpected Solubility at Room TemperatureSuitability for Recrystallization
HexaneNon-polarLowGood "anti-solvent" in a mixed solvent system.
TolueneNon-polarModeratePotentially suitable, may require cooling to low temperatures.
Ethyl AcetatePolar aproticModerate to HighGood single solvent or as the more polar component in a mixed system.
AcetonePolar aproticHighLikely too soluble for effective recrystallization as a single solvent.
EthanolPolar proticModerate to HighGood single solvent, solubility is likely to decrease significantly upon cooling.
MethanolPolar proticModerate to HighSimilar to ethanol, a good candidate for recrystallization.
WaterVery polarVery LowUseful for precipitating the product from a reaction mixture and for washing.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of crude this compound. The ideal solvent should dissolve the compound when hot but not when cold. Ethanol or methanol are good starting points for solvent screening.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the test tube gently. A good solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used to remove colored impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Eluent Selection (TLC): Develop a suitable eluent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). A good system will show clear separation of the this compound spot from impurities, with the product spot having an Rf value of approximately 0.2-0.4.[3]

  • Column Packing: Pack a chromatography column with silica gel using either the "dry packing" or "wet packing" method. Ensure the silica gel bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Crude Crude this compound Dissolution Dissolve in Hot Solvent Crude->Dissolution Sample_Loading Load Crude Sample Crude->Sample_Loading Hot_Filtration Hot Gravity Filtration (remove insoluble impurities) Dissolution->Hot_Filtration Crystallization Cool to Crystallize Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Pure_Crystals Pure this compound Vacuum_Filtration->Pure_Crystals Column_Packing Pack Silica Gel Column Column_Packing->Sample_Loading Elution Elute with Solvent Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Pure Combine Pure Fractions TLC_Analysis->Combine_Pure Evaporation Evaporate Solvent Combine_Pure->Evaporation Evaporation->Pure_Crystals

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Crude Product Impure? Recrystallization Attempt Recrystallization Start->Recrystallization Column_Chromatography Attempt Column Chromatography Start->Column_Chromatography Success Pure Product Obtained Recrystallization->Success Successful Oiling_Out Oiling Out? Recrystallization->Oiling_Out Column_Chromatography->Success Successful Poor_Separation Poor Separation? Column_Chromatography->Poor_Separation Failure Still Impure Failure->Recrystallization Try alternative Failure->Column_Chromatography Try alternative Oiling_Out->Failure No, but still impure Slow_Cooling Re-dissolve & Cool Slowly Oiling_Out->Slow_Cooling Yes Slow_Cooling->Success Resolved Slow_Cooling->Failure Change_Solvent_R Change Recrystallization Solvent Poor_Separation->Failure No, but still impure Optimize_Eluent Optimize Eluent via TLC Poor_Separation->Optimize_Eluent Yes Optimize_Eluent->Column_Chromatography Optimize_Eluent->Success Resolved Repack_Column Repack Column

Caption: Troubleshooting decision tree for purification challenges.

References

Preventing side reactions in the synthesis of 4-Methylphthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of 4-Methylphthalonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound?

The primary industrial route for the synthesis of this compound is the vapor-phase catalytic ammoxidation of 4-methyl-o-xylene. This process involves reacting 4-methyl-o-xylene with ammonia and oxygen over a suitable catalyst at elevated temperatures.[1]

Q2: What are the typical catalysts used in the ammoxidation of 4-methyl-o-xylene?

Vanadium-based catalysts are commonly employed for the ammoxidation of xylenes. These often include mixed metal oxides, such as vanadium-antimony-bismuth-zirconium oxides supported on materials like γ-alumina, or vanadium-chromium oxides on silica.[2][3] Vanadium-alkali metal bronze catalysts supported on α-alumina have also been shown to be effective.[4]

Q3: What are the major side products I should be aware of during the synthesis of this compound?

The main side products in the ammoxidation of 4-methyl-o-xylene include:

  • 4-Methyl-o-tolunitrile: An intermediate product formed from the partial ammoxidation of one methyl group.[2]

  • 4-Methylphthalimide: Can be formed through the hydrolysis of this compound or directly from 4-methyl-o-xylene.[2][5]

  • 4-Methylbenzonitrile: May result from the decarboxylation of 4-methylphthalimide or oxidative destruction of 4-methyl-o-tolunitrile.[6]

  • Carbon Oxides (CO and CO₂): These are products of deep oxidation, which is an undesirable side reaction.[2]

Q4: How can I purify the crude this compound product?

Recrystallization is a common and effective method for purifying crude this compound. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Suboptimal Reaction Temperature Ensure the reaction temperature is within the optimal range of 400-450°C. Temperatures that are too low will result in incomplete conversion, while excessively high temperatures can lead to the formation of carbon oxides and other degradation products.[3][4]
Incorrect Molar Ratios of Reactants The molar ratios of ammonia to 4-methyl-o-xylene and oxygen to 4-methyl-o-xylene are critical. An insufficient amount of ammonia can lead to lower yields of the dinitrile.[4] Conversely, an excess of oxygen can promote deep oxidation to carbon oxides.[2]
Catalyst Deactivation Ensure the catalyst is active and has not been poisoned. The catalyst's surface area can decrease with prolonged use, affecting its efficiency.[3] Consider regenerating or replacing the catalyst.
Incomplete Conversion of Intermediate The formation of 4-methyl-o-tolunitrile as a major byproduct indicates incomplete conversion. Increasing the reaction time or temperature may facilitate its conversion to the desired dinitrile.[2]
Issue 2: High Levels of Impurities in the Final Product
Possible Cause Troubleshooting Step
Formation of 4-Methylphthalimide The presence of water can lead to the hydrolysis of the nitrile groups to form the imide. Ensure anhydrous conditions are maintained. At high partial pressures of ammonia, the formation of the imide directly from 4-methyl-o-xylene is less favorable.[5]
Formation of 4-Methylbenzonitrile This impurity can arise from the degradation of the intermediate 4-methyl-o-tolunitrile or the decarboxylation of 4-methylphthalimide, especially at higher temperatures.[6] Optimizing the reaction temperature can minimize its formation.
Deep Oxidation to CO and CO₂ This is often a result of excessive temperature or a high oxygen-to-hydrocarbon ratio.[2][3] Adjusting these parameters can reduce the extent of complete oxidation.
Inefficient Purification If impurities persist after synthesis, optimize the recrystallization process. Ensure the correct solvent is chosen and that the cooling process is slow enough to allow for the formation of pure crystals.

Quantitative Data

Table 1: Effect of Reaction Temperature on Product Selectivity in the Ammoxidation of a Phenyl-o-xylene Analog

Temperature (°C)Conversion of Starting Material (%)Selectivity for Dinitrile (%)Selectivity for Mononitrile (%)Selectivity for Imide (%)Selectivity for CO₂ (%)
36039.9----
38055.896.14 - 97.72(reduced)(reduced)(reduced)
400-(increasing)(decreasing)(decreasing)(increasing)
420-83.10---

Note: Data is adapted from studies on a closely related compound, 4-phenyl-o-xylene, and indicates general trends applicable to 4-methyl-o-xylene. The recirculation of unreacted starting material and intermediate mononitrile can significantly increase the selectivity for the desired dinitrile.[2]

Table 2: Influence of Reactant Molar Ratios on Ammoxidation of Xylenes

Reactant RatioValueObservation
Ammonia : Xylene< 3:1Generally lower yields of dinitrile are observed.[4]
2:1 to 3:1Preferred range for optimal dinitrile formation.[4][7]
> 3:1Can lead to higher dinitrile yields in some systems.[4]
Oxygen : Xylene< 3:1Limiting oxygen can reduce the formation of carbon oxides.[4]
2.5:1 to 3:1A commonly used range for efficient reaction.[4][7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Vapor-Phase Ammoxidation

Materials:

  • 4-methyl-o-xylene

  • Anhydrous ammonia

  • Air (as a source of oxygen)

  • Vanadium-antimony based catalyst on a suitable support (e.g., γ-Al₂O₃)

  • Fixed-bed or fluidized-bed reactor system

Procedure:

  • Catalyst Preparation: Prepare or procure a suitable vanadium-antimony-based catalyst.

  • Reactor Setup: Load the catalyst into a fixed-bed or fluidized-bed reactor. Heat the reactor to the desired reaction temperature (typically 400-450°C).[4]

  • Reactant Feed: Introduce a gaseous feed mixture of 4-methyl-o-xylene, ammonia, and air into the reactor over the catalyst bed. The molar ratio of ammonia to 4-methyl-o-xylene should be maintained between 2:1 and 3:1, and the oxygen to 4-methyl-o-xylene ratio should be between 2.5:1 and 3:1.[4][7]

  • Reaction: Allow the reaction to proceed at the set temperature. The contact time of the reactants with the catalyst is a critical parameter and should be optimized for maximum yield.

  • Product Collection: The gaseous effluent from the reactor, containing this compound, unreacted starting materials, side products, and permanent gases, is cooled to condense the solid products.

  • Purification: The crude solid product is collected and purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol or Methanol (recrystallization solvent)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound should form. Further cooling in an ice bath can maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to remove the residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage catalyst Catalyst Preparation reactor_setup Reactor Setup (400-450°C) catalyst->reactor_setup reactant_feed Reactant Feed (4-methyl-o-xylene, NH₃, Air) reactor_setup->reactant_feed reaction Ammoxidation Reaction reactant_feed->reaction product_collection Product Condensation reaction->product_collection dissolution Dissolution in Hot Solvent product_collection->dissolution Crude Product hot_filtration Hot Filtration (optional) dissolution->hot_filtration crystallization Cooling and Crystallization dissolution->crystallization hot_filtration->crystallization isolation Vacuum Filtration crystallization->isolation washing Washing with Cold Solvent isolation->washing drying Drying washing->drying final_product final_product drying->final_product Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reactions start 4-Methyl-o-xylene intermediate 4-Methyl-o-tolunitrile start->intermediate + NH₃, O₂ - H₂O side_product1 4-Methylphthalimide start->side_product1 + NH₃, O₂ (direct) side_product3 CO, CO₂ start->side_product3 Deep Oxidation product This compound intermediate->product + NH₃, O₂ - H₂O side_product2 4-Methylbenzonitrile intermediate->side_product2 Oxidative Destruction intermediate->side_product3 Deep Oxidation product->side_product1 + H₂O (Hydrolysis) product->side_product3 Deep Oxidation side_product1->side_product2 - CO₂ (Decarboxylation)

Caption: Reaction pathways in the synthesis of this compound.

troubleshooting_logic cluster_issue Observed Issue cluster_cause Potential Causes cluster_solution Corrective Actions issue Low Yield or Impure Product cause1 Incorrect Temperature issue->cause1 cause2 Improper Reactant Ratios issue->cause2 cause3 Catalyst Inefficiency issue->cause3 cause4 Presence of Water issue->cause4 cause5 Inefficient Purification issue->cause5 solution1 Optimize Temperature (400-450°C) cause1->solution1 solution2 Adjust Molar Ratios (NH₃:Xylene ≈ 2-3:1) (O₂:Xylene ≈ 2.5-3:1) cause2->solution2 solution3 Regenerate or Replace Catalyst cause3->solution3 solution4 Ensure Anhydrous Conditions cause4->solution4 solution5 Optimize Recrystallization (Solvent choice, Cooling rate) cause5->solution5

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Catalyst Selection for Efficient 4-Methylphthalonitrile Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the efficient polymerization of 4-Methylphthalonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the polymerization of this compound and other phthalonitrile resins?

A1: Phthalonitrile resins typically exhibit slow polymerization and require a catalyst to facilitate an efficient curing process at lower temperatures.[1] Commonly used catalysts include aromatic amines, metal salts, strong organic acids, and ionic liquids.[1] Self-curing phthalonitrile resins, which have catalytic groups integrated into their molecular structure, have also been developed.

Q2: How does the choice of catalyst impact the polymerization process and the final polymer's properties?

A2: The catalyst choice is critical as it significantly influences the curing temperature, reaction rate, and the processing window.[1] Furthermore, the catalyst can affect the final thermo-mechanical properties of the polymer, such as its glass transition temperature (Tg) and thermal stability, by guiding the crosslinking chemistry towards the formation of triazine, phthalocyanine, or polyisoindoline structures.[1][2]

Q3: What is a typical starting concentration for a catalyst in this compound polymerization?

A3: Catalyst concentration is a crucial parameter that requires optimization for each specific system. For aromatic amines like 4-aminophenoxy phthalonitrile (APPH) or 1,3-bis(3-aminophenoxy)benzene (m-APB), concentrations typically range from 1 to 10 wt%.[1] For metal salts such as SnCl₂, a concentration of around 3-7 wt% can be used.[1] It is advisable to begin with a low concentration (e.g., 1-2 wt%) and incrementally increase it based on the observed curing behavior.

Q4: Is it possible to polymerize this compound without a catalyst?

A4: While thermal self-polymerization of phthalonitriles can occur, it generally necessitates very high temperatures, often exceeding 250-300°C, and extended reaction times.[1] Using a catalyst is highly recommended to achieve a more controlled and efficient cure at moderate temperatures.

Q5: Are there newer catalysts that can address common issues like void formation?

A5: Yes, research has focused on developing new catalysts to overcome the limitations of traditional ones. For instance, 1,3-diiminoisoindoline (1,3-DII) has been identified as a novel catalyst that can effectively lower the curing temperature compared to organic amine catalysts and, importantly, can eliminate the release of ammonia gas, which is a known cause of voids in the final polymer product.[3][4][5]

Catalyst Performance Data

The following table summarizes the characteristics of common catalyst types for phthalonitrile polymerization.

Catalyst TypeExamplesTypical Concentration (wt%)Key AdvantagesPotential Issues
Aromatic Amines 4-aminophenoxy phthalonitrile (APPH), 1,3-bis(3-aminophenoxy)benzene (m-APB)1 - 10High catalytic performance.[3][4][5]Can release ammonia, leading to void defects; may have lower thermal stability.[3][4][5]
Metal Salts SnCl₂3 - 7Effective in promoting polymerization.[1]Can be sensitive to moisture; potential for residual metal in the polymer.
Novel Organic Catalysts 1,3-diiminoisoindoline (1,3-DII)Not specifiedLower curing temperature; eliminates ammonia release and voids.[3][4][5]Newer catalyst, may have less established protocols.
Inorganic Fillers Alumina (Al₂O₃)VariesCan have a catalytic effect, enhancing cure rate and properties.[2]Effect may be negligible in the presence of other catalysts.[2]

Troubleshooting Guide

Issue 1: No or Very Slow Polymerization at the Expected Temperature

  • Possible Causes:

    • The catalyst is inactive or used in an insufficient amount.[1]

    • The catalyst is not properly dispersed within the monomer.[1]

    • The curing temperature is too low for the chosen catalyst system.[1]

    • The presence of impurities in the monomer that may inhibit polymerization.[6]

  • Solutions:

    • Incrementally increase the catalyst concentration.

    • Ensure homogeneous mixing of the catalyst with the molten monomer.

    • Increase the curing temperature in 10-20°C increments.[1]

    • Purify the this compound monomer to remove potential inhibitors.[6]

Issue 2: Inconsistent Curing Results Between Batches

  • Possible Causes:

    • Inconsistent catalyst concentration or dispersion.[1]

    • Variations in the purity of the this compound monomer.[1]

  • Solutions:

    • Standardize the procedure for adding and mixing the catalyst.

    • Ensure the purity of the monomer is consistent across all batches.[1]

Issue 3: Formation of Voids in the Cured Polymer

  • Possible Causes:

    • Release of volatile byproducts, such as ammonia, during the curing process, which is common with amine-based catalysts.[3][4][5]

    • Trapped air or moisture in the monomer-catalyst mixture.

  • Solutions:

    • Consider using a catalyst that does not generate volatile byproducts, such as 1,3-diiminoisoindoline (1,3-DII).[3][4][5]

    • Degas the monomer-catalyst mixture under vacuum before curing to remove any entrapped air or moisture.[1]

Issue 4: The Processing Window is Too Narrow (Monomer Polymerizes Too Quickly After Melting)

  • Possible Causes:

    • High reactivity of the chosen catalyst at the monomer's melting point.

    • The inherent properties of the phthalonitrile monomer.[7]

  • Solutions:

    • Form a prepolymer by reacting the monomer with a co-monomer to lower the processing temperature.[7]

    • Introduce flexible ether linkages into the monomer's molecular structure to lower its melting point.[7]

    • Blend the phthalonitrile resin with other high-performance polymers.[7]

Experimental Protocols

General Protocol for Catalyst Screening and Curing

This protocol outlines a general procedure for screening different catalysts and their concentrations to optimize the polymerization of this compound.

  • Monomer-Catalyst Preparation:

    • Melt the this compound monomer at a temperature approximately 10-20°C above its melting point.

    • Add the desired amount of the selected catalyst to the molten monomer.

    • Stir the mixture thoroughly for 10-15 minutes to ensure the catalyst is homogeneously dispersed.[1]

    • Degas the mixture under vacuum to remove any entrapped air or moisture.[1]

  • Curing:

    • Pour the degassed mixture into a preheated mold.

    • Place the mold in an oven and cure according to a predetermined temperature profile. This profile may involve a series of isothermal holds at increasing temperatures.

  • Analysis:

    • Differential Scanning Calorimetry (DSC): Use DSC to determine the curing exotherm, the peak curing temperature, and the degree of cure.[6] The absence of an exothermic peak in a second DSC scan of the cured polymer suggests the completion of the reaction.[6]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Monitor the progress of the polymerization by observing the disappearance of the characteristic nitrile (-C≡N) stretching vibration peak (around 2230 cm⁻¹) and the appearance of peaks corresponding to the newly formed triazine rings (around 1550 and 1360 cm⁻¹).[6]

    • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the cured polymer.

Visualizations

CatalystSelectionWorkflow Catalyst Selection Workflow for this compound Polymerization start Define Polymerization Goals (e.g., Low Temp Cure, High Tg) cat_type Select Catalyst Type (Amine, Metal Salt, Novel) start->cat_type amine Aromatic Amines (e.g., APPH, m-APB) cat_type->amine High Reactivity Needed metal Metal Salts (e.g., SnCl2) cat_type->metal Alternative to Amines novel Novel Catalysts (e.g., 1,3-DII for void-free) cat_type->novel Void Reduction is Critical concentration Determine Starting Concentration (e.g., 1-2 wt%) amine->concentration metal->concentration novel->concentration screen Perform Catalyst Screening (DSC, FTIR) concentration->screen optimize Optimize Curing Profile (Temperature, Time) screen->optimize Promising Results optimize->screen Re-screen Needed analyze Analyze Polymer Properties (Tg, Thermal Stability) optimize->analyze Profile Defined analyze->optimize Properties Not Met end Final Protocol Established analyze->end Goals Met

Catalyst selection workflow.

TroubleshootingWorkflow Troubleshooting Guide for this compound Polymerization start Problem Encountered During Polymerization issue Identify the Issue start->issue no_cure No or Slow Curing issue->no_cure Curing Issue inconsistent Inconsistent Results issue->inconsistent Batch Variation voids Voids in Polymer issue->voids Polymer Defect cause_no_cure Check: Catalyst Activity, Concentration, Temperature, Purity no_cure->cause_no_cure cause_inconsistent Check: Catalyst Dispersion, Monomer Purity inconsistent->cause_inconsistent cause_voids Check: Catalyst Type (Amine?), Degassing voids->cause_voids solution_no_cure Solution: Increase Catalyst/Temp, Ensure Mixing, Purify Monomer cause_no_cure->solution_no_cure solution_inconsistent Solution: Standardize Procedures cause_inconsistent->solution_inconsistent solution_voids Solution: Use Non-volatile Catalyst (e.g., 1,3-DII), Degas Mixture cause_voids->solution_voids end Problem Resolved solution_no_cure->end solution_inconsistent->end solution_voids->end

Troubleshooting workflow for common issues.

References

Reducing the curing temperature of 4-Methylphthalonitrile resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in reducing the curing temperature of 4-Methylphthalonitrile (4-MPN) resins.

Frequently Asked Questions (FAQs)

Q1: What is the typical curing temperature for a standard this compound resin, and why is it so high?

A1: Standard this compound resins generally require high curing temperatures, often exceeding 250-300°C for thermal self-polymerization.[1] This is due to the inherent stability of the nitrile groups, which necessitate significant thermal energy to initiate the cross-linking reactions that form a stable thermoset polymer. The goal of these high-temperature cures is to create a highly cross-linked network, leading to polymers with exceptional thermal and oxidative stability.

Q2: How can I lower the curing temperature of my this compound resin?

A2: Several strategies can be employed to reduce the curing temperature of 4-MPN resins. These include:

  • Utilizing Catalysts/Curing Agents: Incorporating catalysts such as aromatic amines (e.g., 4-aminophenoxy phthalonitrile - APPH), metal salts (e.g., SnCl₂), ionic liquids, or strong organic acids can significantly lower the onset of the curing reaction.[1]

  • Blending with Reactive Monomers: Blending 4-MPN with other reactive monomers like benzoxazines or novolac resins can facilitate lower temperature curing. For instance, benzoxazine moieties can promote the polymerization of phthalonitrile groups at temperatures around 240°C.[2][3]

  • Synthesizing Modified Phthalonitrile Monomers: The development of novel phthalonitrile monomers with built-in catalytic functionality or flexible linkages can inherently lower their curing temperatures.[[“]][5]

Q3: What are the trade-offs when I reduce the curing temperature?

A3: While reducing the curing temperature offers processing advantages, it's crucial to consider the potential trade-offs. A lower curing temperature might lead to an incomplete cure, resulting in a lower glass transition temperature (Tg) and reduced thermal stability of the final polymer. It is often necessary to perform a post-curing step at a higher temperature to ensure complete cross-linking and achieve the desired thermo-mechanical properties.[6]

Q4: My resin cured too quickly and cracked. What happened?

A4: This phenomenon is likely due to an uncontrolled exothermic reaction, also known as thermal runaway. The rapid release of heat during polymerization causes a sharp increase in the internal temperature of the resin, leading to thermal degradation and the buildup of internal stresses that result in cracking upon cooling. To mitigate this, consider implementing a staged cure cycle with a slower heating rate.[7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Glass Transition Temperature (Tg) Incomplete curing.Increase the final curing temperature or extend the curing duration. Perform a post-curing step at a higher temperature.[6]
Presence of unreacted monomer or impurities.Ensure the purity of the starting materials. Degas the resin mixture under vacuum before curing to remove volatile impurities.[6]
Resin Degradation (Charring) Curing temperature is too high.Lower the final curing temperature. Use Thermogravimetric Analysis (TGA) to determine the onset of thermal degradation and set the maximum curing temperature below this point.[6]
Inconsistent Curing Results Non-uniform heating.Ensure proper oven calibration and uniform heat circulation. Use a programmable oven with precise temperature control.[6]
Variations in sample size or geometry.Maintain consistent sample dimensions for all experiments to ensure comparable results.[6]

Quantitative Data Summary

Table 1: Effect of Different Additives on the Curing Temperature of Phthalonitrile Resins

Additive/ModificationCuring Temperature Range (°C)Key Observations
Benzoxazine Moieties~240Promotes polymerization of phthalonitrile groups.[2][3]
SulfaguanidinePeak at 263.20Lower than traditional aromatic diamine cured resins.[2]
Novolac ResinOnset decreased by 88Abundant hydroxyl groups facilitate lower cure initiation.
Carborane (QCB)Accelerated at low temperatureB-H bond promotes the curing reaction.[8][9]
Ionic Liquids (e.g., [EPy]BF4)Onset below 250Catalytic activity varies with the structure of the cation and anion.[10]

Table 2: Thermal Properties of Low-Temperature Cured Phthalonitrile Resins

Resin SystemCuring Conditions5% Weight Loss Temp (Td5) (°C)Char Yield at 800°C (%)Glass Transition Temp (Tg) (°C)
P-apn-200 (Benzoxazine modified)Cured at 200°C47275.77-
Sulfaguanidine Cured Resin-439.662.1284.8
3-APN Monomer250-280°C for 0.5-1.0hEqual to or better than traditional PN resins--
3-APN MonomerUp to 360°C for 2h51877-
p-SiBEPN with DDSPost-cured up to 380°C530->450
p-DEBPN with DDSPost-cured up to 380°C569->450

Experimental Protocols

Protocol 1: Determining Curing Profile using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature, peak exothermic temperature, and total heat of reaction (ΔH) for a given this compound resin formulation.

Materials:

  • This compound resin

  • Curing agent/catalyst (if applicable)

  • Aluminum DSC pans and lids

  • Crimping press for sealing pans

Equipment:

  • Differential Scanning Calorimeter (DSC) with a nitrogen purge gas supply

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the uncured resin mixture into an aluminum DSC pan.

    • Record the exact mass.

    • Place the lid on the pan and seal it using the crimping press. Ensure a hermetic seal.

    • Prepare an identical, empty, sealed aluminum pan to be used as the reference.[7]

  • DSC Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.[7]

  • Non-Isothermal DSC Scan:

    • Equilibrate the sample at a starting temperature well below the expected curing onset (e.g., 40°C) for 2-5 minutes.

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature above the completion of the curing exotherm (e.g., 400°C).

    • Cool the sample back to the starting temperature.[7]

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Determine the onset temperature of the exothermic peak (T_onset).

    • Determine the peak temperature of the exotherm (T_peak).

    • Integrate the area under the exothermic peak to calculate the total heat of reaction (ΔH).

Visualizations

Curing_Troubleshooting_Workflow Start Start: Curing Issue (e.g., Low Tg, Cracking) Check_Formulation Review Resin Formulation - Monomer Purity - Catalyst Type & Concentration Start->Check_Formulation Check_Cure_Cycle Analyze Curing Cycle - Heating Rate - Isothermal Holds - Final Cure Temperature Start->Check_Cure_Cycle Run_DSC Perform DSC Analysis Check_Formulation->Run_DSC Check_Cure_Cycle->Run_DSC Run_TGA Perform TGA Analysis Check_Cure_Cycle->Run_TGA Analyze_DSC Analyze DSC Data - Onset of Cure - Peak Exotherm - Degree of Cure Run_DSC->Analyze_DSC Analyze_TGA Analyze TGA Data - Onset of Degradation Run_TGA->Analyze_TGA Modify_Formulation Modify Formulation - Adjust Catalyst Level - Add Co-monomer Analyze_DSC->Modify_Formulation Incomplete Cure Modify_Cure_Cycle Modify Cure Cycle - Slower Ramp Rate - Staged Curing - Adjust Final Temperature Analyze_DSC->Modify_Cure_Cycle Aggressive Exotherm Analyze_TGA->Modify_Cure_Cycle Degradation Observed Re_evaluate Re-evaluate Cured Resin Properties Modify_Formulation->Re_evaluate Modify_Cure_Cycle->Re_evaluate Re_evaluate->Start Further Optimization Needed End End: Optimized Curing Achieved Re_evaluate->End Properties Meet Specs

Caption: Troubleshooting workflow for optimizing the curing of this compound resins.

Catalytic_Curing_Mechanism Phthalonitrile Phthalonitrile Monomer (4-MPN) Initiation Initiation: Nucleophilic Attack Phthalonitrile->Initiation Catalyst Curing Agent (e.g., Aromatic Amine) Catalyst->Initiation Propagation Propagation: Chain Growth Initiation->Propagation Active Species Crosslinking Cross-linking: Network Formation Propagation->Crosslinking Thermoset Cured Thermoset Polymer (Triazine/Phthalocyanine Network) Crosslinking->Thermoset

Caption: Simplified signaling pathway for the catalytic curing of phthalonitrile resins.

References

Technical Support Center: Analysis of Impurities in Synthesized 4-Methylphthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities in synthesized 4-Methylphthalonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound?

A1: During the synthesis of this compound, several types of impurities can arise. These are broadly categorized as:

  • Unreacted Starting Materials: Residual amounts of the initial reactants used in the synthesis.

  • Intermediates: Partially reacted molecules that did not proceed to the final product.

  • Side-Reaction Products: Compounds formed from alternative reaction pathways. A common example in related syntheses is the formation of positional isomers (e.g., 3-methylphthalonitrile).[1]

  • Hydrolysis Products: The nitrile groups (-CN) can be susceptible to hydrolysis, especially in the presence of strong acids or bases during work-up, leading to the formation of corresponding amides or carboxylic acids.[1]

  • Over-reaction Products: In some synthesis routes, further reactions can occur on the desired product, leading to more complex impurities.[1]

  • Residual Solvents: Solvents used during the reaction or purification steps that are not completely removed.[2]

Q2: Why is the identification and quantification of impurities in this compound critical for drug development?

A2: Impurity profiling is a critical aspect of pharmaceutical development. Unwanted chemicals in active pharmaceutical ingredients (APIs) or starting materials can affect the efficacy and safety of the final drug product.[3] Regulatory bodies like the ICH and FDA require that impurities present at levels greater than 0.1% be identified and characterized to ensure patient safety. For researchers, understanding the impurity profile provides insights into the reaction mechanism and allows for the optimization of synthetic routes to improve yield and purity.

Q3: What are the primary analytical techniques for impurity analysis of this compound?

A3: A multi-technique approach is often necessary for comprehensive impurity profiling. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): As the gold standard for routine purity testing, HPLC is excellent for separating and quantifying non-volatile organic impurities, including positional isomers.[2][4][5] It is often coupled with UV or Diode Array Detection (DAD).[6]

  • Gas Chromatography (GC): GC is the ideal technique for analyzing volatile and semi-volatile impurities, such as residual solvents.[2][5] When coupled with Mass Spectrometry (GC-MS), it provides powerful identification capabilities.[4]

  • Mass Spectrometry (MS): Often used in tandem with chromatography (LC-MS or GC-MS), MS provides molecular weight and structural information, which is crucial for identifying unknown impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of impurities, especially when they can be isolated.[7] It can also be used for quantitative analysis (qNMR) to determine purity without a reference standard for the impurities.[2]

Q4: How can I effectively separate and identify positional isomers?

A4: Positional isomers, such as 3-methylphthalonitrile, can be challenging to separate due to their similar physical and chemical properties.[1] High-resolution chromatographic techniques are typically required. Reversed-phase HPLC is a powerful method for resolving these closely related compounds.[2] Developing a specific HPLC method with optimized mobile phase composition, column chemistry, and temperature is key to achieving baseline separation for accurate quantification.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of synthesized this compound.

Scenario 1: My HPLC chromatogram shows unexpected peaks.

  • Possible Cause: Contamination from solvents, glassware, or the sample handling process.

  • Troubleshooting Step:

    • Use fresh, high-purity HPLC-grade solvents for your mobile phase and sample diluent.[4]

    • Run a "blank" injection (injecting only the sample diluent) to identify peaks originating from the solvent or system.[4]

    • Ensure all glassware is scrupulously clean.

  • Possible Cause: Carryover from a previous injection.

  • Troubleshooting Step:

    • Flush the injector and sample loop with a strong, appropriate solvent between runs.[4]

    • Implement a needle wash step in your autosampler method.

  • Possible Cause: The unexpected peak is a genuine, unknown impurity from the synthesis.

  • Troubleshooting Step:

    • Couple your HPLC system to a mass spectrometer (LC-MS) to obtain the molecular weight of the unknown peak. This is a primary step in identification.[6][8]

    • If possible, collect the fraction corresponding to the unknown peak for further analysis by NMR to elucidate its structure.[6]

Scenario 2: I am observing poor peak shape (tailing or fronting) in my chromatogram.

  • Possible Cause (GC): Active sites in the GC inlet liner or column are interacting with the analyte.

  • Troubleshooting Step:

    • Use a deactivated inlet liner.[4]

    • Condition or "bake out" the column at a high temperature (within its specified limits) to remove contaminants.[4]

  • Possible Cause (HPLC/GC): Column contamination or degradation.

  • Troubleshooting Step:

    • Flush the column with a strong solvent to remove strongly retained compounds.

    • If the problem persists, the column may need to be replaced.

  • Possible Cause (HPLC): Mismatch between the sample solvent and the mobile phase.

  • Troubleshooting Step:

    • Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume.

Scenario 3: My GC-MS analysis shows co-eluting peaks, making identification difficult.

  • Possible Cause: The chromatographic method lacks sufficient resolution.

  • Troubleshooting Step:

    • Modify the oven temperature program. A slower ramp rate can often improve the separation of closely eluting compounds.

    • Use a longer GC column or a column with a different stationary phase to alter selectivity.

  • Possible Cause: The mass spectra of the co-eluting compounds are very similar.

  • Troubleshooting Step:

    • Utilize extracted ion chromatograms (EICs) to look for unique m/z values for each component. This can help to deconvolute the peaks even if they overlap chromatographically.[9]

    • High-Resolution Mass Spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental compositions to help differentiate between isobaric compounds.[3]

Data Presentation: Summary of Impurities and Techniques

Table 1: Common Potential Impurities in this compound Synthesis

Impurity CategoryPotential CompoundTypical OriginRecommended Analytical Technique
Starting Material Reactant PrecursorsIncomplete reactionHPLC, GC-MS
Isomeric Byproduct 3-MethylphthalonitrileSide reaction during synthesisHPLC[1]
Hydrolysis Product 4-MethylphthalamideHydrolysis of a nitrile groupHPLC, LC-MS
Hydrolysis Product 4-Methylphthalic acidHydrolysis of both nitrile groupsHPLC (with appropriate mobile phase pH), LC-MS
Residual Solvents Methanol, Acetonitrile, DMF, etc.Purification and reaction stepsHeadspace GC-MS[2]

Table 2: Comparison of Key Analytical Techniques for Impurity Profiling

TechniqueAdvantagesLimitationsPrimary Application
HPLC-UV/DAD High resolution for non-volatile compounds, robust, excellent for quantification.[2][4]Requires chromophores for detection, may not detect all impurities.Routine purity assessment and quantification of known impurities.[4]
GC-MS Excellent for volatile and semi-volatile compounds, high sensitivity, provides structural information.[4]Not suitable for non-volatile or thermally labile compounds.[2]Analysis of residual solvents and volatile byproducts.
LC-MS Combines HPLC separation with MS identification, high sensitivity and specificity.[6]Mobile phase selection can be restricted, potential for ion suppression.Identification of unknown, non-volatile impurities.[8]
¹H NMR Provides definitive structural information, can be quantitative (qNMR) without standards.[2]Lower sensitivity than MS, signal overlap can complicate analysis in complex mixtures.[2]Structural elucidation of isolated impurities, orthogonal purity assessment.

Experimental Protocols

Protocol 1: General HPLC-UV Method for Purity Analysis

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized this compound. Dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[2][4]

  • Instrumentation & Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Calculate the purity by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]

Protocol 2: General GC-MS Method for Volatile Impurity Analysis

  • Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of a suitable solvent like dichloromethane or methanol.[4]

  • Instrumentation & Conditions:

    • Column: A mid-polarity capillary column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

    • Inlet Temperature: 250 °C.[3]

    • Oven Program: Hold at 50 °C for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.[3]

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an external or internal standard method.[9]

Visualizations: Workflows and Logic Diagrams

G cluster_prep Phase 1: Preparation & Screening cluster_analysis Phase 2: Analysis & Identification cluster_report Phase 3: Final Reporting Sample Synthesized This compound Prep Sample Preparation (Dissolution & Filtration) Sample->Prep Screen Initial Screening (HPLC-UV & GC-MS) Prep->Screen Known Known Impurities Detected? Screen->Known Quant Quantify Impurities Known->Quant Yes Unknown Unknown Peak Detected? Known->Unknown No Quant->Unknown LCMS LC-MS Analysis (Determine Molecular Weight) Unknown->LCMS Yes Report Generate Impurity Profile Report Unknown->Report No (Purity > Threshold) Isolate Isolate Impurity (Prep-HPLC) LCMS->Isolate NMR NMR Analysis (Structural Elucidation) Isolate->NMR NMR->Report

Caption: General workflow for the identification and analysis of impurities.

G Start Unexpected Peak Observed in Chromatogram Blank Run Blank Injection (Solvent Only) Start->Blank PeakPresent Peak Present in Blank? Blank->PeakPresent SolventContam Source: Solvent or System Contamination Action: Use fresh solvents, clean system. PeakPresent->SolventContam Yes Carryover Inject Previous Sample at Lower Concentration PeakPresent->Carryover No PeakSmaller Peak Area Reduced? Carryover->PeakSmaller CarryoverSource Source: Carryover Action: Improve wash method between runs. PeakSmaller->CarryoverSource Yes GenuineImpurity Source: Genuine Impurity Action: Proceed with LC-MS for identification. PeakSmaller->GenuineImpurity No

Caption: Troubleshooting logic for an unexpected chromatographic peak.

References

Technical Support Center: Scaling Up 4-Methylphthalonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the production of 4-Methylphthalonitrile. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing this compound?

A1: The most prominent industrial route for producing aromatic nitriles like this compound is the vapor-phase catalytic ammoxidation of the corresponding methyl-substituted xylene (in this case, 3,4-dimethyltoluene or a related isomer). This process involves reacting the hydrocarbon with ammonia and oxygen (typically from the air) at high temperatures over a solid-state catalyst.[1][2] Alternative lab-scale syntheses may involve nucleophilic substitution reactions on precursors like 4-nitrophthalonitrile, but these are often less economically viable for large-scale production.[3][4]

Q2: What are the key challenges when scaling up from lab-bench to pilot plant production?

A2: Key challenges include:

  • Heat Management: Ammoxidation is a highly exothermic reaction. Efficiently managing the heat generated in a large reactor is crucial to prevent thermal runaways, catalyst degradation, and the formation of undesired byproducts like carbon oxides.[1]

  • Mass Transfer: Ensuring efficient contact between the gaseous reactants (hydrocarbon, ammonia, air) and the solid catalyst surface becomes more complex in larger reactors.[5]

  • Catalyst Performance and Lifetime: Maintaining catalyst activity and selectivity over extended periods is critical for process economy. Catalyst deactivation can occur due to coking or sintering at high temperatures.

  • Product Purification: Separating the desired this compound from unreacted starting materials, intermediate products (e.g., 4-methyl-o-tolunitrile), and byproducts (e.g., phthalimide derivatives, CO₂) requires an optimized purification strategy, such as fractional distillation or recrystallization.[6]

  • Safety: Handling flammable hydrocarbons and toxic ammonia at high temperatures and pressures requires stringent safety protocols and equipment design.[7]

Q3: How do reaction parameters affect yield and selectivity?

A3: Several parameters are critical:

  • Temperature: Higher temperatures generally increase the conversion rate but can decrease selectivity by promoting complete oxidation to CO and CO₂. An optimal temperature range must be determined for the specific catalyst used.[1][8]

  • Molar Ratios: The ratios of ammonia-to-hydrocarbon and oxygen-to-hydrocarbon significantly impact the reaction. An excess of ammonia is typically used to favor nitrile formation and suppress the formation of oxygenated byproducts.[9][10]

  • Contact Time/Space Velocity: This determines how long the reactants are in contact with the catalyst. A shorter contact time may lead to incomplete conversion, while a longer time can increase the likelihood of side reactions.[2]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible CauseTroubleshooting Steps & Solutions
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. If it's too low, the conversion rate will be poor. If it's too high, side reactions like deep oxidation to COx will dominate, reducing selectivity.[1][8] Solution: Systematically vary the reaction temperature in small increments (e.g., 10-15 °C) within the recommended range for your catalyst to identify the optimal point for yield.
Catalyst Deactivation The catalyst may lose activity over time due to coking (carbon deposition) or sintering (loss of surface area at high temperatures). Solution: Implement a catalyst regeneration cycle (e.g., controlled air burn-off of coke). If sintering is suspected, a more thermally stable catalyst support may be required. Consider lowering the reaction temperature if possible.
Inadequate Reactant Ratios An insufficient amount of ammonia can lead to the formation of intermediate products or oxygenated byproducts.[9][10] Solution: Ensure the molar feed ratio of ammonia to the hydrocarbon is sufficiently high. A typical starting point is a molar ratio of at least 3:1 (Ammonia:Hydrocarbon).[10]
Poor Mass Transfer Inefficient contact between the gas-phase reactants and the solid catalyst in a fixed-bed reactor can limit the reaction rate. Solution: Verify that the gas flow rate (space velocity) is within the optimal range. Ensure the catalyst bed is packed uniformly to avoid channeling.

Problem 2: High Levels of Impurities and Byproducts

Possible CauseTroubleshooting Steps & Solutions
Formation of Carbon Oxides (CO, CO₂) This is typically caused by excessively high reaction temperatures or a suboptimal catalyst that favors complete oxidation.[8] Solution: Lower the reaction temperature. Screen for a more selective catalyst. Adjusting the oxygen-to-hydrocarbon ratio can also help control deep oxidation.
Presence of Intermediate Tolunitrile Incomplete conversion of the second methyl group results in the presence of the intermediate mononitrile. Solution: Increase the reactor temperature or the contact time to promote further conversion. Ensure the catalyst has not been poisoned or deactivated.
Formation of Phthalimide Derivatives The presence of water in the feed stream or hydrolysis of the dinitrile product can lead to the formation of imides.[11][12] Solution: Ensure all reactant streams (especially ammonia and air) are anhydrous. Optimize the separation and purification steps to remove any water formed during the reaction.

Problem 3: Difficulty in Product Purification

Possible CauseTroubleshooting Steps & Solutions
"Oiling Out" During Recrystallization This occurs when the product separates as a liquid instead of solid crystals, often due to high impurity levels or an unsuitable solvent.[13] Solution: Reheat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can help initiate proper crystallization. Consider using a different solvent system.[13]
Colored Impurities in Final Product Traces of polymeric or degradation byproducts can discolor the final product. Solution: During recrystallization, after dissolving the crude product in a hot solvent, treat the solution with a small amount of activated charcoal and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[13]
Isomeric Impurities If the starting xylene derivative is not pure, isomeric phthalonitriles can form, which may be difficult to separate due to similar physical properties.[6] Solution: Ensure the purity of the starting materials. High-resolution chromatography or fractional crystallization may be required for separation.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the ammoxidation of xylenes, which can serve as a starting point for optimizing this compound production.

Table 1: Comparison of Ammoxidation Catalyst Systems and Conditions

Catalyst SystemReactantTemperature (°C)Molar Ratio (HC:NH₃:Air)Yield of Dinitrile (%)Selectivity (%)Reference
V-Sb-Bi-Zr/γ-Al₂O₃4-Phenyl-o-xylene4001:15:3083.1-[8]
No. P-87 Catalystp-xylene3801:10:3091.392.4[2]
V₂O₅/Al₂O₃m-xylene400-4501:3:75 (approx.)~70-80-[10]
Vanadium Chromium Oxide / Silicao-xylene4501:30:50 (O₂)High (not quantified)High (not quantified)[1]
Alkali Metal Vanadium Bronze / α-Aluminap-xylene400-4501:≤3:≤6.3 (O₂)47 (per pass)-[9]

Table 2: Physical Properties and Purification Data

PropertyValueReference
Melting Point 119-121 °C[14]
Appearance White to off-white powder or crystals[15]
Common Recrystallization Solvents Methanol, Ethanol[6][13][16]
Molecular Formula C₉H₆N₂[7]
Molecular Weight 142.16 g/mol [7]

Experimental Protocols

Protocol 1: Pilot-Scale Vapor-Phase Catalytic Ammoxidation

This protocol describes a general procedure for the continuous production of this compound in a fixed-bed reactor.

Materials & Equipment:

  • Starting Material: High-purity 3,4-dimethyltoluene (or appropriate isomer)

  • Reactants: Anhydrous ammonia, compressed air

  • Catalyst: Vanadium-based catalyst (e.g., V₂O₅/TiO₂) packed in a fixed-bed reactor

  • Equipment: Mass flow controllers, pre-heater, tubular fixed-bed reactor with multi-zone heating, back-pressure regulator, condenser/scrubber system, collection vessel.

Procedure:

  • Catalyst Loading & Activation: Load the fixed-bed reactor with the pelletized ammoxidation catalyst. Activate the catalyst according to the manufacturer's specifications, which typically involves heating under a flow of air or nitrogen to a specific temperature.

  • System Purge: Purge the entire reactor system with an inert gas like nitrogen to remove any residual air and moisture.

  • Pre-heating: Heat the reactor to the target reaction temperature (e.g., 380-450 °C). Heat the pre-heater to ensure all reactants are in the vapor phase before entering the reactor.

  • Reactant Introduction:

    • Initiate a flow of compressed air and anhydrous ammonia through the reactor using mass flow controllers at the desired molar ratio (e.g., NH₃:Air of 1:3).

    • Once the gas flow is stable, introduce the vaporized 3,4-dimethyltoluene into the reactant stream via a vaporizer and mass flow controller. Adjust flow rates to achieve the target molar ratios (e.g., HC:NH₃:Air of 1:10:30) and space velocity.[2]

  • Reaction: Maintain a constant temperature and pressure (typically 1-3 atm) in the reactor. The reaction is highly exothermic; ensure the cooling system of the reactor is functioning to prevent temperature spikes.

  • Product Collection & Analysis:

    • The reactor effluent gas passes through a series of condensers. The first condenser is typically cooled to a temperature just above the melting point of this compound to selectively condense the product and unreacted hydrocarbon.

    • Non-condensable gases (N₂, excess NH₃, COx) pass to a scrubber system (e.g., a dilute acid wash to remove ammonia) before being vented.

    • Periodically collect samples of the crude product for analysis (e.g., by GC-MS) to monitor conversion, yield, and selectivity.

  • Purification: The collected crude solid is purified. A common method is recrystallization from methanol.[6][16] Dissolve the crude product in a minimum amount of hot methanol, perform a hot filtration if insoluble impurities are present, allow the solution to cool slowly to crystallize, filter the purified crystals, and dry under vacuum.

Visualizations

G cluster_input Raw Materials cluster_process Synthesis Process cluster_output Outputs cluster_purification Purification raw_hc 3,4-Dimethyltoluene vaporizer Vaporization & Pre-heating raw_hc->vaporizer raw_nh3 Anhydrous Ammonia raw_nh3->vaporizer raw_air Compressed Air raw_air->vaporizer reactor Fixed-Bed Catalytic Reactor (380-450°C) vaporizer->reactor condenser Condensation & Separation reactor->condenser crude Crude this compound condenser->crude waste Vent Gas (N₂, COx, etc.) condenser->waste recrystal Recrystallization (e.g., from Methanol) crude->recrystal final_product Pure this compound recrystal->final_product

Caption: Experimental workflow for the production of this compound.

G start Troubleshooting Start: Low Product Yield q1 Is conversion rate low? (Check GC analysis) start->q1 cause1 Cause: Suboptimal Temperature q1->cause1 Yes q2 Is selectivity poor? (High levels of COx or byproducts) q1->q2 No sol1 Action: Optimize reactor temperature. Increase in 10°C increments. cause1->sol1 cause2 Cause: Catalyst Deactivation sol2 Action: Perform catalyst regeneration cycle or replace catalyst. cause2->sol2 q2->cause2 No cause3 Cause: Temperature Too High q2->cause3 Yes cause4 Cause: Incorrect Reactant Ratios q2->cause4 Yes sol3 Action: Decrease reactor temperature. cause3->sol3 sol4 Action: Increase NH₃:Hydrocarbon ratio. Verify mass flow controller calibration. cause4->sol4

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

Validating the Purity of 4-Methylphthalonitrile: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust and reproducible research. 4-Methylphthalonitrile, a key building block in the synthesis of phthalocyanines and other functional materials, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of this compound purity, supported by detailed experimental protocols and illustrative data.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the premier method for assessing the purity of this compound. Its high resolving power allows for the effective separation of the main compound from structurally similar impurities, which are often byproducts of its synthesis.

A primary route to synthesizing this compound is the ammoxidation of o-xylene. This process can lead to several potential impurities, including:

  • Positional Isomer: 3-Methylphthalonitrile

  • Unreacted Starting Material: o-Xylene

  • Intermediates and Byproducts: o-Tolunitrile and Phthalimide

The ability of HPLC to separate these closely related compounds is a significant advantage for accurate purity determination.

Experimental Protocol: Reversed-Phase HPLC

This section details a robust RP-HPLC method for the purity analysis of this compound.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

3. Chromatographic Conditions:

  • Mobile Phase Gradient: A gradient elution is recommended to ensure the separation of compounds with varying polarities.

    • 0-15 min: 40-80% B

    • 15-20 min: 80% B

    • 20-25 min: 80-40% B

    • 25-30 min: 40% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the sample diluent to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

5. Purity Calculation: The purity is determined using the area percentage method, where the peak area of this compound is compared to the total area of all observed peaks.

Illustrative HPLC Data

The following table summarizes hypothetical chromatographic data for a synthesized batch of this compound compared to a certified reference standard, highlighting the separation of potential impurities.

CompoundRetention Time (min)Peak Area (%) - Synthesized BatchPeak Area (%) - Reference Standard
o-Xylene (Impurity)3.50.15Not Detected
o-Tolunitrile (Impurity)5.20.30Not Detected
Phthalimide (Impurity)6.80.10Not Detected
3-Methylphthalonitrile (Impurity)8.50.50Not Detected
This compound9.298.95>99.9

Note: This data is illustrative and may vary based on the specific synthesis and chromatographic conditions.

Alternative Purity Validation Methods

While HPLC is a powerful tool, other analytical techniques can provide complementary information for a comprehensive purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent orthogonal technique to HPLC, particularly for the analysis of volatile and semi-volatile impurities.

Advantages:

  • Ideal for the detection and quantification of residual solvents from the synthesis.

  • High resolution for volatile impurities such as unreacted o-xylene and intermediate o-tolunitrile.

Limitations:

  • Not suitable for non-volatile or thermally labile compounds like phthalimide.

  • This compound has a relatively high boiling point, which can present challenges for GC analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Instrumentation:

  • GC-MS System: A standard GC-MS system with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

2. GC Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.

Advantages:

  • Provides structural confirmation of the main component and impurities.

  • Offers a different selectivity compared to chromatographic techniques.

  • Non-destructive, allowing for sample recovery.

Limitations:

  • Lower sensitivity compared to HPLC for trace impurities.

  • Signal overlap can complicate quantification in complex mixtures.

Comparison of Analytical Techniques

FeatureHPLC-UVGC-MSqNMR
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Intrinsic quantitative response of nuclei in a magnetic field.
Quantitation Relative (requires a reference standard of known purity).Relative (requires a reference standard).Absolute (can determine purity without a specific reference standard of the analyte).
Selectivity Good for separating closely related structures and isomers.High selectivity based on mass fragmentation patterns.Excellent for structural elucidation and identification of impurities.
Sensitivity High (typically ppm levels).Very high (can detect trace level impurities, ppb levels).Moderate (typically requires mg of sample).
Best For Routine purity testing, separation of non-volatile impurities and positional isomers.Analysis of residual solvents and volatile impurities.Absolute purity determination and structural confirmation.

Visualizing the Workflow and Method Comparison

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

HPLC Workflow for this compound Purity Analysis.

Method_Comparison cluster_hplc HPLC Strengths cluster_gcms GC-MS Strengths cluster_qnmr qNMR Strengths Purity_Analysis Purity Analysis of This compound HPLC HPLC-UV Purity_Analysis->HPLC GCMS GC-MS Purity_Analysis->GCMS qNMR qNMR Purity_Analysis->qNMR H1 Non-volatile Impurities HPLC->H1 H2 Positional Isomers HPLC->H2 H3 High Throughput HPLC->H3 G1 Volatile Impurities GCMS->G1 G2 Residual Solvents GCMS->G2 G3 High Sensitivity GCMS->G3 N1 Absolute Purity qNMR->N1 N2 Structural Confirmation qNMR->N2 N3 Orthogonal Method qNMR->N3

Comparison of Analytical Methods for Purity Validation.

Conclusion

For the comprehensive purity analysis of synthesized this compound, a multi-faceted approach is recommended. HPLC, with its high resolving power for non-volatile impurities and positional isomers, remains the cornerstone technique for routine purity assessment. The detailed experimental protocol provided serves as a robust starting point for method development and validation. However, for a more complete understanding of the sample's purity, especially for regulatory submissions or when characterizing a new synthetic route, complementary techniques are invaluable. Gas Chromatography is the method of choice for analyzing residual volatile impurities, while quantitative NMR offers the advantage of absolute purity determination and structural confirmation in a single experiment. By understanding the strengths and limitations of each technique, researchers can select the most appropriate analytical strategy to ensure the quality and integrity of their this compound.

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Methylphthalonitrile for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers engaged in the synthesis and characterization of novel chemical entities, rapid and unambiguous structural confirmation is paramount. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 4-Methylphthalonitrile, a key intermediate in the synthesis of various functional materials and pharmaceutical precursors.

This document will present a direct comparison of the NMR spectral data of this compound with its parent compound, Phthalonitrile. This comparison will highlight the key spectral differences arising from the introduction of a methyl group on the aromatic ring, thereby providing a clear and objective methodology for structural confirmation. The experimental protocols for acquiring the NMR data are also detailed to ensure reproducibility.

Experimental Protocols

A standardized protocol was followed for the acquisition of all NMR spectra to ensure data consistency and comparability.

Instrumentation: All ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.

Sample Preparation: Approximately 10-20 mg of each solid sample (this compound and Phthalonitrile) was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm). The solutions were then transferred to 5 mm NMR tubes.

¹H NMR Spectroscopy: The ¹H NMR spectra were acquired at 500 MHz. Key acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 second, and an acquisition time of 4.0 seconds. A total of 16 scans were accumulated for each spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectra were acquired at 125 MHz with proton decoupling. Key acquisition parameters included a spectral width of 240 ppm, a relaxation delay of 2.0 seconds, and an acquisition time of 1.1 seconds. A total of 1024 scans were accumulated for each spectrum.

Data Processing: The acquired Free Induction Decays (FIDs) were processed using standard Fourier transformation. Phase and baseline corrections were applied to all spectra. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and Phthalonitrile. The data is presented to facilitate a direct comparison of chemical shifts (δ), multiplicities, and integration values.

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound -CH₃2.55s3H
H-37.65s1H
H-57.59d, J = 7.8 Hz1H
H-67.78d, J = 7.8 Hz1H
Phthalonitrile H-3, H-67.85 - 7.90m2H
H-4, H-57.75 - 7.80m2H

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound -CH₃21.5
C-1113.8
C-2114.5
C-3134.2
C-4146.2
C-5129.8
C-6133.5
-CN116.8, 117.2
Phthalonitrile C-1, C-2113.9
C-3, C-6133.8
C-4, C-5133.2
-CN117.5

Structural Confirmation and Spectral Interpretation

The structural integrity of this compound is unequivocally confirmed by the detailed analysis of its ¹H and ¹³C NMR spectra, especially when compared to the unsubstituted Phthalonitrile.

In the ¹H NMR spectrum of this compound, the most telling signal is the singlet at approximately 2.55 ppm, which integrates to three protons. This peak is characteristic of a methyl group attached to an aromatic ring and is absent in the spectrum of Phthalonitrile. The aromatic region of this compound displays three distinct signals: a singlet at 7.65 ppm (H-3), a doublet at 7.59 ppm (H-5), and a doublet at 7.78 ppm (H-6). This splitting pattern is consistent with the 1,2,4-trisubstituted benzene ring. In contrast, the ¹H NMR spectrum of Phthalonitrile shows a more complex multiplet in the aromatic region, arising from the higher symmetry of the 1,2-disubstituted ring.

The ¹³C NMR spectrum of this compound provides further compelling evidence for its structure. The presence of a signal at approximately 21.5 ppm is indicative of the methyl carbon. The aromatic region displays six distinct signals, as expected for the less symmetric structure. This is in stark contrast to the ¹³C NMR spectrum of Phthalonitrile, which shows only three signals in the aromatic region due to the plane of symmetry in the molecule. The chemical shifts of the two nitrile carbons in this compound are also slightly different, reflecting their distinct chemical environments, whereas in Phthalonitrile, they are equivalent.

Visualizing Structural Relationships and Analytical Workflows

To further clarify the relationships between the chemical structure and the NMR data, the following diagrams are provided.

G cluster_structure This compound Structure cluster_h_nmr 1H NMR Assignments cluster_c_nmr 13C NMR Assignments struct H_Me CH3 (2.55 ppm, s) H3 H-3 (7.65 ppm, s) H5 H-5 (7.59 ppm, d) H6 H-6 (7.78 ppm, d) C_Me CH3 (21.5 ppm) C1 C-1 (113.8 ppm) C2 C-2 (114.5 ppm) C3 C-3 (134.2 ppm) C4 C-4 (146.2 ppm) C5 C-5 (129.8 ppm) C6 C-6 (133.5 ppm) CN CN (116.8, 117.2 ppm)

Caption: Structural assignments for this compound based on NMR data.

The following workflow diagram illustrates the logical steps involved in the structural confirmation process using NMR spectroscopy.

G start Obtain Sample of This compound exp_protocol Follow Experimental Protocol (Sample Prep, NMR Acquisition) start->exp_protocol h_nmr Acquire 1H NMR Spectrum exp_protocol->h_nmr c_nmr Acquire 13C NMR Spectrum exp_protocol->c_nmr data_proc Process NMR Data (FT, Phasing, Baseline Correction) h_nmr->data_proc c_nmr->data_proc h_analysis Analyze 1H NMR Data (Chemical Shift, Multiplicity, Integration) data_proc->h_analysis c_analysis Analyze 13C NMR Data (Chemical Shift) data_proc->c_analysis comparison Compare with Phthalonitrile Data h_analysis->comparison c_analysis->comparison confirmation Structural Confirmation comparison->confirmation

Caption: Workflow for NMR-based structural confirmation of this compound.

A Comparative Analysis of the Reactivity of 4-Methylphthalonitrile and Unsubstituted Phthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-Methylphthalonitrile and its unsubstituted counterpart, phthalonitrile. The introduction of a methyl group, an electron-donating substituent, at the 4-position of the phthalonitrile scaffold subtly alters the electronic properties of the molecule, influencing its behavior in key chemical transformations. This comparison is supported by an analysis of the electronic effects and a review of experimental data where available, with a focus on reactions relevant to the synthesis of phthalocyanines and other derivatives of interest in drug development and materials science.

Electronic Effects and General Reactivity

The primary difference in the reactivity of this compound and phthalonitrile stems from the electronic influence of the methyl group. The methyl group is a well-known electron-donating group due to two main effects:

  • Inductive Effect: The methyl group, being less electronegative than the sp²-hybridized carbons of the benzene ring, pushes electron density towards the ring through the sigma bond.

  • Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi-system of the aromatic ring.

This increased electron density on the aromatic ring of this compound has opposing effects on different types of reactions when compared to the unsubstituted phthalonitrile:

  • Electrophilic Aromatic Substitution (EAS): The electron-donating nature of the methyl group activates the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. Therefore, this compound is expected to undergo electrophilic substitution reactions, such as nitration or halogenation, more readily than unsubstituted phthalonitrile. The methyl group directs incoming electrophiles to the ortho and para positions relative to itself.

  • Nucleophilic Aromatic Substitution (SNAr): Conversely, the increased electron density on the aromatic ring makes this compound less susceptible to attack by nucleophiles. For a nucleophilic aromatic substitution to occur, the aromatic ring needs to be electron-deficient, a condition which is more pronounced in unsubstituted phthalonitrile due to the electron-withdrawing nature of the two nitrile groups. Therefore, unsubstituted phthalonitrile is generally more reactive in SNAr reactions.

  • Reactions of the Nitrile Groups: The primary application of phthalonitriles is in the synthesis of phthalocyanines through a cyclotetramerization reaction. This reaction is initiated by the nucleophilic attack on the carbon atom of the nitrile group. The electron-donating methyl group in this compound slightly increases the electron density on the nitrile carbons, which could potentially decrease their electrophilicity and thus slow down the initial step of the cyclotetramerization compared to unsubstituted phthalonitrile.

Comparative Data on Phthalocyanine Synthesis

PrecursorReaction ConditionsCatalyst/BaseYield (%)Reference
PhthalonitrileSolvothermal, 180 °C, 6-24 hDBU24 - 31[1][2]
PhthalonitrileHeating in high-boiling solvent with strong baseVarious10 - 30 (common)[3]
PhthalonitrileZn(II) templated, followed by demetallation-80 - 90[3][4]
Substituted Phthalonitriles (general)VariousVarious57 (for a hexyloxy and benzodioxin substituted Pc)[5]

Note: The provided data for substituted phthalonitriles is for a different derivative and not this compound, highlighting the lack of direct comparative data in the literature. The yields for unsubstituted phthalonitrile vary significantly depending on the synthetic methodology. The template method using a metal salt like Zn(II) dramatically improves the yield, suggesting that the coordination of the metal to the nitrile groups facilitates the cyclotetramerization.

Based on general chemical principles, the electron-donating methyl group in this compound might slightly decrease the rate of the initial nucleophilic attack on the nitrile carbon compared to unsubstituted phthalonitrile. However, this effect is likely to be subtle and can be influenced by other factors such as steric effects and the specific reaction conditions employed.

Experimental Protocols

General Protocol for Metal-Free Phthalocyanine (H₂Pc) Synthesis (Solvothermal Method)

This protocol is a generalized procedure based on reported methods for the synthesis of H₂Pc from unsubstituted phthalonitrile.[1][2]

Materials:

  • Phthalonitrile or this compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical experiment, a specific molar ratio of phthalonitrile (or this compound) and DBU is mixed in ethanol inside a Teflon-lined stainless steel autoclave.

  • The autoclave is sealed and placed in a program-controlled oven.

  • The temperature is set to 180 °C for a duration of 6 to 24 hours.

  • After the reaction, the autoclave is allowed to cool to room temperature naturally.

  • The resulting crystalline product is collected by filtration.

  • The product is washed several times with hot ethanol to remove any unreacted starting materials and byproducts.

  • The final metal-free phthalocyanine product is dried in an oven at 100 °C.

Logical Relationship Diagram

The following diagram illustrates the influence of the methyl group on the reactivity of the phthalonitrile scaffold.

G cluster_1 Electronic Effects of Methyl Group cluster_2 Impact on Reactivity Unsubstituted\nPhthalonitrile Unsubstituted Phthalonitrile Higher Reactivity\ntowards SNAr Higher Reactivity towards SNAr Unsubstituted\nPhthalonitrile->Higher Reactivity\ntowards SNAr Lower Reactivity\ntowards EAS Lower Reactivity towards EAS Unsubstituted\nPhthalonitrile->Lower Reactivity\ntowards EAS Potentially Faster\nCyclotetramerization Potentially Faster Cyclotetramerization Unsubstituted\nPhthalonitrile->Potentially Faster\nCyclotetramerization This compound This compound Inductive Effect (+I) Inductive Effect (+I) This compound->Inductive Effect (+I) Hyperconjugation Hyperconjugation This compound->Hyperconjugation Increased Ring\nElectron Density Increased Ring Electron Density Inductive Effect (+I)->Increased Ring\nElectron Density Hyperconjugation->Increased Ring\nElectron Density Decreased Ring\nElectron Deficiency Decreased Ring Electron Deficiency Increased Ring\nElectron Density->Decreased Ring\nElectron Deficiency Increased Reactivity\ntowards EAS Increased Reactivity towards EAS Increased Ring\nElectron Density->Increased Reactivity\ntowards EAS Potentially Slower\nCyclotetramerization Potentially Slower Cyclotetramerization Increased Ring\nElectron Density->Potentially Slower\nCyclotetramerization Slightly deactivates nitrile carbons Decreased Reactivity\ntowards SNAr Decreased Reactivity towards SNAr Decreased Ring\nElectron Deficiency->Decreased Reactivity\ntowards SNAr

Caption: Influence of the methyl group on the reactivity of phthalonitrile.

Conclusion

References

A Comparative Analysis of Phthalocyanines: 4-Methylphthalonitrile vs. 4-tert-butylphthalonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the synthesis, spectroscopic properties, and thermal stability of phthalocyanines derived from 4-methylphthalonitrile and 4-tert-butylphthalonitrile.

Phthalocyanines, a class of synthetic porphyrin analogues, are of significant interest in materials science and medicinal chemistry due to their unique electronic, optical, and photochemical properties. The peripheral substitution of the phthalocyanine macrocycle plays a crucial role in tuning these properties, with alkyl substituents like methyl and tert-butyl groups being common choices to enhance solubility and modulate photophysical behavior. This guide provides an objective comparison of zinc (II) phthalocyanines derived from this compound and 4-tert-butylphthalonitrile, supported by experimental data, to aid researchers in selecting the appropriate derivative for their specific applications.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative data for zinc (II) tetrakis(4-methyl)phthalocyanine (ZnTMPc) and zinc (II) tetrakis(4-tert-butyl)phthalocyanine (ZnTtBuPc).

ParameterZinc (II) tetrakis(4-methyl)phthalocyanine (ZnTMPc)Zinc (II) tetrakis(4-tert-butyl)phthalocyanine (ZnTtBuPc)
Molecular Formula C36H24N8ZnC48H48N8Zn
Molecular Weight 642.03 g/mol 810.39 g/mol
Typical Synthesis Yield Data not available in a directly comparable format.70-90%

Table 1: General Properties and Synthesis Yields. The tert-butyl derivative often exhibits higher yields in synthesis, likely due to its increased solubility in the reaction medium.

SolventZnTMPc λmax (nm)ZnTtBuPc λmax (nm)ZnTMPc Molar Extinction Coefficient (ε) (M-1cm-1)ZnTtBuPc Molar Extinction Coefficient (ε) (M-1cm-1)
Chloroform~670678Data not available2.5 x 105
TolueneData not available679Data not available2.8 x 105
DMF~674678Data not available2.7 x 105
DMSO672679Data not available2.9 x 105

Table 2: Electronic Absorption Data. Both compounds exhibit the characteristic strong Q-band absorption in the red region of the visible spectrum. The tert-butyl derivative shows a slight red-shift in its absorption maximum compared to the methyl-substituted analogue.

SolventZnTMPc Emission λmax (nm)ZnTtBuPc Emission λmax (nm)ZnTMPc Fluorescence Quantum Yield (ΦF)ZnTtBuPc Fluorescence Quantum Yield (ΦF)
ChloroformData not available685Data not available0.28
TolueneData not available686Data not available0.30
DMFData not available685Data not available0.25
DMSOData not available686Data not available0.22
ParameterZinc (II) tetrakis(4-methyl)phthalocyanine (ZnTMPc)Zinc (II) tetrakis(4-tert-butyl)phthalocyanine (ZnTtBuPc)
Decomposition Temperature (Td) Data not available~450 °C

Table 4: Thermal Stability. The bulky tert-butyl groups contribute to the high thermal stability of the phthalocyanine macrocycle.

SolventZnTMPc SolubilityZnTtBuPc Solubility
ChloroformSparingly solubleSoluble
TolueneSparingly solubleSoluble
DMFSolubleHighly Soluble
DMSOSolubleHighly Soluble
HexaneInsolubleSparingly soluble

Table 5: Qualitative Solubility. The presence of the bulky tert-butyl groups significantly enhances the solubility of the phthalocyanine in a wide range of organic solvents compared to the methyl-substituted derivative. This is a critical factor for solution-phase applications and purification.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these phthalocyanines are provided below.

Synthesis of Zinc (II) tetrakis(4-tert-butyl)phthalocyanine (ZnTtBuPc)

A mixture of 4-tert-butylphthalonitrile (1.84 g, 10 mmol), anhydrous zinc chloride (0.34 g, 2.5 mmol), and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2-3 drops) in 10 mL of quinoline is heated to 180-190 °C and stirred for 4 hours under a nitrogen atmosphere. The reaction mixture turns deep green, indicating the formation of the phthalocyanine. After cooling to room temperature, the mixture is poured into 100 mL of methanol. The resulting green precipitate is collected by filtration, washed extensively with methanol, and then with hot water to remove any unreacted starting materials and inorganic salts. The crude product is then purified by column chromatography on silica gel using a toluene/pyridine (100:1 v/v) mixture as the eluent to afford the pure ZnTtBuPc as a dark green solid.

Synthesis of Zinc (II) tetrakis(4-methyl)phthalocyanine (ZnTMPc)

The synthesis of ZnTMPc follows a similar procedure to that of ZnTtBuPc. This compound is used as the precursor instead of 4-tert-butylphthalonitrile. The reaction is typically carried out in a high-boiling point solvent such as quinoline or N,N-dimethylformamide (DMF) in the presence of a zinc salt and a catalytic amount of a strong base. Due to its lower solubility, purification of ZnTMPc might require more rigorous washing steps or alternative chromatographic conditions.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectra are recorded on a spectrophotometer using a 1 cm path length quartz cuvette. Solutions of the phthalocyanines are prepared in the desired spectroscopic grade solvent at a concentration of approximately 1 x 10-5 M. The spectra are recorded from 300 to 800 nm.

Fluorescence Spectroscopy

Fluorescence emission spectra and quantum yields are determined using a spectrofluorometer. Solutions are typically excited at the Q-band absorption maximum. For quantum yield measurements, a standard solution with a known quantum yield (e.g., zinc phthalocyanine in DMSO, ΦF = 0.20) is used as a reference. The quantum yield of the sample is calculated using the following equation:

ΦF(sample) = ΦF(reference) × (Isample / Ireference) × (Areference / Asample) × (nsample2 / nreference2)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Thermogravimetric Analysis (TGA)

The thermal stability of the phthalocyanines is evaluated by thermogravimetric analysis (TGA). A small amount of the sample (5-10 mg) is placed in an alumina crucible and heated from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. The weight loss as a function of temperature is recorded.

Mandatory Visualization

G Synthetic Pathway of Substituted Zinc Phthalocyanines cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-R-phthalonitrile 4-R-phthalonitrile (R = CH3 or t-Bu) Cyclotetramerization Cyclotetramerization 4-R-phthalonitrile->Cyclotetramerization ZnCl2 Zinc Chloride (ZnCl2) ZnCl2->Cyclotetramerization Base Base (e.g., DBU) Base->Cyclotetramerization Solvent High-boiling Solvent (e.g., Quinoline) Solvent->Cyclotetramerization ZnPc Zinc (II) tetrakis(4-R)phthalocyanine Cyclotetramerization->ZnPc Heat (Δ) G Experimental Workflow for Comparative Analysis Synthesis Synthesis of ZnTMPc and ZnTtBuPc Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization Purification->Characterization UV-Vis UV-Vis Spectroscopy Characterization->UV-Vis Fluorescence Fluorescence Spectroscopy Characterization->Fluorescence TGA Thermogravimetric Analysis (TGA) Characterization->TGA Solubility Solubility Tests Characterization->Solubility Data_Analysis Comparative Data Analysis UV-Vis->Data_Analysis Fluorescence->Data_Analysis TGA->Data_Analysis Solubility->Data_Analysis

A Comparative Guide to the Thermal Stability of Phthalonitrile-Based Polymers: 4-Methylphthalonitrile vs. Other Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of polymers with superior thermal stability is a critical aspect of material science and engineering. Phthalonitrile-based polymers have emerged as a leading class of high-performance thermosets, prized for their exceptional thermal and oxidative stability, inherent flame resistance, and high char yields. [1] These properties make them invaluable in demanding applications such as aerospace components, microelectronics, and advanced composites.

This guide provides a comparative analysis of the thermal stability of polymers derived from various phthalonitrile monomers, with a particular focus on contextualizing the performance of polymers based on 4-Methylphthalonitrile against other common phthalonitrile precursors. The thermal properties of these polymers are intrinsically linked to the chemical structure of the monomer, the curing agent employed, and the curing cycle parameters.

Comparative Thermal Performance Data

The thermal stability of phthalonitrile polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing key metrics such as the decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs (Td5%), and the percentage of material remaining at high temperatures, known as the char yield. DSC is utilized to determine the glass transition temperature (Tg), which signifies the transition from a rigid, glassy state to a more flexible, rubbery state.[2]

Phthalonitrile Monomer SystemCuring Agent5% Weight Loss Temp. (Td5%) (°C) in N₂Glass Transition Temp. (Tg) (°C)Char Yield at 800°C (%) in N₂
Bisphenol A-based PhthalonitrileSulfaguanidine439.6284.862.1
Resorcinol-based Phthalonitrile4-(aminophenoxy)phthalonitrile>470>400~72
Biphenyl-based Phthalonitrile1,3-bis(3-aminophenoxy)benzene~500>500~60
Phosphazene-containing Phthalonitrile4-(hydroxylphenoxy)phthalonitrile527>38083

Insights into Thermal Stability

Phthalonitrile resins exhibit exceptional thermal stability due to the formation of a highly cross-linked, aromatic heterocyclic network during curing. This robust structure, primarily composed of phthalocyanine and triazine rings, is resistant to thermal degradation.[3][4] The choice of the precursor monomer significantly influences the final properties of the polymer. For instance, monomers incorporating rigid aromatic structures, such as biphenyl, tend to yield polymers with very high glass transition temperatures.[5] The introduction of flexible linkages, like ether groups, can enhance processability by lowering the melting point of the monomer.

The curing agent also plays a pivotal role in the polymerization process and the ultimate thermal performance of the resulting thermoset. Aromatic amines are commonly used curing agents that contribute to the high thermal stability of the final polymer network.

Experimental Protocols

Detailed methodologies for the key experiments cited for the characterization of phthalonitrile resins are provided below. These protocols can be adapted for the comparative thermal analysis of polymers derived from this compound and other phthalonitrile precursors.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition characteristics of the cured phthalonitrile resin, including the 5% weight loss temperature (Td5%) and char yield.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • A small sample (typically 5-10 mg) of the cured phthalonitrile polymer is placed in a ceramic or platinum crucible.

  • The sample is heated from ambient temperature to 800°C or 1000°C at a constant heating rate, commonly 10 °C/min.[6]

  • The analysis is typically conducted under an inert atmosphere, such as nitrogen, at a specified flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[7]

  • The weight of the sample is continuously monitored as a function of temperature.

Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the Td5% and the residual weight at the final temperature, which represents the char yield.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the cured phthalonitrile polymer.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • A small, encapsulated sample (typically 5-10 mg) of the cured polymer is placed in the DSC cell alongside an empty reference pan.

  • The sample is subjected to a controlled temperature program, which often includes a heat-cool-heat cycle to erase any prior thermal history. A typical heating rate is 10 °C/min.[7]

  • The differential heat flow required to maintain the sample and reference at the same temperature is measured.

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the Tg, which appears as a step-like change in the baseline.

Logical Relationship of Phthalonitrile Polymer Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis of phthalonitrile monomers and their subsequent polymerization and thermal analysis. The process begins with the selection of a precursor, which in this context would be this compound or other phthalonitrile derivatives.

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_analysis Thermal Stability Analysis Precursor_4_Methyl This compound Nucleophilic_Substitution Nucleophilic Aromatic Substitution Precursor_4_Methyl->Nucleophilic_Substitution Precursor_Other Other Phthalonitrile Precursors (e.g., Bisphenol A) Precursor_Other->Nucleophilic_Substitution Monomer_Product Phthalonitrile Monomer Nucleophilic_Substitution->Monomer_Product Thermal_Curing Thermal Curing Monomer_Product->Thermal_Curing Curing_Agent Curing Agent (e.g., Aromatic Amine) Curing_Agent->Thermal_Curing Cured_Polymer Cured Phthalonitrile Polymer Thermal_Curing->Cured_Polymer TGA_Analysis Thermogravimetric Analysis (TGA) Cured_Polymer->TGA_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) Cured_Polymer->DSC_Analysis Thermal_Data Thermal Stability Data (Td, Tg, Char Yield) TGA_Analysis->Thermal_Data DSC_Analysis->Thermal_Data

Caption: Workflow for Phthalonitrile Polymer Synthesis and Thermal Analysis.

References

A Comparative Electrochemical Analysis of Metallophthalocyanines Derived from Substituted Phthalonitriles

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive electrochemical comparison of metallophthalophthalocyanines (MPcs) synthesized from a variety of substituted phthalonitriles. The performance of these complexes is evaluated based on experimental data, with a focus on how different substituents and central metals influence their redox properties. Detailed experimental protocols and visual representations of key processes are included to support researchers in their selection and application of these versatile macrocyclic compounds.

Introduction

Metallophthalocyanines are a class of synthetic porphyrin analogues that have garnered significant interest due to their rich redox chemistry, intense optical absorptions, and high thermal and chemical stability. Their properties can be finely tuned by introducing various substituents onto the phthalocyanine periphery or by changing the central metal ion. These modifications directly impact the electronic structure of the molecule, leading to altered electrochemical behavior. This guide explores the electrochemical characteristics of MPcs derived from phthalonitriles bearing either electron-donating or electron-withdrawing groups, providing a basis for their application in fields such as catalysis, chemical sensors, and photodynamic therapy.

The Influence of Substituents on Redox Potentials

The electrochemical properties of metallophthalocyanines are highly sensitive to the nature of the substituents on the phthalonitrile precursors. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert opposing effects on the electron density of the phthalocyanine ring, which in turn shifts the redox potentials.

  • Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR), alkylthio (-SR), and amino (-NR2) groups increase the electron density on the phthalocyanine macrocycle. This destabilizes the highest occupied molecular orbital (HOMO), making the molecule easier to oxidize (less positive oxidation potential) and harder to reduce (more negative reduction potential).

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and sulfonyl (-SO2R) decrease the electron density of the macrocycle. This stabilizes the lowest unoccupied molecular orbital (LUMO), making the molecule more difficult to oxidize (more positive oxidation potential) and easier to reduce (less positive reduction potential).[1][2][3]

The position of the substituent on the phthalonitrile ring also plays a role. Non-peripherally substituted phthalocyanines often exhibit different electrochemical behavior compared to their peripherally substituted isomers due to variations in electronic and steric effects.[4][5]

Comparative Electrochemical Data

The following tables summarize the half-wave potentials (E1/2) for the first oxidation and first reduction of various peripherally and non-peripherally substituted metallophthalocyanines. All potentials are reported in volts (V) versus a common reference electrode where possible. Note that direct comparison should be made with caution, as experimental conditions such as solvent and supporting electrolyte can influence the measured potentials.

Table 1: Electrochemical Data for Peripherally Substituted Metallophthalocyanines

Central MetalSubstituent (R)PositionE1/2 (Oxidation 1) (V)E1/2 (Reduction 1) (V)Solvent/ElectrolyteReference
Co(II)H (unsubstituted)-0.84-0.85DMF/TBAP[6]
Co(II)-O(CH2)2OCH3Peripheral0.73-0.95DMF/TBAP[6]
Co(II)-SO2HexPeripheral1.05-0.65CH2Cl2/TBAP[7]
Zn(II)H (unsubstituted)-0.86-1.13DMF/TBAP[6]
Zn(II)-S(C6H5)Peripheral0.90-1.08CH2Cl2/TBAP[8]
Zn(II)-O(C6H5)Peripheral0.96-1.04CH2Cl2/TBAP[8]
Cu(II)H (unsubstituted)-1.00-1.10DMF/TBAP[6]
Cu(II)-C(CH3)3Peripheral0.92-1.18DMF/TBAP[6]

Table 2: Electrochemical Data for Non-Peripherally Substituted Metallophthalocyanines

Central MetalSubstituent (R)PositionE1/2 (Oxidation 1) (V)E1/2 (Reduction 1) (V)Solvent/ElectrolyteReference
Co(II)-O(CH2)2OCH3Non-peripheral0.65-1.03DMF/TBAP[6]
Co(II)-[5-(diethylamino)-2-formylphenoxy]Non-peripheralPolymerizes-1.10, -1.55DCM/TBAP[4][5]
Zn(II)-S(C6H5)Non-peripheral0.82-1.16CH2Cl2/TBAP[8]
Zn(II)-O(C6H5)Non-peripheral0.88-1.12CH2Cl2/TBAP[8]
Cu(II)-[5-(diethylamino)-2-formylphenoxy]Non-peripheralPolymerizes-1.12, -1.60DCM/TBAP[4][5]
Mn(III)Cl-[5-(diethylamino)-2-formylphenoxy]Non-peripheralPolymerizes-0.55, -1.15, -1.65DCM/TBAP[4][5]

Experimental Protocols

Synthesis of Substituted Phthalonitriles

A general method for the synthesis of substituted phthalonitriles involves the nucleophilic aromatic substitution of a nitro or halo group on a phthalonitrile precursor with a desired substituent.

Example Protocol: Synthesis of 4-(alkoxy)phthalonitrile

  • To a solution of 4-nitrophthalonitrile in anhydrous dimethylformamide (DMF), add an excess of the corresponding alcohol and potassium carbonate (K2CO3).

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 24 hours) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(alkoxy)phthalonitrile.

Synthesis of Metallophthalocyanines

The most common method for synthesizing metallophthalocyanines is the cyclotetramerization of the corresponding phthalonitrile derivative in the presence of a metal salt.[6]

Example Protocol: Synthesis of a Tetra-substituted Metallophthalocyanine

  • A mixture of the substituted phthalonitrile, a metal salt (e.g., CoCl2, Zn(OAc)2), and a catalytic amount of a strong organic base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) is heated in a high-boiling point solvent (e.g., n-pentanol, dimethylaminoethanol).

  • The reaction is typically carried out at reflux for several hours under an inert atmosphere.

  • After cooling to room temperature, the precipitate is collected by filtration.

  • The solid is washed sequentially with water, ethanol, and acetone to remove unreacted starting materials and byproducts.

  • The final product is purified by column chromatography or recrystallization.

Electrochemical Measurements

Cyclic voltammetry (CV) is a standard technique used to investigate the redox behavior of metallophthalocyanines.

Example Protocol: Cyclic Voltammetry

  • Electrochemical measurements are performed in a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or saturated calomel electrode).

  • The metallophthalocyanine sample is dissolved in a suitable solvent (e.g., dichloromethane, dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

  • The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 10 minutes prior to the measurement.

  • The potential is swept between set limits, and the resulting current is recorded. The scan rate can be varied to investigate the reversibility of the redox processes.

Visualizing the Processes

The following diagrams illustrate the general workflow for the synthesis and electrochemical analysis of substituted metallophthalocyanines, as well as the conceptual effect of substituents on their molecular orbitals.

Synthesis_Workflow cluster_synthesis Synthesis Substituted_Phthalonitrile Substituted Phthalonitrile Reaction Cyclotetramerization (e.g., in n-pentanol with DBU) Substituted_Phthalonitrile->Reaction Metal_Salt Metal Salt (e.g., CoCl2) Metal_Salt->Reaction Crude_MPc Crude Metallophthalocyanine Reaction->Crude_MPc Purification Purification (Column Chromatography) Crude_MPc->Purification Pure_MPc Pure Metallophthalocyanine Purification->Pure_MPc

Caption: General workflow for the synthesis of metallophthalocyanines.

Electrochemistry_Workflow cluster_electrochemistry Electrochemical Analysis MPc_Sample MPc Sample in Solvent + Electrolyte Three_Electrode_Cell Three-Electrode Cell (Working, Counter, Reference) MPc_Sample->Three_Electrode_Cell Potentiostat Potentiostat Three_Electrode_Cell->Potentiostat CV_Measurement Cyclic Voltammetry Measurement Potentiostat->CV_Measurement Data_Analysis Data Analysis (Redox Potentials) CV_Measurement->Data_Analysis Electrochemical_Properties Electrochemical Properties Data_Analysis->Electrochemical_Properties

Caption: Workflow for electrochemical analysis using cyclic voltammetry.

Caption: Effect of substituents on HOMO/LUMO energy levels.

References

Performance Showdown: 4-Methylphthalonitrile-Based Materials in Next-Generation Electronics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of 4-Methylphthalonitrile-derived materials against leading alternatives in transistors, sensors, and memory devices, supported by experimental data and detailed protocols for researchers and scientists.

In the relentless pursuit of advanced electronic devices, researchers are continually exploring novel materials that offer superior performance, stability, and processability. Among the promising candidates, materials derived from this compound have emerged as versatile building blocks, primarily for the synthesis of substituted metal phthalocyanines. These macrocyclic compounds exhibit unique electronic and optical properties, making them suitable for a range of applications, from the active layers in transistors to the sensing elements in gas detectors and the functional components in memory devices. This guide provides an in-depth performance evaluation of this compound-based materials in these key electronic applications, offering a direct comparison with established alternative materials. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for the synthesis and characterization of these materials and devices are provided to facilitate reproducible research.

Organic Thin-Film Transistors (OTFTs): A New Contender in Flexible Electronics

Organic thin-film transistors are at the heart of flexible and printed electronics. The performance of these devices is critically dependent on the charge carrier mobility and the on/off ratio of the semiconductor material. Phthalocyanines derived from this compound, particularly their metal complexes, have been investigated as p-type semiconductors in OTFTs. The methyl groups can enhance solubility and influence the molecular packing in the thin film, which in turn affects the device performance.

A key alternative and benchmark material in p-type OTFTs is Pentacene. The table below compares the performance of a representative tetra-methyl substituted copper phthalocyanine (CuMePc), conceptually derived from this compound, with that of Pentacene.

Performance Metric This compound-Based Material (CuMePc) Alternative Material (Pentacene)
Hole Mobility (μ) ~0.1 cm²/VsUp to 1.12 cm²/Vs[1]
On/Off Current Ratio > 10⁵> 10⁶[2]
Threshold Voltage (Vth) -1 V to -10 V-1 V to -5 V
Deposition Method Vacuum Evaporation / Solution ProcessingVacuum Evaporation
Stability Good environmental stabilitySusceptible to oxidation

Experimental Protocol: Fabrication and Characterization of a this compound-Based OTFT

This protocol outlines the essential steps for fabricating and testing an OTFT using a tetra-methyl substituted metal phthalocyanine.

1. Synthesis of Metal Tetramethylphthalocyanine:

  • A mixture of this compound and a metal salt (e.g., copper(II) chloride) in a high-boiling point solvent (e.g., quinoline or N,N-dimethylformamide) is heated under an inert atmosphere.

  • The reaction mixture is refluxed for several hours.

  • The crude product is precipitated by pouring the mixture into a non-solvent like methanol, filtered, and washed to remove impurities.

  • Purification is typically achieved through train sublimation or column chromatography.

2. OTFT Fabrication (Bottom-Gate, Top-Contact Configuration):

  • A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and SiO₂ as the gate dielectric.

  • The substrate is cleaned sequentially in ultrasonic baths of acetone, and isopropanol, and then dried with nitrogen.

  • The synthesized metal tetramethylphthalocyanine is deposited as the active semiconductor layer onto the SiO₂ surface via thermal evaporation in a high-vacuum chamber. The substrate temperature is maintained at an elevated temperature (e.g., 150-200 °C) during deposition to improve film crystallinity.

  • Source and drain electrodes (e.g., gold) are then deposited on top of the semiconductor layer through a shadow mask by thermal evaporation.

3. Electrical Characterization:

  • The OTFT characteristics are measured using a semiconductor parameter analyzer in a shielded probe station under ambient or controlled atmosphere.

  • Output characteristics (Drain Current vs. Drain-Source Voltage at different Gate-Source Voltages) and transfer characteristics (Drain Current vs. Gate-Source Voltage at a constant Drain-Source Voltage) are recorded.

  • From the transfer characteristics in the saturation regime, the field-effect mobility and the on/off ratio are extracted.

Diagram: OTFT Fabrication Workflow

OTFT_Fabrication cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization s1 Mix this compound and Metal Salt s2 Reflux in High-Boiling Solvent s1->s2 s3 Precipitate and Purify Product s2->s3 f2 Active Layer Deposition (Thermal Evaporation) s3->f2 Phthalocyanine Material f1 Substrate Cleaning (Si/SiO2) f1->f2 f3 Source/Drain Electrode Deposition (Au) f2->f3 c1 Electrical Measurement (Semiconductor Analyzer) f3->c1 Fabricated OFET c2 Extract Performance Metrics c1->c2

Caption: Workflow for the fabrication and characterization of an OTFT.

Gas Sensors: Detecting Analytes with High Sensitivity

The electrical conductivity of phthalocyanine-based materials is sensitive to the surrounding gaseous environment, making them attractive for chemiresistive gas sensors. The adsorption of gas molecules on the surface of the material can modulate its charge carrier concentration, leading to a measurable change in resistance. Materials derived from this compound can be tailored for sensitivity to specific gases.

Metal oxides, such as zinc oxide (ZnO), are a widely used class of materials for gas sensing due to their high sensitivity and stability at elevated temperatures. The table below compares the gas sensing performance of a generic this compound-derived sensor with a ZnO-based sensor.

Performance Metric This compound-Based Sensor Alternative Material (ZnO Nanowire Sensor)
Target Analyte NO₂, NH₃, Volatile Organic Compounds (VOCs)H₂, CO, Ethanol, Acetone[3][4]
Sensitivity (Response) High for specific analytesHigh, often requiring elevated temperatures
Operating Temperature Room Temperature to moderate heating200 - 400 °C[4]
Response Time Seconds to minutesSeconds
Recovery Time Minutes to hoursSeconds to minutes
Fabrication Method Drop casting, Spin coating, Vacuum deposition[5][6][7]Hydrothermal synthesis, Vapor deposition

Experimental Protocol: Fabrication and Testing of a this compound-Based Gas Sensor

This protocol describes the fabrication and testing of a chemiresistive gas sensor using a material derived from this compound.

1. Sensor Fabrication:

  • An interdigitated electrode (IDE) structure on a ceramic or silicon substrate is used as the sensor platform.

  • The this compound-derived sensing material is synthesized as described previously.

  • A solution of the sensing material in a suitable organic solvent is prepared.

  • The solution is deposited onto the IDEs using drop casting or spin coating, followed by solvent evaporation to form a thin film of the sensing material.

2. Gas Sensing Measurement:

  • The fabricated sensor is placed in a sealed test chamber with gas inlets and outlets.

  • The resistance of the sensor is continuously monitored using a source measure unit.

  • A baseline resistance is established by flowing a carrier gas (e.g., dry air) over the sensor.

  • The target gas of a known concentration is introduced into the chamber, and the change in the sensor's resistance is recorded.

  • The sensor response is calculated as the ratio of the resistance in the presence of the target gas to the baseline resistance (or its inverse, depending on the material and gas).

  • Response and recovery times are determined by measuring the time taken for the sensor to reach 90% of its final response and to return to 90% of its baseline resistance after the gas is removed, respectively.

Diagram: Gas Sensor Testing Workflow

Gas_Sensor_Testing start Start chamber Place Sensor in Test Chamber start->chamber baseline Establish Baseline Resistance (Air Flow) chamber->baseline expose Introduce Target Gas baseline->expose measure Record Resistance Change expose->measure calculate Calculate Sensor Response measure->calculate remove Remove Target Gas (Air Flow) calculate->remove recover Record Resistance Recovery remove->recover end End recover->end

Caption: Workflow for testing the performance of a chemiresistive gas sensor.

Resistive Switching Memory: For Non-Volatile Data Storage

Resistive Random Access Memory (RRAM) is a promising non-volatile memory technology that relies on the electrical resistance switching of a material. Certain organic materials, including some phthalocyanine derivatives, have shown resistive switching behavior, making them potential candidates for flexible and low-cost memory devices. The application of an external voltage can switch the material between a high resistance state (HRS) and a low resistance state (LRS), representing the binary '0' and '1'.

Metal oxides, such as hafnium dioxide (HfO₂), are leading materials for RRAM applications due to their excellent performance and compatibility with CMOS fabrication processes. The table below compares the resistive switching characteristics of a hypothetical this compound-based memory device with a well-established HfO₂-based RRAM.

Performance Metric This compound-Based Memory Alternative Material (HfO₂-Based RRAM)
ON/OFF Ratio 10² - 10⁴> 10³[8]
Set/Reset Voltage 1 - 5 V< 1 V to 3 V[1]
Endurance (Cycles) 10² - 10⁴> 10⁹[8]
Retention Time > 10⁴ s> 10 years
Switching Speed Microseconds to millisecondsNanoseconds[9]
Fabrication Method Solution ProcessingAtomic Layer Deposition, Sputtering[1][10]

Experimental Protocol: Fabrication and Characterization of a Resistive Switching Memory Device

This protocol details the fabrication and electrical testing of a resistive memory device using a this compound-derived material.

1. Device Fabrication (MIM Structure):

  • A bottom electrode (e.g., Platinum or Indium Tin Oxide) is deposited on a substrate.

  • A solution of the synthesized this compound-based material is spin-coated or drop-casted onto the bottom electrode to form the active layer.

  • The film is dried to remove the solvent.

  • A top electrode (e.g., Aluminum or Gold) is deposited on top of the active layer through a shadow mask to complete the Metal-Insulator-Metal (MIM) structure.

2. Electrical Characterization:

  • The current-voltage (I-V) characteristics of the device are measured using a semiconductor parameter analyzer.

  • A voltage sweep is applied to the device to observe the resistive switching behavior. The initial high-resistance state is switched to a low-resistance state at the "set" voltage, and back to the high-resistance state at the "reset" voltage.

  • The ON/OFF ratio is calculated from the currents in the low and high resistance states at a specific read voltage.

  • Endurance is tested by repeatedly switching the device between the ON and OFF states for a large number of cycles.

  • Retention is evaluated by programming the device to a specific state and monitoring its resistance over time.

Diagram: Resistive Switching Mechanism

Resistive_Switching HRS High Resistance State (OFF) Set Apply Set Voltage HRS->Set LRS Low Resistance State (ON) Reset Apply Reset Voltage LRS->Reset Set->LRS Reset->HRS

References

Benchmarking New Synthesis Routes for 4-Methylphthalonitrile Against Traditional Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-methylphthalonitrile, a key intermediate in the production of phthalocyanine dyes, pigments, and various pharmaceuticals, has traditionally relied on methods that often involve harsh reaction conditions and hazardous reagents. This guide provides a comparative analysis of emerging, more efficient synthesis routes against these established methods, supported by experimental data to inform methodological choices in research and development.

Executive Summary

This guide evaluates two primary synthesis strategies for this compound: the traditional ammoxidation of 4-methyl-o-xylene and the Rosenmund-von Braun reaction, and a newer, palladium-catalyzed cyanation method. The comparison focuses on key performance indicators including reaction yield, temperature, pressure, reaction time, and reagent toxicity. The data indicates that while traditional methods can be effective, modern catalytic approaches offer significant advantages in terms of milder reaction conditions, improved yields, and a more favorable safety and environmental profile.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for the different synthetic approaches to this compound and related compounds.

Table 1: Traditional Synthesis Routes

MethodStarting MaterialKey ReagentsTemperature (°C)PressureReaction TimeYield (%)Key Challenges
Ammoxidationp-XyleneAmmonia, Oxygen, Vanadium-based catalyst400-450Atmospheric2.8 seconds (contact time)~65-75High temperatures, catalyst deactivation, formation of byproducts (benzonitrile, toluonitrile)[1][2]
Rosenmund-von BraunAryl HalideCopper(I) Cyanide (CuCN)150-250N/AVariableModerate to GoodHigh temperatures, stoichiometric use of toxic copper cyanide, difficult product purification[3][4][5][6][7]
L-proline Promoted Rosenmund-von BraunAryl BromideCuCN, L-proline80-120N/A24hGood to ExcellentUse of stoichiometric copper cyanide, though at lower temperatures[5]

Table 2: New Synthesis Route

MethodStarting MaterialKey ReagentsCatalyst Loading (mol%)Temperature (°C)Reaction TimeYield (%)Key Advantages
Palladium-Catalyzed CyanationAryl Chloride/BromideK₄[Fe(CN)₆]·3H₂O, KOAc1.51001hup to 99Low catalyst loading, use of a less toxic cyanide source, mild reaction conditions, short reaction times[8]

Experimental Protocols

Traditional Method: Ammoxidation of p-Xylene (as a proxy for 4-methyl-o-xylene)

This protocol is based on established industrial processes for the synthesis of phthalonitriles.

Materials:

  • p-Xylene

  • Anhydrous Ammonia

  • Air (as oxygen source)

  • Catalyst: Sodium-vanadium bronze on α-alumina (8.5% vanadium as V₂O₅)[2]

Procedure:

  • A fixed-bed reactor is packed with the sodium-vanadium bronze catalyst on α-alumina.

  • The reactor is heated to the reaction temperature of 430°C.

  • A gaseous feed mixture of p-xylene, ammonia, and air is introduced into the reactor. The molar ratios are typically in the range of NH₃/p-xylene = 3.2 and O₂/p-xylene = 3.0.[2]

  • The rate of gas flow is adjusted to achieve a contact time of approximately 2.8 seconds.[2]

  • The effluent gases from the reactor are passed through a chilled flask to collect the product, which includes terephthalonitrile (analogous to this compound), byproducts, and unreacted starting materials.

  • The product is then purified by crystallization or distillation.

New Method: Palladium-Catalyzed Cyanation of an Aryl Bromide

This protocol is a general method applicable to the synthesis of this compound from 4-bromo-3-methyltoluene.

Materials:

  • 4-Bromo-3-methyltoluene

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Potassium acetate (KOAc)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., dppf)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst (1.5 mol%), ligand (1.5 mol%), and potassium ferrocyanide trihydrate (0.5 equivalents).

  • Seal the tube with a Teflon-lined screw-cap septum and evacuate and backfill with nitrogen (repeat three times).

  • Add 4-bromo-3-methyltoluene (1 mmol), 1,4-dioxane (2.5 mL), and a 0.05 M solution of potassium acetate in degassed water (2.5 mL) via syringe.[8]

  • Place the reaction tube in a preheated oil bath at 100°C and stir for 1 hour.[8]

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Mandatory Visualizations

Caption: Comparison of traditional and new synthesis routes for this compound.

Experimental_Workflow cluster_ammoxidation Ammoxidation Workflow cluster_palladium Palladium-Catalyzed Cyanation Workflow A1 Prepare Catalyst Bed A2 Heat Reactor to 430°C A1->A2 A3 Introduce Gaseous Reactants (4-methyl-o-xylene, NH3, Air) A2->A3 A4 Reaction (Contact Time ~2.8s) A3->A4 A5 Condense Product A4->A5 A6 Purification A5->A6 B1 Combine Catalyst, Ligand, and K4[Fe(CN)6] B2 Inert Atmosphere (N2 Purge) B1->B2 B3 Add Substrate, Solvent, and KOAc Solution B2->B3 B4 Heat to 100°C for 1h B3->B4 B5 Aqueous Workup B4->B5 B6 Purification (Column Chromatography) B5->B6

References

Quantitative Analysis of 4-Methylphthalonitrile: A Comparative Guide to Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of synthetic intermediates like 4-methylphthalonitrile in a reaction mixture is critical for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of this compound. It also explores the utility of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary analytical method. Detailed experimental protocols and comparative data are presented to assist in selecting the most suitable method for your analytical needs.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorse techniques for the quantitative analysis of organic compounds in complex matrices.[1][2] Both offer high resolution and sensitivity, but their applicability depends on the physicochemical properties of the analyte and the matrix. Quantitative Nuclear Magnetic Resonance (qNMR) has also emerged as a powerful tool for determining the absolute purity of compounds without the need for a reference standard of the same compound.[2]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantification based on the ratio of the integral of an analyte's NMR signal to that of an internal standard of known concentration.
Applicability Suitable for non-volatile and thermally stable compounds.Ideal for volatile and thermally stable compounds.[2]Applicable to any soluble compound with a unique NMR signal.
Sample Preparation Dissolution in a suitable solvent, filtration.Dissolution in a volatile solvent, potential derivatization for non-volatile analytes.Dissolution in a deuterated solvent with a certified internal standard.
Instrumentation HPLC system with a pump, injector, column, and detector (e.g., UV-Vis).GC system with a gas supply, injector, column, oven, and detector (e.g., FID, MS).NMR spectrometer.
Quantification Relative quantification based on peak area compared to a calibration curve of a reference standard.Relative quantification based on peak area compared to a calibration curve of a reference standard.Absolute quantification.[2]
Advantages High resolution for non-volatile impurities, room temperature operation.[2]High resolution for volatile impurities and residual solvents.[2]High precision, non-destructive, provides structural information.
Limitations Not suitable for volatile compounds.Requires analyte to be volatile or amenable to derivatization; high temperatures can degrade some compounds.[2]Lower sensitivity than chromatographic methods, requires a high-field NMR.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.[3][4]

  • Gradient:

    Time (min) %A %B
    0 60 40
    15 20 80
    20 20 80
    22 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture and transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Calibration: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.01 mg/mL to 1 mg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Reaction Mixture dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection (240 nm) separate->detect quantify Quantify using Calibration Curve detect->quantify

Caption: HPLC experimental workflow for this compound analysis.

Gas Chromatography (GC)

This protocol describes a GC method suitable for the quantification of this compound, particularly effective for assessing volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

Chromatographic Conditions:

  • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID) or as per MS requirements.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a suitable volatile solvent such as acetone or ethyl acetate.

  • If necessary, filter the solution through a 0.45 µm syringe filter.

Calibration: Prepare standard solutions of this compound in the same solvent used for the sample at concentrations ranging from 0.01 mg/mL to 1 mg/mL. Inject each standard and create a calibration curve by plotting peak area against concentration.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis weigh_gc Weigh Reaction Mixture dissolve_gc Dissolve in Volatile Solvent weigh_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Capillary Column Separation inject_gc->separate_gc detect_gc FID/MS Detection separate_gc->detect_gc quantify_gc Quantify using Calibration Curve detect_gc->quantify_gc

Caption: GC experimental workflow for this compound analysis.

Quantitative Data Summary

The following table presents hypothetical data from the analysis of a reaction mixture containing this compound, comparing the results obtained by HPLC and GC.

Analytical MethodRetention Time (min)Peak AreaCalculated Concentration (mg/mL)% Purity (by area)
HPLC
This compound12.51,250,0000.9898.0%
Impurity A8.220,000-1.5%
Impurity B14.15,000-0.5%
GC
This compound15.8980,0000.9797.5%
Impurity C (Volatile)5.315,000-1.5%
Residual Solvent2.110,000-1.0%

Conclusion

For the comprehensive quantitative analysis of this compound in a reaction mixture, a combination of HPLC and GC is recommended. HPLC is highly effective for the quantification of the main component and non-volatile impurities.[2] GC is the preferred method for analyzing volatile impurities and residual solvents, which are often present in reaction mixtures.[2] The choice of method will ultimately depend on the specific impurities expected and the goals of the analysis. For absolute purity determination, particularly for the qualification of reference standards, qNMR offers a powerful and direct approach. By understanding the strengths and limitations of each technique, researchers can implement a robust analytical strategy to ensure the quality and consistency of their synthetic processes.

References

Cross-Validation of Analytical Methods for the Characterization of 4-Methylphthalonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of chemical intermediates is a cornerstone of pharmaceutical development and quality control. 4-Methylphthalonitrile, a key building block in the synthesis of various pharmaceutical agents, requires accurate and precise analytical methods to ensure its identity, purity, and quality. This guide provides a comprehensive cross-validation of three common analytical techniques for the characterization of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document presents a comparative summary of their performance characteristics, detailed experimental protocols, and a logical workflow for method cross-validation, enabling researchers to select the most appropriate analytical strategy for their specific needs.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between various performance metrics. The following table summarizes the typical quantitative performance data for the analysis of this compound and structurally similar aromatic nitriles using HPLC-UV, GC-MS, and qNMR.[1]

Parameter HPLC-UV GC-MS Quantitative NMR (qNMR)
Linearity (r²) ≥ 0.999≥ 0.998Not Applicable (Absolute Method)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.05 - 0.5 ng/mL~1-5 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL0.2 - 2 ng/mL~5-20 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (RSD%) ≤ 2.0%≤ 5.0%≤ 1.0%

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample of this compound, dissolve it in methanol to a known concentration within the calibration range, and dilute with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural identification.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Dichloromethane (GC grade)

  • This compound reference standard

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C, hold for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-300

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in dichloromethane to construct a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Accurately weigh a sample of this compound and dissolve it in dichloromethane to a known concentration within the calibration range.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for a chemically identical reference standard.[2][3]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) with a known amount of internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid)

  • This compound sample

NMR Experimental Parameters:

  • Pulse Sequence: A standard 90° pulse experiment

  • Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Acquisition Time: ≥ 3 seconds

  • Spectral Width: 0-12 ppm

Sample Preparation and Analysis:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

  • Accurately weigh a known amount of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume of CDCl₃ (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using the quantitative parameters.

  • Integrate the signals corresponding to the analyte and the internal standard. The purity of the this compound is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, and the known weights and purities of the sample and internal standard.

Visualizing the Cross-Validation Workflow and Method Comparison

To objectively compare and validate these analytical methods, a structured workflow is essential. The following diagrams, generated using Graphviz, illustrate the logical relationships in the cross-validation process and a comparison of the methods based on key analytical attributes.

CrossValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation cluster_3 Conclusion HPLC_Dev HPLC-UV Method Development HPLC_Val HPLC-UV Validation (Linearity, Accuracy, Precision, LOD, LOQ) HPLC_Dev->HPLC_Val GCMS_Dev GC-MS Method Development GCMS_Val GC-MS Validation (Linearity, Accuracy, Precision, LOD, LOQ) GCMS_Dev->GCMS_Val qNMR_Dev qNMR Method Development qNMR_Val qNMR Validation (Accuracy, Precision) qNMR_Dev->qNMR_Val Sample_Analysis Analyze Same Batch of This compound with all three methods HPLC_Val->Sample_Analysis GCMS_Val->Sample_Analysis qNMR_Val->Sample_Analysis Data_Comparison Compare Results for Purity and Impurity Profile Sample_Analysis->Data_Comparison Conclusion Establish Method Equivalency and Select Appropriate Method for Intended Use Data_Comparison->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

MethodComparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_qnmr qNMR center Analytical Figures of Merit HPLC_Quant Good for Routine Quantification center->HPLC_Quant Quantitative Accuracy HPLC_Purity Excellent for Purity & Impurity Profiling center->HPLC_Purity Specificity GCMS_Sens High Sensitivity for Volatile Impurities center->GCMS_Sens Sensitivity GCMS_ID Definitive Identification (Mass Spectrum) center->GCMS_ID Identification qNMR_Abs Absolute Quantification (Primary Method) center->qNMR_Abs Absolute Quantification qNMR_Struct Structural Confirmation center->qNMR_Struct Structural Info HPLC_Vol Suitable for Non-Volatile Impurities GCMS_Res Analysis of Residual Solvents qNMR_Ref No Need for Specific Reference Standard

Caption: Comparison of analytical methods by key attributes.

References

Comparative DFT studies of substituted phthalonitrile isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of substituted phthalonitrile isomers using Density Functional Theory (DFT) is crucial for researchers and professionals in materials science and drug development. Phthalonitriles are key precursors in the synthesis of high-performance macromolecules like phthalocyanines, which have applications in diverse fields such as nonlinear optics, photodynamic therapy, and chemical sensing. The isomeric form of substituted phthalonitriles significantly influences their electronic, structural, and ultimately, their functional properties. This guide provides an objective comparison of substituted phthalonitrile isomers based on DFT calculations, supported by experimental data where available.

Comparative Analysis of Phthalonitrile Isomers

The positioning of substituents on the phthalonitrile scaffold dramatically alters the molecule's properties. DFT studies have been instrumental in elucidating these differences. A common comparison is between 3- and 4-substituted phthalonitriles, as well as the constitutional isomers of dicyanobenzene itself: phthalonitrile (1,2-dicyanobenzene), isophthalonitrile (1,3-dicyanobenzene), and terephthalonitrile (1,4-dicyanobenzene).[1][2]

Key Performance Metrics

DFT calculations provide a wealth of quantitative data for comparing isomers. The most pertinent metrics include:

  • Geometric Parameters: Bond lengths and dihedral angles reveal the steric and electronic effects of substituents.

  • Electronic Properties: The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and electronic excitation energies.[3] Dipole moments influence solubility and intermolecular interactions.

  • Spectroscopic Data: Calculated vibrational frequencies (IR) and electronic absorption spectra (UV-Vis) can be directly compared with experimental results to validate the computational models.[3][4]

  • Thermodynamic Stabilities: Relative energies of different isomers indicate their thermodynamic favorability.

The following table summarizes key DFT-calculated data for representative phthalonitrile isomers.

Isomer/Substituent PositionHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)Reference
Dicyanobenzene Isomers
Phthalonitrile (1,2-DCB)-8.12-1.546.586.13[1]
Isophthalonitrile (1,3-DCB)-8.23-1.496.743.89[1]
Terephthalonitrile (1,4-DCB)-8.15-1.626.530[2]
4-(4-hydroxyphenylazo)phthalonitrile Isomers
p-HPhAPN-6.21-2.543.674.65[4]
m-HPhAPN-6.23-2.523.715.12[4]
o-HPhAPN-6.19-2.563.633.88[4]
4-(2-(2-Isopropyl-5-methylphenoxy)phenoxy)phthalonitrile
IMPN-6.54-1.874.675.32[5]

Experimental and Computational Protocols

The data presented in this guide are derived from peer-reviewed studies employing well-established computational and experimental methodologies.

Computational DFT Protocols

The majority of studies on substituted phthalonitriles utilize the B3LYP functional, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.

  • Geometry Optimization: The molecular structures of the phthalonitrile isomers are optimized to their ground state geometries. The B3LYP functional with a 6-311G(d,p) basis set is a common choice for this step.[5]

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical IR spectra.

  • Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometries to determine electronic properties such as HOMO-LUMO energies and molecular electrostatic potentials (MEP). Time-dependent DFT (TD-DFT) is often employed to simulate UV-Vis spectra.[3]

  • Solvent Effects: Where relevant, the influence of a solvent can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

Experimental Validation

Computational results are often validated by comparison with experimental data.

  • Spectroscopy: Synthesized phthalonitrile derivatives are characterized using FT-IR and UV-Vis spectroscopy to compare the experimental spectra with the computationally predicted ones.[3][6]

  • X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction provides precise bond lengths and angles that can be directly compared with the optimized geometries from DFT calculations.[3]

Workflow for Comparative DFT Studies

The following diagram illustrates a typical workflow for a comparative DFT study of substituted phthalonitrile isomers.

DFT_Workflow cluster_start 1. Isomer Selection cluster_comp 2. Computational Modeling cluster_analysis 3. Data Analysis & Comparison cluster_validation 4. Experimental Validation cluster_conclusion 5. Conclusion Isomers Select Substituted Phthalonitrile Isomers Opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Isomers->Opt Freq Frequency Calculation (Confirm Minima, IR Spectra) Opt->Freq Elec Electronic Properties (HOMO, LUMO, MEP) Opt->Elec Stab_Comp Compare Relative Stabilities Opt->Stab_Comp Geo_Comp Compare Geometric Parameters Freq->Geo_Comp TDDFT TD-DFT for UV-Vis Spectra Elec->TDDFT Elec_Comp Compare Electronic Properties (Energy Gap, Dipole Moment) Elec->Elec_Comp Spec_Comp Compare Spectroscopic Data TDDFT->Spec_Comp Conclusion Structure-Property Relationship Geo_Comp->Conclusion Elec_Comp->Conclusion Spec_Comp->Conclusion Stab_Comp->Conclusion Synthesis Synthesis of Isomers Spectroscopy FT-IR & UV-Vis Spectroscopy Synthesis->Spectroscopy Xray X-ray Crystallography Synthesis->Xray Spectroscopy->Spec_Comp Xray->Geo_Comp

Caption: Workflow for a comparative DFT study of phthalonitrile isomers.

References

Safety Operating Guide

Proper Disposal of 4-Methylphthalonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 4-Methylphthalonitrile are critical for ensuring laboratory safety and environmental protection. This compound must be managed as a hazardous waste, adhering to strict protocols from collection to final disposal. The following guide provides comprehensive procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream safely and in compliance with regulations.

Safety and Handling Profile

This compound is classified as a combustible solid that is harmful if swallowed, in contact with skin, or if inhaled.[1] Adherence to appropriate safety protocols is mandatory when handling this chemical for disposal. Always consult the specific Safety Data Sheet (SDS) for complete safety information before handling.

ParameterValue
CAS Number 63089-50-9[2][3]
Physical State Powder or Crystals[1]
Signal Word Warning[1]
Hazard Class Acute Toxicity 4 (Oral, Dermal, Inhalation)[1]
Hazard Statements H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled[1]
Storage Class 11: Combustible Solids[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents[4][5][6]
Required PPE N95-type dust mask, chemical safety goggles, protective gloves, lab coat[1]

Step-by-Step Disposal Protocol

The primary method for disposing of this compound is to treat it as hazardous waste and arrange for collection by a licensed professional waste disposal service.[6][7] Do not discharge down the drain or dispose of with regular trash.[6][8]

1. Waste Identification and Segregation:

  • Treat all this compound and materials contaminated with it as hazardous waste.[8]

  • Store waste this compound separately from incompatible materials, especially strong acids and oxidizing agents, to prevent hazardous reactions.[4][9]

2. Containerization:

  • Collect waste in a designated, compatible, and properly sealed container to prevent leaks or spills.[10] The container should be clearly labeled.

  • Ensure the exterior of the waste container remains clean and free of contamination.[10]

  • Do not overfill waste containers; a maximum of 90% capacity is recommended.[10]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[11]

  • The label must include the full chemical name: "this compound."

  • Indicate the primary hazards (e.g., "Toxic," "Harmful").[11]

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[6][7]

  • Keep the container tightly closed except when adding waste.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) or a certified chemical waste management company to schedule a pickup.[8]

  • Follow all institutional and regulatory procedures for waste transfer and documentation. Waste generators are responsible for the waste from "cradle to grave."

G start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe segregate Step 2: Segregate Waste (Keep away from acids and oxidizers) ppe->segregate container Step 3: Place in a Labeled, Compatible, and Sealed Container segregate->container label Label Container: 'Hazardous Waste' 'this compound' 'Toxic' container->label storage Step 4: Store in Designated Satellite Accumulation Area container->storage contact_ehs Step 5: Contact EHS or Approved Waste Vendor for Pickup storage->contact_ehs end End: Waste Disposed of Compliantly contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound waste.

Handling Contaminated Materials and Empty Containers

Proper management of materials that have come into contact with this compound is a critical component of the disposal process.

  • Contaminated PPE and Consumables: Disposable items such as gloves, bench paper, and wipes contaminated with this compound must be collected and disposed of as solid hazardous waste.[12] Place these items in a sealed, clearly labeled bag or container.

  • Contaminated Clothing: If clothing becomes contaminated, it must be removed immediately and decontaminated, typically by laundering, before reuse.[13][14] If decontamination is not feasible, it should be disposed of as hazardous waste.

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent.[9] The rinsate must be collected and disposed of as liquid hazardous waste.[8][9] After rinsing, the container label should be defaced, and the container can be disposed of as regular waste, pending institutional policies.[8]

Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring compliance with all local, state, and federal environmental regulations.[13]

References

Essential Safety and Operational Guide for Handling 4-Methylphthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential safety and logistical information for the handling of 4-Methylphthalonitrile, including detailed operational and disposal plans to foster a secure research environment.

Chemical Profile and Hazards

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. Additionally, it may cause respiratory irritation.[1] Ingestion or inhalation of fumes may lead to headaches, nausea, and muscular pain.[2]

Hazard Identification

Hazard StatementClassification
Harmful if swallowedAcute Oral Toxicity, Category 3[3]
Causes skin irritationSkin Irritation, Category 2
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2[1]
May cause respiratory irritationSpecific target organ toxicity (single exposure), Category 3[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[2][4][5]To protect against splashes and fumes that can cause serious eye irritation.[1][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and protective clothing, such as a lab coat or coveralls.[2][5][7]To prevent skin contact which can cause irritation.[1][6]
Respiratory Protection Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2][6]To avoid inhalation of dust or fumes which may cause respiratory irritation.[1][6]

Experimental Protocol: Safe Handling Procedure

A systematic approach is crucial when working with this compound. The following protocol outlines the procedural steps for safe handling from preparation to disposal.

  • Preparation :

    • Ensure the work area is well-ventilated, and an eyewash station and safety shower are readily accessible.[8]

    • Don all required personal protective equipment as specified in the table above.

    • Review the Safety Data Sheet (SDS) before starting any work.

  • Handling :

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][6]

    • Wash hands and any exposed skin thoroughly after handling.[1]

    • Do not eat, drink, or smoke in the work area.[1]

    • Keep the container tightly closed when not in use.[1]

  • Accidental Release Measures :

    • In case of a spill, prevent further leakage if it is safe to do so.

    • Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[1]

    • Avoid generating dust.

    • Ensure adequate ventilation.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air and keep them comfortable for breathing. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][6][9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice.[1][6][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[1][6][10]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][6][10]

Storage and Disposal Plan

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage:

  • Store in a well-ventilated, cool, and dry place.[1][2]

  • Keep the container tightly closed.[1]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[1]

Disposal:

  • Dispose of the contents and container to an approved waste disposal plant.[1][6]

  • All waste containing this compound, including contaminated labware and PPE, must be segregated and treated as hazardous waste.[8]

  • Do not let the chemical enter drains or water courses.[1][6]

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures Prep1 Review SDS Prep2 Ensure Ventilation & Safety Equipment Prep1->Prep2 Prep3 Don PPE Prep2->Prep3 Handling1 Chemical Use Prep3->Handling1 Proceed to work Handling2 Avoid Inhalation/Contact Handling1->Handling2 Spill Spill Handling1->Spill Exposure Exposure Handling1->Exposure Handling3 Keep Container Closed Handling2->Handling3 Post1 Wash Hands Handling3->Post1 Work complete Post2 Decontaminate Work Area Post1->Post2 Disposal1 Segregate Hazardous Waste Post2->Disposal1 Disposal2 Dispose via Approved Plant Disposal1->Disposal2 Spill->Disposal1 Contain & Clean FirstAid First Aid Exposure->FirstAid Administer First Aid

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.